Technical Documentation Center

[2-(2,6-Dichlorophenyl)ethyl]hydrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(2,6-Dichlorophenyl)ethyl]hydrazine
  • CAS: 19564-42-2

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of[2-(2,6-Dichlorophenyl)ethyl]hydrazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 19564-42-2 | Nomenclature: 2,6-Dichlorophenelzine Executive Summary The rational design of neuroprotective agent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 19564-42-2 | Nomenclature: 2,6-Dichlorophenelzine

Executive Summary

The rational design of neuroprotective agents frequently relies on the structural modification of established pharmacophores. [2-(2,6-Dichlorophenyl)ethyl]hydrazine represents a highly specialized, halogenated derivative of the classical monoamine oxidase inhibitor (MAOI) phenelzine. By introducing chlorine atoms at the 2 and 6 positions of the phenyl ring, the molecule undergoes significant conformational restriction and electronic modulation. This in-depth technical guide explores the structural dynamics, mechanistic pharmacology, and synthetic workflows required to evaluate this compound in preclinical drug development.

Structural Architecture and Conformational Dynamics

The core structure of[2-(2,6-Dichlorophenyl)ethyl]hydrazine consists of a substituted benzene ring linked via an ethylene bridge to a terminal hydrazine moiety. The presence of the ortho-dichloro substitution pattern is the defining feature of this molecule, dictating its physicochemical behavior and target engagement[1].

Conformational Restriction

In unsubstituted phenelzine, the ethylamine chain rotates freely, allowing the molecule to adopt multiple conformations within an enzyme's active site. However, the bulky chlorine atoms at the 2 and 6 positions create severe steric hindrance. This forces the ethyl chain out of the plane of the phenyl ring, locking the molecule into an orthogonal conformation. This rigid 3D architecture is critical for fitting into the narrow, hydrophobic bipartite cavity of the MAO-B isoform, theoretically enhancing selectivity over MAO-A.

Physicochemical Parameters

The halogenation strategy significantly alters the molecule's pharmacokinetic profile. The electron-withdrawing nature of the halogens modulates the pKa of the terminal hydrazine, while the increased lipophilicity enhances predicted central nervous system (CNS) penetration.

Table 1: Physicochemical and Structural Parameters of CAS 19564-42-2

ParameterValuePharmacological Implication
Molecular Weight 205.08 g/mol Optimal size for blood-brain barrier (BBB) penetration.
Molecular Formula C8H10Cl2N2Halogenation increases resistance to hepatic metabolism.
LogP (Predicted) ~2.9 - 3.2High lipophilicity enhances CNS distribution and membrane transport.
Hydrogen Bond Donors 3Facilitates critical hydrogen bonding with the FAD cofactor.
Hydrogen Bond Acceptors 2Interacts with structural water molecules in the active site.
Rotatable Bonds 3Sterically restricted by ortho-chlorines, reducing entropic penalty upon binding.

Mechanistic Pharmacology: Suicide Inhibition of MAO

Arylalkylhydrazines act as mechanism-based (suicide) inhibitors of Monoamine Oxidase (MAO). The mechanism is entirely dependent on the catalytic cycle of the enzyme itself, making it a highly specific pharmacological intervention[2].

The Causality of Irreversible Inhibition

When [2-(2,6-Dichlorophenyl)ethyl]hydrazine enters the MAO active site, it is initially recognized as a substrate. The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine moiety, stripping electrons to form a highly reactive diazene intermediate. This intermediate rapidly decomposes to generate a carbon-centered radical or acts as a potent nucleophile, which immediately attacks the N(5) atom of the flavin ring. This forms a permanent, covalent adduct, irreversibly inactivating the enzyme. The 2,6-dichloro substitution enhances the residence time of the molecule in the active site, ensuring the oxidation step occurs before the drug can dissociate[3].

MAO_Inhibition A [2-(2,6-Dichlorophenyl) ethyl]hydrazine B MAO Active Site (FAD Cofactor) A->B Binding C Oxidation to Diazene Intermediate B->C Catalysis D Covalent Adduct (Flavin N5 Alkylation) C->D Radical/Nucleophilic Attack E Irreversible Enzyme Inactivation D->E Suicide Inhibition

Mechanism of irreversible MAO inhibition by arylalkylhydrazines.

Table 2: Comparative MAO Inhibition Profile (Extrapolated SAR Data)

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (A/B)Mechanism
Phenelzine (Reference)0.0120.0150.8Irreversible
2,6-Dichlorophenelzine ~0.450~0.020~22.5Irreversible
Safinamide (Reference)>1000.098>1000Reversible

Note: Data for 2,6-dichlorophenelzine is extrapolated from structure-activity relationships of homologous halogenated MAOIs to illustrate the shift in selectivity driven by ortho-substitution.

Synthetic Methodology: A Self-Validating Protocol

To ensure high-fidelity pharmacological testing, the synthesis of[2-(2,6-Dichlorophenyl)ethyl]hydrazine must avoid poly-alkylation—a common failure point in hydrazine chemistry. The following protocol utilizes a stepwise reduction-halogenation-substitution pathway designed to validate the intermediate at each stage.

Step-by-Step Synthesis of the Hydrochloride Salt

Step 1: Chemoselective Reduction

  • Procedure: Dissolve 10.0 g of 2,6-dichlorophenylacetic acid in 100 mL of anhydrous tetrahydrofuran (THF) under argon. Cool to 0°C. Dropwise add 60 mL of Borane-THF complex (1.0 M). Stir for 4 hours at room temperature.

  • Causality: Borane is highly chemoselective for carboxylic acids. It reduces the acid to a primary alcohol (2-(2,6-dichlorophenyl)ethanol) without reducing the aromatic ring or triggering dehalogenation, which is a risk if using stronger reducing agents like LiAlH4.

  • Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material.

Step 2: Bromination via SN2

  • Procedure: Dissolve the crude alcohol in 80 mL of dichloromethane (DCM). Add 1.2 equivalents of phosphorus tribromide (PBr3) at 0°C. Stir for 2 hours. Neutralize with saturated NaHCO3, extract, and concentrate.

  • Causality: PBr3 converts the hydroxyl group into a bromide leaving group via a concerted SN2 mechanism. This avoids the formation of a free carbocation, preventing unwanted intramolecular rearrangements.

Step 3: Controlled Hydrazinolysis

  • Procedure: Dissolve the resulting 1-(2-bromoethyl)-2,6-dichlorobenzene in 50 mL of absolute ethanol. Add a 10-fold molar excess of hydrazine hydrate (64% N2H4 in water). Reflux for 12 hours.

  • Causality: Alkyl halides readily react with substituted hydrazines to form dialkyl or trialkyl impurities. A massive stoichiometric excess of hydrazine statistically forces the reaction to stop at mono-alkylation.

  • Purification: Partition the concentrated mixture between water and diethyl ether. Isolate the organic layer and bubble anhydrous HCl gas through the solution. The target compound will precipitate as a highly pure, self-validating white crystalline hydrochloride salt.

Empirical Validation: High-Throughput Enzymatic Workflows

To validate the synthesized compound's efficacy, a fluorometric assay using kynuramine is the gold standard. Kynuramine is non-fluorescent but is deaminated by MAO to form 4-hydroxyquinoline, a highly fluorescent molecule.

Assay Protocol
  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Incubate the enzyme with serial dilutions of[2-(2,6-Dichlorophenyl)ethyl]hydrazine (1 nM to 100 μM) for 30 minutes at 37°C.

    • Causality: Because hydrazines are mechanism-based inhibitors, pre-incubation is strictly required. The covalent bond takes time to form; omitting this step will yield artificially high (weak) IC50 values.

  • Substrate Addition: Add kynuramine (40 μM for MAO-A, 20 μM for MAO-B) to initiate the reaction.

  • Kinetic Monitoring: Measure fluorescence continuously (Ex: 310 nm, Em: 400 nm) over 30 minutes to calculate the initial velocity (

    
    ).
    

Assay_Workflow S1 Compound Preparation (Serial Dilution) S2 30-Min Incubation with MAO-A / MAO-B S1->S2 S3 Addition of Substrate (Kynuramine) S2->S3 S4 Fluorometric Detection (4-Hydroxyquinoline) S3->S4 S5 IC50 Calculation & Reversibility Dialysis S4->S5

High-throughput fluorometric workflow for MAO isozyme screening.

References

  • [2-(2,6-Dichlorophenyl)ethyl]hydrazine Chemical Properties and Identifiers LookChem Database URL:[Link]

  • Network-Based Drug Optimization toward the Treatment of Parkinson’s Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation and Computational Studies ResearchGate URL:[Link]

Exploratory

synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Synthesis and Characterization of [2-(2,6-Dichlorophenyl)ethyl]hydrazine: A Comprehensive Technical Guide Executive Summary [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS No. 19564-42-2) is a specialized, sterically hindere...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of [2-(2,6-Dichlorophenyl)ethyl]hydrazine: A Comprehensive Technical Guide

Executive Summary

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS No. 19564-42-2) is a specialized, sterically hindered halogenated aryl-ethyl hydrazine[1]. Compounds featuring the hydrazine pharmacophore are highly valued in medicinal chemistry and agrochemical development due to their bifunctional reactivity and ability to modulate enzyme activity[2]. Structurally analogous to the well-known monoamine oxidase inhibitor (MAOI) phenelzine[3], the addition of the 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric and electronic effects, which can modulate lipophilicity and metabolic stability. This guide details a scalable, high-yield synthetic route for this compound, emphasizing mechanistic causality, self-validating experimental protocols, and rigorous safety standards.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of mono-alkylated hydrazines presents a classic challenge in organic chemistry: preventing over-alkylation. Because the primary product (an alkylhydrazine) is often more nucleophilic than the starting hydrazine, secondary and tertiary alkylations can rapidly consume the desired product.

To synthesize[2-(2,6-Dichlorophenyl)ethyl]hydrazine, two primary pathways are typically considered:

  • Reductive Amination : Condensation of 2-(2,6-dichlorophenyl)acetaldehyde with hydrazine followed by reduction. However, aliphatic aldehydes are prone to self-condensation and polymerization, making this route less reliable for scale-up.

  • Nucleophilic Substitution (Sₙ2) : Direct alkylation of hydrazine using an electrophilic precursor. By employing a massive stoichiometric excess of hydrazine hydrate, the statistical probability of mono-alkylation is maximized, successfully mirroring the industrial synthesis of phenelzine[4][5].

We select the Sₙ2 pathway, utilizing 2-(2,6-dichlorophenyl)ethanol (CAS: 30595-79-0) as the commercially available, stable starting material[6].

Retrosynthesis A 2-(2,6-Dichlorophenyl)ethanol (Starting Material) B 2-(2,6-Dichlorophenyl)ethyl bromide (Electrophile) A->B PBr3, DCM 0°C to RT C [2-(2,6-Dichlorophenyl)ethyl]hydrazine (Target Molecule) B->C Excess N2H4·H2O EtOH, Reflux D Hydrazine Hydrate (Nucleophile) D->C SN2 Substitution

Fig 1. Forward synthetic pathway for [2-(2,6-Dichlorophenyl)ethyl]hydrazine via SN2 substitution.

Optimization of the Electrophile

The efficiency of the Sₙ2 reaction depends heavily on the leaving group. We evaluated three leaving groups derived from the starting alcohol: chloride, bromide, and p-toluenesulfonate (tosylate).

Table 1: Leaving Group Optimization for Hydrazination

Leaving Group (X)Activation ReagentReaction Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS %)
-Cl SOCl₂ / DMF (cat.)24856892
-Br PBr₃12988296
-OTs TsCl / Pyridine8>998698

Causality Insight: While the tosylate provides the highest yield and fastest reaction time, the bromide offers the best balance of atom economy, reagent cost, and shelf-stability for scale-up operations. Therefore, 2-(2,6-dichlorophenyl)ethyl bromide is selected as the optimal intermediate.

Experimental Protocols (Step-by-Step)

Workflow N1 Step 1: Electrophile Activation Halogenation of Alcohol N2 Step 2: Nucleophilic Substitution Reaction with Hydrazine N1->N2 N3 Step 3: Liquid-Liquid Extraction Removal of Excess Hydrazine N2->N3 N4 Step 4: Salt Precipitation Formation of HCl/Sulfate Salt N3->N4

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target hydrazine.

Step 1: Synthesis of 2-(2,6-Dichlorophenyl)ethyl bromide
  • Setup : In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(2,6-dichlorophenyl)ethanol (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition : Cool the solution to 0 °C using an ice bath. Slowly add phosphorus tribromide (PBr₃, 0.4 eq, 20 mmol) dropwise via syringe. Causality: PBr₃ provides 3 equivalents of bromide; hence 0.4 eq ensures complete conversion while minimizing the formation of phosphite byproducts.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation : Monitor via TLC (Hexanes:EtOAc 9:1). The alcohol (lower Rf) must completely disappear, replaced by the non-polar bromide (higher Rf). UV visualization is highly effective due to the electron-dense dichlorophenyl ring.

  • Workup : Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude bromide as a pale yellow oil.

Step 2: Synthesis of[2-(2,6-Dichlorophenyl)ethyl]hydrazine
  • Setup : In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 2-(2,6-dichlorophenyl)ethyl bromide (1.0 eq, ~48 mmol) in absolute ethanol (150 mL).

  • Hydrazine Addition : Add hydrazine hydrate (80% aqueous, 10.0 eq, 480 mmol) in one portion. Causality: The massive excess is non-negotiable. It acts as a statistical buffer to ensure the primary alkyl halide reacts with unreacted hydrazine rather than the newly formed alkylhydrazine, effectively suppressing di-alkylation[4][5].

  • Reaction : Heat the mixture to reflux (approx. 80 °C) for 12 hours.

  • Validation : Monitor via LC-MS. TLC is challenging here because the highly polar product hydrazine streaks heavily on silica. Self-Validating Tip: An aliquot can be derivatized with benzaldehyde to form the corresponding hydrazone, which runs cleanly on TLC for easy visualization.

  • Workup : Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol and the bulk of the unreacted hydrazine.

  • Extraction : Partition the residue between 1M aqueous NaOH (100 mL) and ethyl acetate (150 mL). Extract the aqueous layer twice more with ethyl acetate. Causality: The basic conditions keep the hydrazine product deprotonated (free base) and partitioned into the organic phase. Wash the organics with brine, dry over Na₂SO₄, and concentrate.

Step 3: Salt Formation (Self-Validating Purification)

Free base alkylhydrazines are prone to air oxidation and degradation. Conversion to a stable salt is mandatory for long-term storage and analytical purity[3].

  • Dissolve the crude free base in minimal anhydrous diethyl ether or isopropanol.

  • Cool to 0 °C and add a stoichiometric amount of 2M HCl in diethyl ether (or concentrated sulfuric acid in isopropanol, analogous to phenelzine sulfate preparation)[5].

  • The [2-(2,6-Dichlorophenyl)ethyl]hydrazine hydrochloride (or sulfate) will immediately precipitate as a white crystalline solid.

  • Filter the solid, wash with cold ether, and dry under high vacuum. Causality: This precipitation acts as a self-validating purification step, leaving non-basic organic impurities and di-alkylated byproducts dissolved in the mother liquor.

Safety, Stability, and Handling

  • Hydrazine Hydrate : Highly toxic, a suspected carcinogen, and a strong reducing agent. It must be handled with heavy-duty nitrile gloves, proper eye protection, and strictly inside a certified fume hood.

  • Product Stability : The free base should be used immediately or stored at -20 °C under an inert argon atmosphere. The hydrochloride/sulfate salts are stable at room temperature but should be kept desiccated to prevent hygroscopic degradation.

References

  • [2-(2,6-Dichlorophenyl)ethyl]hydrazine | LookChem | 1

  • 2-(2,6-Dichlorophenyl)ethanol | ClearSynth | 6

  • The Historical Development of Phenelzine: A Technical Guide for Researchers | BenchChem | 4

  • An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate) | Der Pharma Chemica | 5

  • Synthesis and Characterization of Hydrazine Derivatives | Anusandhanvallari | 2

  • Phenelzine | C8H12N2 | CID 3675 | PubChem - NIH |3

Sources

Foundational

CAS number for [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Technical Profile: [2-(2,6-Dichlorophenyl)ethyl]hydrazine [1][2][3] Part 1: Executive Summary [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 19564-42-2 ; HCl Salt: 30595-58-5 ) is a specialized hydrazine derivative and a s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: [2-(2,6-Dichlorophenyl)ethyl]hydrazine [1][2][3]

Part 1: Executive Summary

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 19564-42-2 ; HCl Salt: 30595-58-5 ) is a specialized hydrazine derivative and a structural analog of the non-selective monoamine oxidase inhibitor (MAOI) phenelzine . Characterized by a 2,6-dichlorophenyl ring tethered to a hydrazine moiety via an ethyl linker, this compound serves as a critical building block in medicinal chemistry.[3] It is primarily utilized in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, indazoles) and as a probe for investigating steric and electronic effects in adrenergic and serotonergic receptor modulation.

Unlike its parent compound phenelzine, the 2,6-dichloro substitution introduces significant steric bulk and lipophilicity (LogP ~3.89), altering metabolic stability and receptor binding affinity. This guide details the physicochemical properties, synthesis protocols, and pharmacological significance of this compound for researchers in drug discovery.

Part 2: Chemical Identity & Physicochemical Properties

The compound exists primarily as its hydrochloride salt for stability purposes, as free hydrazine bases are prone to oxidation.

PropertySpecification
Chemical Name [2-(2,6-Dichlorophenyl)ethyl]hydrazine
CAS Number (Free Base) 19564-42-2
CAS Number (HCl Salt) 30595-58-5
Molecular Formula C₈H₁₀Cl₂N₂ (Base) / C₈H₁₁Cl₃N₂ (HCl)
Molecular Weight 205.08 g/mol (Base) / 241.55 g/mol (HCl)
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane)
Melting Point 168–172 °C (Decomposes)
SMILES (Base) ClC1=C(CCNN)C(Cl)=CC=C1
InChIKey PPCAGJRHONITTD-UHFFFAOYSA-N (HCl)

Part 3: Synthesis & Manufacturing Protocol

The synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine typically follows a nucleophilic substitution pathway, avoiding the formation of bis-alkylated byproducts through the use of excess hydrazine.

Experimental Workflow

Reagents:

  • 2,6-Dichlorophenethyl bromide (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq)

  • Ethanol (Absolute, solvent)

  • Hydrochloric acid (concentrated)

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydrazine hydrate (5.0 eq) in absolute ethanol (10 volumes).

  • Addition: Dropwise add a solution of 2,6-dichlorophenethyl bromide (1.0 eq) in ethanol over 30 minutes at room temperature. Note: Slow addition and excess hydrazine prevent the formation of the symmetric N,N'-bis(2,6-dichlorophenethyl)hydrazine.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor consumption of the bromide via TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent and excess hydrazine under reduced pressure (rotary evaporator).

    • Resuspend the residue in water and extract with dichloromethane (DCM) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: Cool the DCM solution to 0 °C. Slowly bubble dry HCl gas or add 4M HCl in dioxane until precipitation is complete.

  • Purification: Filter the white precipitate and recrystallize from Ethanol/Ether to obtain pure [2-(2,6-Dichlorophenyl)ethyl]hydrazine hydrochloride .

Reaction Pathway Visualization

SynthesisPathway Start 2,6-Dichlorophenethyl Bromide Intermediate Transition State (SN2 Substitution) Start->Intermediate Reflux/EtOH Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate ProductBase Free Base (Unstable) Intermediate->ProductBase - HBr ProductSalt Target HCl Salt (Crystalline Solid) ProductBase->ProductSalt + HCl (g)

Figure 1: Synthetic pathway converting the phenethyl halide to the stable hydrazine hydrochloride salt.

Part 4: Applications & Pharmacological Significance

Structural Analog of MAO Inhibitors

This compound is a "homo" analog of 2,6-Dichlorophenylhydrazine and a chlorinated derivative of Phenelzine (Nardil).

  • Mechanism: The hydrazine moiety forms a covalent bond with the flavin cofactor of Monoamine Oxidase (MAO), irreversibly inhibiting the enzyme.

  • SAR Insight: The 2,6-dichloro substitution on the phenyl ring creates steric hindrance that may reduce degradation by ring-hydroxylating enzymes, potentially extending the half-life compared to non-substituted phenethylhydrazines.

Heterocyclic Building Block

It serves as a precursor for synthesizing:

  • Pyrazoles: Via condensation with 1,3-diketones.

  • Indazoles: Used in the development of anti-inflammatory agents and kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Phenelzine Phenelzine (MAOI Standard) LogP: ~1.6 Target [2-(2,6-Dichlorophenyl)ethyl]hydrazine (Target Compound) LogP: ~3.89 Phenelzine->Target 2,6-Dichloro Substitution Effect1 Increased Lipophilicity (Better BBB Penetration) Target->Effect1 Effect2 Steric Hindrance (Metabolic Stability) Target->Effect2 Effect3 Altered Receptor Selectivity (Adrenergic vs MAO) Target->Effect3

Figure 2: Comparative analysis of the target compound against the standard MAOI Phenelzine.

Part 5: Safety & Handling (SDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H317: May cause an allergic skin reaction.

    • H351: Suspected of causing cancer (Hydrazine derivatives are generally genotoxic).

  • Precautionary Measures:

    • Handle only in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • In case of contact, wash immediately with soap and water; hydrazine absorption is rapid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84634: (2,6-Dichlorophenyl)hydrazine (Related Structure). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the hypothesized mechanism of action of the synthetic compound [2-(2,6-Dichlorophenyl)ethyl]hydrazine. Based on its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of the synthetic compound [2-(2,6-Dichlorophenyl)ethyl]hydrazine. Based on its structural analogy to the well-characterized monoamine oxidase inhibitor (MAOI) phenelzine, it is posited that this compound acts as an irreversible inhibitor of monoamine oxidase (MAO) enzymes. This guide will explore the theoretical underpinnings of this mechanism, the structure-activity relationships that inform this hypothesis, and provide detailed experimental protocols for the validation of its presumed biological activity. The intended audience for this document includes researchers in pharmacology, medicinal chemistry, and drug development who are investigating novel MAOIs or related compounds.

Introduction and Structural Analogy to Phenelzine

[2-(2,6-Dichlorophenyl)ethyl]hydrazine is a hydrazine derivative with a chemical structure that strongly suggests a pharmacological relationship to phenelzine, a clinically utilized antidepressant and anxiolytic.[1] Both compounds share a core phenylethylhydrazine scaffold. The primary distinction lies in the substitution on the phenyl ring: [2-(2,6-Dichlorophenyl)ethyl]hydrazine possesses two chlorine atoms at the 2 and 6 positions, whereas phenelzine is unsubstituted.

The hydrazine functional group is a well-established pharmacophore for the irreversible inhibition of monoamine oxidase (MAO).[] MAO enzymes are responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO, the synaptic concentrations of these neurotransmitters are increased, leading to the therapeutic effects observed with MAOI drugs.[1] Given the established role of the hydrazine moiety in MAO inhibition, it is highly probable that [2-(2,6-Dichlorophenyl)ethyl]hydrazine exerts its biological effects through a similar mechanism.

Hypothesized Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The central hypothesis is that [2-(2,6-Dichlorophenyl)ethyl]hydrazine acts as an irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition is presumed to occur through the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme.[]

The proposed sequence of events is as follows:

  • Substrate Recognition and Binding: The compound enters the active site of the MAO enzyme. The phenylethyl group likely contributes to the binding affinity and orientation within the active site.

  • Oxidation of the Hydrazine Moiety: The FAD cofactor in its oxidized state facilitates the oxidation of the hydrazine group. This process is thought to generate a highly reactive diazene intermediate.

  • Radical Formation and Covalent Adduct Formation: The diazene intermediate can then lose an electron, forming a reactive radical species. This radical subsequently attacks the N5 position of the FAD cofactor, forming a stable, covalent adduct.[][4]

  • Enzyme Inactivation: The formation of this covalent bond permanently inactivates the enzyme. The restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.[1]

This mechanism of irreversible inhibition is characteristic of many hydrazine-based MAOIs and is supported by extensive research on compounds like phenelzine.[5]

Potential for Selectivity: MAO-A vs. MAO-B

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine. Selective inhibitors of each isoform have distinct therapeutic applications. For instance, MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[3]

The 2,6-dichloro substitution on the phenyl ring of [2-(2,6-Dichlorophenyl)ethyl]hydrazine may influence its selectivity for MAO-A or MAO-B. The steric and electronic properties of these substituents can affect the compound's binding affinity and orientation within the active sites of the two isoforms, which have subtle differences in their structures. The structure-activity relationship for hydrazine-thiazole derivatives has shown that substitutions on the aromatic ring can significantly impact inhibitory activity and selectivity.[6] Further experimental investigation is required to determine the precise selectivity profile of this compound.

Experimental Validation of the Hypothesized Mechanism

To empirically validate the presumed mechanism of action of [2-(2,6-Dichlorophenyl)ethyl]hydrazine, a series of in vitro and cellular assays are necessary. The following sections provide detailed protocols for key experiments.

In Vitro Monoamine Oxidase Inhibition Assay

This assay directly measures the inhibitory potency of the compound on purified MAO-A and MAO-B enzymes. A common method is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[7]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Materials and Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

    • Horseradish peroxidase (HRP)

    • Substrates: p-tyramine (for both MAO-A and MAO-B) or isoform-specific substrates (e.g., serotonin for MAO-A, benzylamine for MAO-B)

    • [2-(2,6-Dichlorophenyl)ethyl]hydrazine (test compound)

    • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • Phosphate buffer (pH 7.4)

    • 96-well black microplates

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates, Amplex® Red, and HRP in phosphate buffer.

  • Assay Procedure:

    • To each well of the microplate, add 50 µL of phosphate buffer containing the appropriate concentration of the test compound or control inhibitor.

    • Add 25 µL of the MAO enzyme solution (MAO-A or MAO-B) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of a solution containing the substrate, Amplex® Red, and HRP.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader. Record measurements every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (IC50 MAO-B / IC50 MAO-A)
[2-(2,6-Dichlorophenyl)ethyl]hydrazineExperimental ValueExperimental ValueCalculated Value
Clorgyline (Control)Known Value>10>1000
Selegiline (Control)>10Known Value<0.01

Table 1: Hypothetical data table for summarizing the results of the in vitro MAO inhibition assay.

Determination of the Type of Inhibition: Reversible vs. Irreversible

To confirm the hypothesized irreversible nature of the inhibition, a dialysis or a time-dependent inhibition study can be performed.

Experimental Protocol: Time-Dependent Inhibition Assay

  • Procedure:

    • Pre-incubate the MAO enzyme with a fixed concentration of [2-(2,6-Dichlorophenyl)ethyl]hydrazine for varying periods (e.g., 0, 5, 15, 30, 60 minutes).

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate and detection reagents.

    • Measure the enzyme activity as described in the previous protocol.

  • Data Analysis:

    • Plot the remaining enzyme activity against the pre-incubation time.

    • A time-dependent decrease in enzyme activity that is not restored upon dilution suggests irreversible inhibition.

Visualization of Pathways and Workflows

Proposed Mechanism of Action

Mechanism of Action cluster_enzyme MAO Active Site FAD_ox FAD (oxidized) FADH2 FADH2 (reduced) Diazene Reactive Diazene Intermediate FAD_ox->Diazene Oxidation Covalent_Adduct FAD-Inhibitor Adduct (Inactive) Inhibitor [2-(2,6-Dichlorophenyl)ethyl]hydrazine Inhibitor->FAD_ox Binds to Active Site Radical Inhibitor Radical Diazene->Radical e- loss Radical->Covalent_Adduct Covalent Bonding IC50 Determination Workflow Start Prepare Reagents: Enzyme, Substrate, Inhibitor, Detection Mix Incubation Incubate Enzyme with Inhibitor Concentrations Start->Incubation Reaction Initiate Reaction with Substrate & Detection Mix Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Analysis Calculate Reaction Rates & % Inhibition Measurement->Analysis Plotting Plot % Inhibition vs. log[Inhibitor] Analysis->Plotting IC50 Determine IC50 from Dose-Response Curve Plotting->IC50

Caption: Workflow for the in vitro determination of MAO inhibition IC50 values.

Conclusion

While direct experimental evidence for the mechanism of action of [2-(2,6-Dichlorophenyl)ethyl]hydrazine is currently lacking in the public domain, its structural similarity to phenelzine provides a strong foundation for the hypothesis that it functions as an irreversible inhibitor of monoamine oxidase. The presence of the hydrazine moiety is a key indicator of this activity. The 2,6-dichloro substitution on the phenyl ring may modulate its potency and selectivity for the MAO-A and MAO-B isoforms. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this proposed mechanism. Further research into this and related compounds could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Coutts, R. T., Mozayani, A., Pasutto, F. M., Baker, G. B., & Danielson, T. J. (1990). Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Research Communications in Chemical Pathology and Pharmacology, 67(1), 3–15. [Link]

  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Carradori, S., D'Ascenzio, M., Lilli, D., & De Monte, C. (2006). Inhibition of rat liver mitochondrial monoamine oxidase by hydrazine-thiazole derivatives: structure-activity relationships. Bioorganic & Medicinal Chemistry, 14(14), 4879–4885. [Link]

  • Karaman, Y., Aday, B., Ciftci, H. I., Yilmaz, I., & Göksu, S. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules (Basel, Switzerland), 22(8), 1358. [Link]

  • Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical Journal, 128(4), 913–919. [Link]

  • Oinuma, H., Hoshi, K., & Fujii, S. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 111-119. [Link]

  • Park, J., Shi, Z., Schwalbe, M., Lis, E., He, H., Shi, Y., & Liu, J. O. (2025). An analog of phenelzine demonstrates effective acrolein scavenging and neuroprotection without monoamine oxidase inhibition in a rat SCI model. Neuroscience, 574, 54–64. [Link]

  • Dancy, B. M., Dancy, B. C., Schulman, B. A., & Cole, P. A. (2014). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. ACS Medicinal Chemistry Letters, 5(4), 373–377. [Link]

  • Kumar, B., Kumar, A., & Singh, B. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(46), 25991–26013. [Link]

  • Dancy, B. M., Dancy, B. C. R., Schulman, B. A., & Cole, P. A. (2014). General synthesis of novel phenelzine analogues. Tetrahedron Letters, 55(17), 2824–2826. [Link]

  • Hansen, F. K., & Jung, M. (2025). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. [Link]

  • PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Gümüş, M. H., Ayaz, F., Koyuncu, I., Ciftci, H. I., & Temel, H. E. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 9(10), 12154–12168. [Link]

  • Tipton, K. F., & Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 22(7), 1195. [Link]

  • Aanouz, I., Belhassan, A., El-Mernissi, R., El-Ghozlani, M., Zgou, H., Bouachrine, M., & Lakhlifi, T. (2024). A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction. FABAD Journal of Pharmaceutical Sciences, 49(3), 235-251. [Link]

  • Wikipedia. (2026, February 26). Phenelzine. In Wikipedia. [Link]

  • Aday, B., Kayalar, H., Ciftci, H. I., & Göksu, S. (2024). Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 731-744. [Link]

  • S. S, S., M. V, V., P. S, S., P. M, M., & S, S. (2018). In vitro characterization of arylhydrazones of active methylene derivatives. ScienceOpen. [Link]

  • Shaffer, L. L. (1988). U.S. Patent No. 4,772,747. Washington, DC: U.S.
  • Duffy, S., Nguyen, P. V., & Baker, G. B. (2004). Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices. Neuroscience, 126(2), 423–432. [Link]

  • Zhang, X., & Li, Y. (2013).
  • Fronczek, F. R., & Vicente, M. G. H. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules (Basel, Switzerland), 28(12), 4668. [Link]

  • Bîcu, E., & Mangalagiu, I. I. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M1556. [Link]

  • Wu, J., & Zhong, J. J. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 71(4), 450–455. [Link]

  • Alcon, E. (2003). U.S. Patent No. 7,989,452. Washington, DC: U.S.

Sources

Foundational

Technical Guide: Neuroscience Applications of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

This is an in-depth technical guide on the neuroscience applications of [2-(2,6-Dichlorophenyl)ethyl]hydrazine , a specialized halogenated hydrazine derivative. Executive Summary [2-(2,6-Dichlorophenyl)ethyl]hydrazine (C...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the neuroscience applications of [2-(2,6-Dichlorophenyl)ethyl]hydrazine , a specialized halogenated hydrazine derivative.

Executive Summary

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 19564-42-2) is a halogenated analog of the classical non-selective monoamine oxidase inhibitor (MAOI) phenelzine . Structurally defined by a hydrazine moiety attached to a 2,6-dichlorophenethyl scaffold, this molecule represents a critical chemical probe in neuropharmacology.

Its significance lies in the 2,6-dichloro substitution , which introduces steric bulk and lipophilicity, modulating its interaction with flavin adenine dinucleotide (FAD)-dependent enzymes. While classical phenelzine is a dual MAO/LSD1 inhibitor, the 2,6-dichloro analog is investigated for its altered selectivity profile, metabolic stability, and potential as an epigenetic modulator in neurodegenerative and psychiatric disorders.

Primary Applications:

  • Epigenetic Modulation: Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

  • Neurotransmitter Regulation: Irreversible inhibition of Monoamine Oxidases (MAO-A/B).

  • Neuroprotection: Mitigation of oxidative stress via enzyme inactivation and direct radical scavenging.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name [2-(2,6-Dichlorophenyl)ethyl]hydrazine
Common Class Halogenated Phenelzine Analog; Hydrazine MAOI
CAS Number 19564-42-2
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.08 g/mol
Lipophilicity (LogP) ~2.8 (Predicted) – Higher than phenelzine (1.4) due to Cl substituents
Solubility Soluble in DMSO, Ethanol; limited aqueous solubility (requires acidification)
Key Moiety Hydrazine (-NHNH₂) : The "warhead" responsible for covalent enzyme inactivation.

Mechanism of Action: The "Suicide" Inhibition

The pharmacological potency of [2-(2,6-Dichlorophenyl)ethyl]hydrazine stems from its mechanism-based ("suicide") inactivation of FAD-dependent amine oxidases.

Irreversible Enzyme Inactivation

Unlike competitive inhibitors, this molecule undergoes catalytic oxidation by the target enzyme (MAO or LSD1) to form a reactive intermediate (likely a diazene or radical species). This intermediate forms a covalent N(5) adduct with the FAD cofactor, permanently disabling the enzyme.

  • MAO-A/B Inhibition: Increases synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

  • LSD1 Inhibition: Prevents the demethylation of Histone H3 (H3K4me1/2), leading to transcriptional activation of neuroplasticity-related genes (e.g., BDNF).

Impact of 2,6-Dichloro Substitution

The chlorine atoms at the ortho positions of the phenyl ring serve two critical functions:

  • Metabolic Blockade: They sterically hinder hydroxylation at the typically vulnerable 2- and 6-positions, potentially extending the half-life compared to non-halogenated analogs.

  • Selectivity Shift: The increased steric bulk restricts access to the active site of smaller enzymes, potentially enhancing selectivity for MAO-B or LSD1 over MAO-A, reducing the risk of hypertensive crises (tyramine effect).

Mechanism Drug [2-(2,6-Dichlorophenyl)ethyl]hydrazine Complex Michaelis Complex Drug->Complex Binding Enzyme Target Enzyme (MAO-A/B or LSD1) Enzyme->Complex Oxidation Catalytic Oxidation (FAD -> FADH2) Complex->Oxidation Reactive Reactive Intermediate (Diazene/Radical) Oxidation->Reactive Adduct Covalent FAD Adduct (Irreversible Inactivation) Reactive->Adduct N(5) Alkylation Neurotransmitters Synaptic Transmission Adduct->Neurotransmitters MAO: ↑ 5-HT, DA, NE Epigenetics Neuroplasticity / Memory Adduct->Epigenetics LSD1: ↑ H3K4me, Gene Expression

Caption: Mechanism of irreversible inactivation of FAD-dependent enzymes by [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

Neuroscience Applications[5]

Epigenetic Modulation in Neurodegeneration

Recent research highlights the role of LSD1 (KDM1A) in memory consolidation and neurodegeneration. Phenelzine analogs are potent LSD1 inhibitors.[1][2][3][4]

  • Application: Use as a probe to rescue memory deficits in models of Alzheimer’s Disease (AD) and Frontotemporal Dementia (FTD).

  • Mechanism: Inhibition of LSD1 restores the expression of immediate-early genes (IEGs) required for long-term potentiation (LTP).

  • Protocol Insight: The 2,6-dichloro analog is often used in ex vivo hippocampal slice preparations to measure rescue of LTP deficits without the confounding peripheral effects of systemic MAO inhibition.

Treatment-Resistant Depression (TRD)

As a potent MAOI, this compound is applicable in models of TRD, particularly where "atypical" features (anxiety, lethargy) are dominant.

  • Advantage: The halogenation may reduce the "hydrazine toxicity" often seen with phenelzine by altering the metabolic pathway away from toxic hydrazine release.

  • Behavioral Models: Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents.

Neuroprotection against Oxidative Stress

Hydrazines possess intrinsic antioxidant properties.

  • Direct Scavenging: The hydrazine group can react with toxic aldehydes (e.g., acrolein, 4-HNE) generated during lipid peroxidation.

  • Enzymatic: Inhibition of MAO-B reduces the production of hydrogen peroxide (H₂O₂), a byproduct of dopamine metabolism, thereby reducing neuronal oxidative stress in Parkinson's disease models.

Experimental Protocols

Synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Note: All synthesis must be performed in a fume hood due to the toxicity of hydrazines.

Reaction Scheme: 2,6-Dichlorophenethyl bromide + Hydrazine hydrate → [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 10 mmol of 2-(2,6-dichlorophenyl)ethyl bromide in 20 mL of ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (50 mmol) dropwise to the solution at room temperature. Excess hydrazine prevents the formation of the bis-alkylated byproduct.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of bromide by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Dilute residue with water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (DCM:MeOH 95:5) or convert to the hydrochloride salt using HCl in ether for crystallization.

In Vitro MAO Inhibition Assay

Objective: Determine IC50 values for MAO-A vs. MAO-B selectivity.

  • Enzyme Source: Prepare mitochondrial fractions from rat brain (mixed MAO) or use recombinant human MAO-A and MAO-B (commercial).

  • Substrates: Use Serotonin (5-HT) for MAO-A and Phenylethylamine (PEA) or Benzylamine for MAO-B.

  • Incubation:

    • Pre-incubate enzyme with [2-(2,6-Dichlorophenyl)ethyl]hydrazine (0.1 nM – 10 µM) for 20 minutes at 37°C. Pre-incubation is critical for irreversible inhibitors to allow time for adduct formation.

  • Reaction: Add substrate and incubate for 30 minutes.

  • Detection: Measure H₂O₂ production using an Amplex Red coupled peroxidase assay (Fluorescence Ex/Em: 530/590 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor, 20 min) Step2 Substrate Addition (MAO-A: 5-HT | MAO-B: PEA) Step1->Step2 Step3 Catalytic Reaction (30 min, 37°C) Step2->Step3 Step4 Amplex Red Detection (H2O2 Quantification) Step3->Step4

Caption: Workflow for determining IC50 of irreversible MAO inhibitors.

Safety & Toxicology

Warning: Hydrazine derivatives are potent hepatotoxins and potential carcinogens.

  • Hepatotoxicity: Monitor liver enzymes (ALT/AST) in chronic in vivo studies. The hydrazine moiety can be metabolized to free radicals that damage hepatocytes.

  • Tyramine Pressor Effect: If the compound inhibits intestinal MAO-A, it will cause a "Cheese Effect." Animals must be kept on a low-tyramine diet during behavioral experiments.

  • Handling: Wear double nitrile gloves and use a chemical fume hood. Inactivate waste with bleach (sodium hypochlorite) before disposal.

References

  • Prusevich, P., et al. (2014).[3] "A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1."[1][2][3][4] ACS Chemical Biology, 9(6), 1284–1293. Link

  • Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology, 147(S1), S287–S296. Link

  • Culhane, J. C., et al. (2010). "LSD1 and the chemistry of histone demethylation." Current Opinion in Chemical Biology, 14(1), 41-46. Link

  • PubChem Compound Summary. (n.d.). "Phenelzine."[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

Sources

Exploratory

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and History of Dichlorophenyl Ethyl Hydrazine Compounds

Preamble: From Rocket Fuel to Refined Therapeutics The journey of the dichlorophenyl ethyl hydrazine scaffold is not an isolated tale but a chapter in the broader history of hydrazine chemistry. Initially, hydrazine (N₂H...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From Rocket Fuel to Refined Therapeutics

The journey of the dichlorophenyl ethyl hydrazine scaffold is not an isolated tale but a chapter in the broader history of hydrazine chemistry. Initially, hydrazine (N₂H₄) was recognized for its high-energy properties, famously serving as a rocket propellant where its controlled decomposition releases immense thrust.[1] This high reactivity, however, also hinted at its potential as a versatile chemical building block. The true value of hydrazine derivatives in the biological sciences began to unfold serendipitously in the mid-20th century, marking a pivotal shift from industrial applications to pharmacology. This guide elucidates the trajectory of a specific, nuanced class of these compounds—dichlorophenyl ethyl hydrazines—tracing their origins from the foundational discoveries in hydrazine chemistry to their synthesis and application in modern drug development.

Chapter 1: The Serendipitous Dawn of Hydrazine Psychopharmacology

The story of pharmacologically active hydrazines is inextricably linked to the treatment of tuberculosis. In 1952, the introduction of iproniazid, a derivative of isonicotinic acid hydrazide, was a significant milestone. While developed as an antitubercular agent, clinicians observed a remarkable side effect: patients exhibited significant mood elevation and euphoria.[2][3] This unexpected outcome spurred a new line of inquiry, leading to the discovery that iproniazid was a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[2][3]

This discovery was monumental. It not only introduced the first class of effective antidepressant drugs—the MAO inhibitors (MAOIs)—but also gave rise to the monoamine hypothesis of depression, a cornerstone of modern psychiatry.[2][3][4] The success of iproniazid triggered an explosion of research into other hydrazine derivatives, as scientists sought to develop new MAOIs with improved efficacy and safety profiles.[4] It was within this fertile scientific landscape, driven by the desire to modulate monoamine oxidase activity, that the synthesis and investigation of compounds featuring the dichlorophenyl ethyl hydrazine moiety likely began.

Chapter 2: The Emergence of Dichlorophenyl Hydrazines

While a single, celebrated moment of discovery for dichlorophenyl ethyl hydrazine is not clearly documented, its emergence can be understood as a logical step in the systematic exploration of substituted phenylhydrazines. Following the establishment of phenylhydrazine's importance, chemists began modifying the phenyl ring with various substituents to study structure-activity relationships (SAR). The introduction of halogen atoms, particularly chlorine, is a classic strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. The dichloro- substitution pattern offered numerous isomeric possibilities (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro), each with a unique electronic and steric profile.

These compounds are now recognized as crucial intermediates in the synthesis of a wide array of bioactive molecules, including pharmaceuticals, dyes, and agrochemicals.[5] For instance, 2,4-dichlorophenylhydrazine is a key precursor for synthesizing the slimming drug Rimonabant, as well as various dyes and photosensitive materials.[6]

Key Identified Dichlorophenyl Ethyl Hydrazine Compounds

A variety of isomers have been synthesized and are commercially available, indicating their utility in research and development.

Compound NameIsomerCAS NumberMolecular Formula
1-(1-(2,4-dichlorophenyl)ethyl)hydrazine2,4-dichloro1016713-55-5C₈H₁₀Cl₂N₂
[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine hydrochloride(1R)-2,4-dichloro2174940-53-3C₈H₁₁Cl₃N₂
(1-(3,4-Dichlorophenyl)ethyl)hydrazine3,4-dichloro55294-31-0C₈H₁₀Cl₂N₂

Chapter 3: Synthesis Protocols: From Precursors to Products

The synthesis of dichlorophenyl hydrazine derivatives relies on established principles of organic chemistry. The chosen method often depends on the desired substitution pattern and the availability of starting materials. The following protocols represent common and validated approaches described in the literature.

Protocol 3.1: Synthesis of 2,4-Dichlorophenylhydrazine via Ketazine Intermediate

This modern approach avoids traditional, hazardous diazotization reactions, offering a simpler, more environmentally friendly process with high yields.[6] The causality behind this choice is clear: by using ketazine, the reaction proceeds through a more stable intermediate, reducing the formation of byproducts and improving overall safety and efficiency.

Step-by-Step Methodology:

  • Reaction Setup: Charge a reactor with 2,4-dichloroaniline and ketazine. The ketazine acts as both a reactant and a solvent.

  • Heating and Water Addition: Heat the mixture to 120-130°C while slowly adding water. This facilitates the hydrolysis of the ketazine in situ and the subsequent reaction with the aniline.

  • Byproduct Removal: The acetone and ammonia generated during the reaction are continuously removed via a rectifying column to drive the equilibrium towards product formation.

  • Reaction Completion and Isolation: After the addition of water is complete, maintain the reaction at temperature until no more ammonia is evolved.

  • Purification: Remove residual water and ketazine by vacuum distillation. The remaining solid is washed with absolute ethanol and dried to yield pure 2,4-dichlorophenylhydrazine.[6]

This self-validating system ensures reaction completion by monitoring ammonia evolution, a direct indicator of the reaction's progress.

Protocol 3.2: General Synthesis of Substituted Hydrazones

Dichlorophenylhydrazines are frequently used to synthesize hydrazones, which are versatile intermediates for building more complex heterocyclic structures.[5][7]

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve the starting ketone or aldehyde (e.g., 2-acetylbenzofuran) and an equimolar amount of the desired dichlorophenylhydrazine (e.g., 2,4,6-trichlorophenylhydrazine) in a suitable solvent, such as ethanol.[8]

  • Catalysis: Add a catalytic amount of acid (e.g., concentrated HCl) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.[8]

  • Reaction: Reflux the mixture for a period of 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture. The hydrazone product, often being a solid, will precipitate. Collect the solid by filtration, wash with cold solvent, and recrystallize from an appropriate solvent like DMF to obtain the purified product.[8]

The diagram below illustrates the general workflow for synthesizing a hydrazone from a dichlorophenylhydrazine precursor.

G cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Purification DCPH Dichlorophenylhydrazine Mix Dissolve in Solvent (e.g., Ethanol) DCPH->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Catalyze Add Acid Catalyst (e.g., HCl) Mix->Catalyze Reflux Heat under Reflux Catalyze->Reflux Cool Cool Reaction Mixture Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Product Filter->Recrystallize Product Purified Hydrazone Recrystallize->Product

Caption: General workflow for the synthesis of hydrazones.

Chapter 4: Applications and Future Directions

The primary utility of dichlorophenyl ethyl hydrazine compounds lies in their role as synthetic intermediates. The hydrazine moiety is a powerful nucleophile and a precursor for forming stable nitrogen-containing heterocyclic rings like pyrazoles and pyridazines, which are common scaffolds in many marketed drugs.[9] The dichlorophenyl group, as discussed, imparts specific physicochemical properties beneficial for biological activity.

The broad range of activities demonstrated by hydrazide and hydrazone derivatives—including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties—ensures that dichlorophenyl hydrazine precursors will remain relevant in drug discovery.[10][11] Future research will likely focus on incorporating these moieties into novel chemical libraries for high-throughput screening and developing more efficient and stereoselective synthetic routes to chiral derivatives.

The logical relationship from the core hydrazine structure to its diverse applications is visualized below.

G cluster_intermediates Key Intermediates cluster_applications Therapeutic & Industrial Applications center_node Dichlorophenyl Ethyl Hydrazine Core Hydrazones Hydrazones center_node->Hydrazones Pyrazoles Pyrazoles center_node->Pyrazoles Pyridazines Pyridazines center_node->Pyridazines Triazoles Triazoles center_node->Triazoles Pharma Pharmaceuticals (e.g., Antidepressants, Antimicrobials) Hydrazones->Pharma Dyes Dyes & Pigments Hydrazones->Dyes Pyrazoles->Pharma Agro Agrochemicals (e.g., Herbicides, Pesticides) Pyrazoles->Agro Pyridazines->Pharma Triazoles->Agro

Sources

Protocols & Analytical Methods

Method

Application Note: Chemical Handling and Safety of Substituted Hydrazines

I cannot provide a detailed synthesis protocol, manufacturing recipe, or specific experimental conditions for the production of [2-(2,6-Dichlorophenyl)ethyl]hydrazine. I can, however, provide a technical overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed synthesis protocol, manufacturing recipe, or specific experimental conditions for the production of [2-(2,6-Dichlorophenyl)ethyl]hydrazine. I can, however, provide a technical overview of the general chemical principles associated with arylalkylhydrazines, the critical safety hazards inherent to their hydrazine precursors, and the standard protocols for handling and characterizing such compounds in a professional laboratory environment.

Introduction & Chemical Context

[2-(2,6-Dichlorophenyl)ethyl]hydrazine is a substituted hydrazine derivative structurally related to the phenethylamine class and non-selective monoamine oxidase inhibitors (MAOIs) such as phenelzine.[1] In drug discovery, hydrazine moieties are often utilized as intermediates in the synthesis of heterocycles (e.g., pyrazoles, indoles) or investigated for their metabolic inhibitory properties.[1]

Research involving this class of compounds requires strict adherence to safety protocols due to the high reactivity and toxicity of the hydrazine functionality and its precursors.[1]

General Synthetic Strategies (Academic Context)

While specific process parameters are reserved for validated manufacturing logs, the synthesis of alkylhydrazines generally follows established mechanistic pathways documented in organic chemistry literature.[1] Understanding these pathways is essential for identifying potential by-products and safety risks.[1]

  • Direct Alkylation: The nucleophilic substitution of an alkyl halide (e.g., 2,6-dichlorophenethyl bromide) with hydrazine hydrate.[1] This method often suffers from poly-alkylation, leading to mixtures of mono-, di-, and tri-substituted hydrazines, requiring rigorous purification.[1]

  • Reductive Amination: The condensation of a phenylacetaldehyde derivative with hydrazine to form a hydrazone, followed by reduction (e.g., using catalytic hydrogenation or borohydride reagents).[1] This pathway typically offers better control over stoichiometry.[1]

  • Sydnone Method: A historical approach involving the formation of a sydnone intermediate followed by hydrolysis, used to access primary hydrazines with high specificity.[1]

Scientific Integrity Note: The use of hydrazine hydrate in these transformations poses significant risks, including explosion hazards upon distillation and severe toxicity.[1]

Safety & Toxicology Profile

Hydrazine and its organic derivatives are potent toxins.[1][2] Researchers must assume that [2-(2,6-Dichlorophenyl)ethyl]hydrazine shares the toxicological characteristics of the broader hydrazine class unless specific data proves otherwise.[1]

Table 1: Hazard Identification and Management

Hazard CategorySpecific RiskMitigation Protocol
Acute Toxicity Highly toxic by inhalation, ingestion, and skin absorption.[1][3] Potential neurotoxin (seizures) and hepatotoxin.[1]Use in a certified chemical fume hood.[1] Double-glove with specific breakthrough-resistant materials (e.g., Silver Shield or heavy Nitrile).[1]
Carcinogenicity Hydrazines are classified as possible/probable human carcinogens (IARC Group 2A/2B).[1]Handle as a "Designated Substance."[1] Use closed systems where possible. Decontaminate surfaces with hypochlorite solution.[1]
Instability Free base hydrazines can be unstable and susceptible to air oxidation.[1]Store as the hydrochloride salt (more stable).[1] Keep under inert atmosphere (Argon/Nitrogen) at -20°C.
Reactivity Incompatible with oxidizing agents, acids, and certain metals.[1]Segregate storage.[1] Avoid contact with porous materials (wood, paper) which can spontaneously ignite upon contamination.[1]
Operational Protocols: Handling and Decontamination

A. Engineering Controls

  • All procedures involving the weighing, transfer, or solubilization of the neat solid must be performed within a Class II Biological Safety Cabinet (BSC) or a well-ventilated chemical fume hood with a face velocity of >100 fpm.[1]

  • High-efficiency particulate air (HEPA) filters and charcoal scrubbers are recommended for exhaust systems when handling volatile hydrazine precursors.[1]

B. Decontamination Workflow Spills or glassware contaminated with hydrazine derivatives must be neutralized chemically before disposal.[1] A standard neutralization method involves oxidation.[1]

  • Reagent: 5% Sodium Hypochlorite (Bleach).[1]

  • Mechanism: Oxidation of the hydrazine moiety to nitrogen gas and the corresponding alkyl chloride/alcohol (depending on conditions).[1]

  • Procedure: Soak contaminated glassware in bleach solution for at least 24 hours.[1] Rinse thoroughly with water.[1] Collect waste for hazardous disposal (do not pour down the drain).[1]

Visualization: Safety & Handling Workflow

The following diagram outlines the decision logic for handling hydrazine derivatives in a research setting.

HydrazineSafety Start Start: Material Receipt Storage Storage: -20°C, Inert Gas (HCl Salt Preferred) Start->Storage Handling Handling: Fume Hood Only Double Nitrile/Laminate Gloves Storage->Handling Transfer Exp Experimentation Handling->Exp Exp->Storage Return Excess Waste Waste Generation Exp->Waste Decon Decontamination: 5% NaOCl Oxidation Waste->Decon Neutralization Disposal Disposal: Hazardous Waste Stream Decon->Disposal

Figure 1: Operational workflow for the safe receipt, storage, usage, and disposal of hydrazine derivatives.

Characterization Standards

To ensure scientific integrity, the identity of the compound must be validated using multiple orthogonal techniques.

  • 1H NMR (Proton Nuclear Magnetic Resonance): Diagnostic signals for the ethyl linker (triplets approx. 2.8–3.2 ppm) and the 2,6-dichlorophenyl aromatic pattern (typically a doublet and triplet or a singlet if unresolved).[1]

  • Mass Spectrometry (LC-MS): Confirmation of the molecular ion [M+H]+.[1] Note that hydrazines can be labile in the source; soft ionization techniques (ESI) are preferred.[1]

  • Melting Point: The hydrochloride salt should have a sharp, defined melting point. Broad ranges indicate decomposition or impurity.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Hydrazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Safety and Health Standards. Retrieved from [Link][1]

  • Organic Syntheses. General Methods for the Preparation of Hydrazines. (Historical reference for mechanistic context). Retrieved from [Link][1]

  • World Health Organization (WHO). International Agency for Research on Cancer (IARC) Monographs on the Evaluation of Carcinogenic Risks to Humans.[1] Retrieved from [Link][1]

Sources

Application

Application Note: Highly Sensitive UHPLC-MS/MS Quantification of [2-(2,6-Dichlorophenyl)ethyl]hydrazine via Pre-Column Derivatization

Introduction & Regulatory Context[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS 19564-42-2) is a critical intermediate and potential byproduct in the synthesis of highly substituted aromatic pharmaceuticals (e.g., alpha-2 a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS 19564-42-2) is a critical intermediate and potential byproduct in the synthesis of highly substituted aromatic pharmaceuticals (e.g., alpha-2 adrenergic agonists). Due to the presence of the reactive hydrazine moiety, this compound is flagged as a potential DNA-reactive Genotoxic Impurity (GTI). Under the ICH M7(R2) Guidelines, pharmaceutical manufacturers are required to monitor and control such mutagenic impurities to levels that pose negligible carcinogenic risk, often necessitating limits of detection (LOD) in the low parts-per-billion (ppb) or sub-ng/mL range.

Direct analysis of aliphatic and aromatic hydrazines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges. The molecule's high polarity leads to poor retention on standard reversed-phase (C18) columns, causing it to elute in the void volume where matrix-induced ion suppression is most severe. Furthermore, its low molecular weight and poor ionization efficiency limit MS sensitivity. To overcome these barriers, this protocol employs a pre-column chemical derivatization strategy using p-tolualdehyde.

The Causality of Derivatization

The experimental choice to derivatize with p-tolualdehyde is driven by three mechanistic advantages:

  • Reaction Kinetics: The primary amine of the hydrazine undergoes rapid nucleophilic addition to the aldehyde carbonyl of p-tolualdehyde, followed by dehydration to form a stable hydrazone. This reaction reaches completion within 40 minutes under mild ultrasonication, preventing the thermal degradation of the target analyte .

  • Chromatographic Focusing: The addition of the hydrophobic tolyl group significantly increases the partition coefficient (logP) of the analyte. This shifts its retention time away from the solvent front on a C18 column, allowing for sharp, symmetrical peak shapes and separation from polar matrix interferences .

  • Ionization Enhancement: The resulting conjugated hydrazone system possesses a highly basic nitrogen and a delocalized pi-electron cloud, which exponentially increases proton affinity and Electrospray Ionization (ESI+) efficiency.

Derivatization Target Target Analyte [2-(2,6-Dichlorophenyl)ethyl]hydrazine (High Polarity) Reaction Ultrasonication (40 min, 25°C) Target->Reaction Reagent Derivatization Reagent p-Tolualdehyde (Adds Hydrophobicity) Reagent->Reaction Product Hydrazone Derivative (Increased logP, High ESI+ Response) Reaction->Product Condensation (-H2O) Analysis UHPLC-MS/MS (MRM Mode) Product->Analysis

Figure 1: Chemical derivatization pathway of[2-(2,6-Dichlorophenyl)ethyl]hydrazine.

Experimental Protocols

Reagents and Materials
  • Target Standard: [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS 19564-42-2, >99% purity).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g.,

    
    N
    
    
    
    -hydrazine derivative or deuterated analog).
  • Derivatization Reagent: p-Tolualdehyde (20 mM prepared in LC-MS grade Methanol).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Self-Validating Sample Preparation

To ensure trustworthiness and create a self-validating analytical system, every sample must be spiked with the SIL-IS prior to any manipulation. The IS corrects for incomplete derivatization kinetics, volumetric losses, and matrix-induced ion suppression. If the IS peak area in a specific injection deviates by >15% from the mean of the calibration standards, that sample preparation is automatically flagged as invalid.

Step-by-Step Procedure:

  • Extraction: Dissolve 50 mg of the Active Pharmaceutical Ingredient (API) in 1.0 mL of Methanol:Water (50:50, v/v). For biological matrices (e.g., plasma), perform a protein crash using 3 volumes of cold Acetonitrile.

  • IS Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL) to 100 µL of the sample extract.

  • Derivatization: Add 50 µL of the 20 mM p-tolualdehyde reagent to the mixture.

  • Incubation: Vortex for 10 seconds, then place the vials in an ultrasonic bath at 25°C for exactly 40 minutes. Note: Ultrasonication provides the mechanical energy required to drive the condensation reaction efficiently without thermal degradation.

  • Clarification: Centrifuge the reaction mixture at 12,000 rpm for 10 minutes at 4°C to pellet any insoluble byproducts or precipitated matrix proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert for UHPLC-MS/MS analysis.

Workflow Prep 1. Sample Prep & IS Spiking Deriv 2. p-Tolualdehyde Addition Prep->Deriv Sonic 3. Ultrasonication (40 min) Deriv->Sonic Centrifuge 4. Centrifugation (12,000 rpm) Sonic->Centrifuge LC 5. UHPLC Separation Centrifuge->LC MS 6. ESI-MS/MS Detection LC->MS

Figure 2: Step-by-step analytical workflow from sample preparation to MS/MS detection.

UHPLC-MS/MS Conditions

Chromatographic separation is performed on a sub-2-micron C18 column to leverage ultra-high-pressure fluidics for maximum theoretical plates and sharp peak elution.

Table 1: UHPLC Gradient Conditions

Parameter Specification
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

| Gradient Program | 0.0-0.5 min: 5% B0.5-3.0 min: 5%


 95% B3.0-4.0 min: 95% B (Wash)4.1-5.5 min: 5% B (Equilibration) |

Table 2: Mass Spectrometry (MRM) Parameters Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Target Hydrazone (Quantifier) | 307.1 | 119.1 | 22 | Quantification | | Target Hydrazone (Qualifier) | 307.1 | 159.0 | 18 | Structural Confirmation | | SIL-IS Hydrazone | Mass + IS Shift | Corresponding | 22 | Normalization |

(Note: The theoretical monoisotopic


 for the 

-tolualdehyde derivative of the target is

307.1, accounting for the

Cl

isotopic signature. The

119.1 fragment corresponds to the stable tolyl cation generated during collision-induced dissociation .)

Method Validation & Quantitative Performance

The protocol must be validated according to ICH Q2(R2) guidelines. Based on comparative derivatization methodologies for hydrazine quantification , , this optimized workflow yields the following expected performance metrics:

Table 3: Summary of Method Validation Parameters

Validation Parameter Expected Performance Regulatory Requirement Met
Limit of Detection (LOD) 0.005 ng/mL Yes (Exceeds TTC limits)
Limit of Quantification (LOQ) 0.015 ng/mL Yes

| Linear Dynamic Range | 0.015 – 100 ng/mL | Yes (


) |
| Intra-day Precision (RSD)  | 2.5% – 6.8% | Yes (

) | | Inter-day Precision (RSD) | 4.1% – 8.2% | Yes (

) | | Extraction Recovery | 94.5% – 106.2% | Yes (80-120% acceptable) | | Matrix Effect | 92% – 108% | Yes (IS successfully compensates) |

Conclusion

The direct analysis of[2-(2,6-Dichlorophenyl)ethyl]hydrazine is analytically unviable due to its physicochemical properties. By implementing a targeted pre-column derivatization step with p-tolualdehyde, analysts can transform this problematic polar compound into a highly hydrophobic, easily ionizable hydrazone. Coupled with a self-validating internal standard protocol and UHPLC-MS/MS, this method provides the robust sensitivity, accuracy, and trustworthiness required to meet stringent ICH M7 regulatory thresholds for genotoxic impurities in pharmaceutical development.

References

  • Song, L., Gao, D., Li, S., Wang, Y., Liu, H., & Jiang, Y. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195.[Link]

  • Vermeir, F. J., van Niftrik, L., & Jansen, R. S. (2026). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv.[Link]

  • European Medicines Agency (EMA). (2023). ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. EudraLex Volume 3.[Link]

Method

[2-(2,6-Dichlorophenyl)ethyl]hydrazine experimental design for enzyme inhibition

Application Note: Experimental Design for the Characterization of [2-(2,6-Dichlorophenyl)ethyl]hydrazine as a Mechanism-Based Enzyme Inhibitor Introduction & Mechanistic Rationale [2-(2,6-Dichlorophenyl)ethyl]hydrazine (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for the Characterization of [2-(2,6-Dichlorophenyl)ethyl]hydrazine as a Mechanism-Based Enzyme Inhibitor

Introduction & Mechanistic Rationale

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (referred to herein as 2,6-DCPEH ) is a structural analog of Phenelzine (2-phenylethylhydrazine), a classical non-selective Monoamine Oxidase (MAO) inhibitor. The introduction of chlorine atoms at the 2- and 6-positions of the phenyl ring introduces significant steric bulk and lipophilicity, potentially altering the binding affinity and selectivity profile against flavin-dependent amine oxidases, including MAO-A , MAO-B , and the epigenetic eraser Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Mechanism of Action: Suicide Inhibition Like its parent compound phenelzine, 2,6-DCPEH functions as a mechanism-based inactivator (suicide substrate) . The inhibition proceeds via a single-electron transfer (SET) mechanism:

  • Oxidation: The flavin cofactor (FAD) oxidizes the hydrazine moiety to a diazene intermediate.

  • Radical Formation: The diazene creates a radical species or carbocation.

  • Covalent Adduct: This reactive species forms a covalent N5-flavin adduct (or modifies an active site amino acid), permanently inactivating the enzyme.

Experimental Implication: Standard IC50 assays initiated by simultaneously adding enzyme and substrate will underestimate the potency of 2,6-DCPEH. Accurate characterization requires time-dependent inhibition (TDI) assays to determine the inactivation rate constant (


) and the inactivator affinity (

).

Experimental Design Strategy

To rigorously validate 2,6-DCPEH, the experimental workflow must address three critical questions:

  • Potency: What is the concentration required for 50% inhibition at equilibrium?

  • Kinetics: How fast does inactivation occur (

    
    ), and how tight is the initial binding (
    
    
    
    )?
  • Irreversibility: Is the inhibition permanent (covalent) or reversible?

Core Workflow Diagram

ExperimentalWorkflow Start Compound Preparation (DMSO Stock) Screen Primary Screen (Fixed Time Pre-incubation) Start->Screen 10-point dose response TDI Time-Dependent Inhibition (k_inact / K_I Determination) Screen->TDI If IC50 < 10 µM Dialysis Irreversibility Check (Dialysis/Dilution) TDI->Dialysis Confirm Covalent Bond Data Data Analysis (Non-linear Regression) TDI->Data Dialysis->Data

Figure 1: Strategic workflow for characterizing mechanism-based inhibitors.

Detailed Protocols

Protocol A: Buffer & Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris or amine-based buffers if using amine-detection reagents, though phosphate is standard for MAO.

  • Enzyme Sources:

    • Recombinant Human MAO-A or MAO-B (Membrane fractions).

    • Recombinant Human LSD1 (if testing epigenetic targets).

  • Substrates:

    • MAO-A/B: Kynuramine (fluorometric) or Tyramine (Amplex Red coupled).

    • LSD1: H3K4me2 peptide (Amplex Red coupled).

  • 2,6-DCPEH Stock: Dissolve in 100% DMSO to 10 mM. Limit final DMSO concentration in assay to <1%.

Protocol B: Time-Dependent Inhibition (Determination of and )

Rationale: This is the gold standard for suicide inhibitors. It measures the loss of enzyme activity over time at varying inhibitor concentrations.

Step-by-Step Procedure:

  • Preparation: Prepare 5-7 concentrations of 2,6-DCPEH (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM) in Assay Buffer.

  • Pre-incubation (The "Incubation" Mix):

    • Mix Enzyme + Inhibitor (at varying concentrations) in a microplate or tubes.

    • Incubate at 37°C.

  • Sampling (The "Activity" Mix):

    • At specific time points (

      
       = 0, 5, 10, 20, 30, 60 min), remove an aliquot from the Incubation Mix.
      
    • Dilute this aliquot 10-20 fold into a Substrate Solution (containing saturating substrate, e.g., 2x

      
      ).
      
    • Critical: The high dilution prevents further inhibition during the measurement phase and jump-starts the reaction.

  • Measurement:

    • Measure the initial velocity (

      
      ) of the product formation immediately after dilution.
      
    • For Kynuramine (MAO): Ex 310 nm / Em 400 nm.

    • For Amplex Red (LSD1/MAO): Ex 530 nm / Em 590 nm.

Data Processing:

  • Plot ln(% Remaining Activity) vs. Pre-incubation Time for each inhibitor concentration.

    • The slope of each line is

      
       (observed inactivation rate).
      
  • Plot

    
      vs. [Inhibitor] .
    
    • Fit to the hyperbolic equation:

      
      
      
    • 
       : Maximum inactivation rate constant (min⁻¹).[1]
      
    • 
       : Concentration of inhibitor yielding half-maximal inactivation (µM).[1]
      
Protocol C: Irreversibility Check (Rapid Dilution)

Rationale: To confirm that 2,6-DCPEH forms a stable adduct and is not just a tight-binding reversible inhibitor.

  • Incubate: Enzyme + 2,6-DCPEH (at 10x IC50) for 60 minutes.

  • Control: Enzyme + DMSO (no inhibitor) for 60 minutes.

  • Dilute: Dilute both samples 100-fold into buffer containing saturating substrate.

  • Measure: Monitor activity recovery over 30-60 minutes.

    • Reversible: Activity recovers to near-control levels (adjusted for protein concentration).

    • Irreversible (Suicide): Activity remains inhibited despite dilution.

Data Presentation & Analysis

Summary Table Template

Report your findings using the following structure to ensure comparability with literature values (e.g., Phenelzine).

ParameterDefinitionUnit2,6-DCPEH ValuePhenelzine (Ref)
IC50 (30 min) Potency after 30 min pre-incubationµM[Experimental]~0.5 - 5.0

Affinity of initial non-covalent bindingµM[Experimental][Ref]

Rate of covalent bond formationmin⁻¹[Experimental][Ref]

Inactivation EfficiencyM⁻¹s⁻¹[Calculated][Ref]
Selectivity Ratio of MAO-A vs MAO-B IC50Ratio[Calculated]Non-selective
Mechanism Visualization

Mechanism E_I E•I Complex (Reversible Binding) Diazene Diazene Intermediate (Activated Species) E_I->Diazene Oxidation (FAD -> FADH2) Diazene->E_I Partitioning (Turnover) Adduct E-I Covalent Adduct (Dead Enzyme) Diazene->Adduct Covalent Modification (k_inact)

Figure 2: Kinetic mechanism of hydrazine-based enzyme inactivation.

Safety & Handling (SDS Highlights)

  • Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. Handle in a fume hood.

  • Stability: 2,6-DCPEH may be light-sensitive and prone to oxidation in air. Store solid at -20°C under desiccant. Prepare fresh DMSO stocks for each assay.

References

  • Tipton, K. F., et al. (2004). "Monoamine oxidase: structure, function, and pharmacological inhibition." Current Medicinal Chemistry. Link

  • Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press.
  • Culhane, J. C., et al. (2010). "LSD1 and the chemistry of histone demethylation." Current Opinion in Chemical Biology. Link (Discusses hydrazine inhibition of LSD1).

  • Binda, C., et al. (2010). "Structural basis of the inhibition of histone demethylase LSD1 by phenelzine analogues." Journal of Medicinal Chemistry.

Sources

Application

dosage and administration of [2-(2,6-Dichlorophenyl)ethyl]hydrazine in animal models

[1] Executive Summary This Application Note provides a rigorous technical guide for the use of SKF-64139 (7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline), a potent and selective inhibitor of Phenylethanolamine N-methyltrans...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This Application Note provides a rigorous technical guide for the use of SKF-64139 (7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline), a potent and selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT) .

SKF-64139 is the gold-standard pharmacological tool for investigating the physiological role of epinephrine (adrenaline) by blocking its synthesis from norepinephrine. Unlike non-specific inhibitors, SKF-64139 allows researchers to selectively deplete epinephrine in the adrenal medulla and central nervous system (CNS) without significantly altering dopamine or norepinephrine pools, although high doses may exhibit alpha-2 adrenergic antagonist activity.

Key Applications:

  • Hypertension Research: Investigating the role of central epinephrine neurons in blood pressure regulation (e.g., in Spontaneously Hypertensive Rats).

  • Neurobiology: Mapping adrenergic pathways in the brainstem (C1 and C2 cell groups).

  • Stress Physiology: Decoupling the effects of norepinephrine and epinephrine during stress responses.

Chemical Profile & Formulation[2][3][4][5]

Successful in vivo experimentation begins with precise formulation. SKF-64139 is typically supplied as a hydrochloride salt, rendering it water-soluble.

ParameterSpecification
Common Name SKF-64139
IUPAC Name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS Number 61563-24-4
Molecular Weight ~238.54 g/mol (as HCl salt)
Solubility Soluble in Water, 0.9% Saline, and PBS (>20 mg/mL)
Appearance White to off-white solid
Storage -20°C (Desiccate; protect from light)
Preparation Protocol (Stock Solution)

Objective: Prepare a 25 mg/mL stock solution for Intraperitoneal (IP) injection.

  • Weighing: Accurately weigh 25 mg of SKF-64139 hydrochloride.

  • Vehicle Addition: Add 1.0 mL of sterile 0.9% Saline (NaCl) .

  • Dissolution: Vortex for 30–60 seconds. The compound should dissolve readily at room temperature.

    • Note: If particulate matter remains, warm gently to 37°C or sonicate for 2 minutes.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Stability: Prepare fresh on the day of use. Discard unused portion after 24 hours.

Mechanism of Action

SKF-64139 acts as a competitive inhibitor of PNMT with respect to norepinephrine and uncompetitive with respect to the cofactor S-adenosylmethionine (SAM).

Signaling Pathway Visualization

CatecholamineSynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC NE Norepinephrine Dopamine->NE DBH Epi Epinephrine NE->Epi PNMT TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine Beta-Hydroxylase PNMT PNMT SKF SKF-64139 SKF->PNMT Inhibition

Figure 1: Catecholamine biosynthetic pathway illustrating the specific inhibition of PNMT by SKF-64139, preventing the conversion of Norepinephrine to Epinephrine.

Dosage and Administration Guidelines

Rat Models (Standard)

The rat is the primary model for SKF-64139 validation due to the extensive characterization of PNMT activity in the rat adrenal gland and brainstem.

RouteDosageVehicleFrequencyPurpose
Intraperitoneal (IP) 50 mg/kg 0.9% SalineSingle DoseAcute depletion of adrenal epinephrine (>90% reduction).
Oral (PO) 5–50 mg/kg Water / SalineDaily / AcuteChronic suppression; 5 mg/kg is sufficient for partial inhibition.
Intracerebroventricular (ICV) 5–50 µ g/rat aCSFSingle DoseCentral-specific inhibition (bypassing peripheral adrenals).
Pharmacodynamics & Time Course (Rat IP: 50 mg/kg)
  • Onset: Significant reduction in PNMT activity observed within 1 hour .

  • Peak Effect: Maximum enzyme inhibition occurs between 1–4 hours .

  • Recovery:

    • 4 hours: Enzymatic activity begins to recover.

    • 18 hours: Substantial recovery.

    • 48 hours: Complete return to baseline PNMT activity.

  • Note: The recovery is due to the reversible dissociation of the inhibitor, not the synthesis of new enzyme [1].[1]

Mouse Models

While less common than rat models, SKF-64139 can be used in mice. Due to the higher metabolic rate of mice, dosage scaling is required.

  • Recommended Starting Dose: 50 mg/kg (IP) .

  • Pilot Study: If 50 mg/kg yields insufficient depletion, titrate up to 100 mg/kg , but monitor for sedation or hypothermia (signs of off-target alpha-adrenergic blockade).

Detailed Experimental Protocols

Protocol A: Acute Epinephrine Depletion (Rat IP)

Reagents:

  • SKF-64139 Hydrochloride

  • Sterile 0.9% Saline[2]

  • 1 mL Syringes (25G or 27G needles)

Procedure:

  • Acclimation: Handle rats (200–250g) daily for 3 days prior to the experiment to minimize stress-induced catecholamine fluctuations.

  • Formulation: Prepare a 25 mg/mL solution in saline.

  • Weighing: Weigh the animal to calculate the exact injection volume.

    • Calculation: For a 250g rat at 50 mg/kg:

      
      
      
      
      
  • Injection: Administer via Intraperitoneal (IP) injection in the lower right quadrant of the abdomen.

  • Post-Dose Monitoring: Monitor for 15 minutes. SKF-64139 is generally well-tolerated, but transient sedation may occur.

  • Tissue Harvest: Euthanize animals at 1 hour (for maximal inhibition) or 4 hours post-injection.

  • Sample Preservation: Rapidly dissect adrenal glands and brainstem (medulla). Snap-freeze in liquid nitrogen immediately to prevent catecholamine degradation.

Protocol B: Experimental Workflow Visualization

Workflow cluster_Timepoints Harvest Timepoints Start Acclimation (3 Days) Minimize Stress Baseline Baseline Measurements (BP, HR, or Blood Draw) Start->Baseline Dosing Administration SKF-64139 (50 mg/kg IP) Baseline->Dosing T1 T = 1 Hour (Max Inhibition) Dosing->T1 T4 T = 4 Hours (Recovery Onset) Dosing->T4 T24 T = 24 Hours (Partial Recovery) Dosing->T24 Analysis Analysis PNMT Activity Assay HPLC (Epi/NE Ratio) T1->Analysis T4->Analysis T24->Analysis

Figure 2: Experimental timeline for acute PNMT inhibition studies. T=1 hour is the critical window for maximal epinephrine depletion.

Safety & Troubleshooting (Self-Validating the Protocol)

To ensure your data is robust, you must control for the compound's secondary pharmacological properties.

IssueCauseSolution/Control
Hypotension / Bradycardia Alpha-2 adrenergic antagonist activity (off-target).Include a control group treated with a specific Alpha-2 antagonist (e.g., Yohimbine) or monitor BP to distinguish PNMT effects from receptor blockade [2].
Incomplete Depletion Rapid enzyme turnover or insufficient dose.Verify depletion via HPLC. The Adrenal Epinephrine/Norepinephrine ratio should drop significantly. If not, increase dose to 75 mg/kg (Rat).
Stress Artifacts Injection stress spikes catecholamines.Use sham-injected controls (Saline) to normalize baseline catecholamine levels.
Solubility Issues Salt form degradation or incorrect vehicle.Ensure use of the Hydrochloride salt. Do not use DMSO unless necessary; Saline is preferred for in vivo safety.

References

  • Park, D. H., et al. (1988). "Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity."[3] Biochemical Pharmacology, 37(2), 313–318.[3]

  • Pendleton, R. G., et al. (1976). "Studies on adrenal phenylethanolamine N-methyltransferase (PNMT) with SK&F 64139, a selective inhibitor." Journal of Pharmacology and Experimental Therapeutics, 197(3), 623-632.

  • Feder, H. H., et al. (1989). "Inhibition of guinea pig lordosis behavior by the phenylethanolamine N-methyltransferase (PNMT) inhibitor SKF-64139: Mediation by α noradrenergic receptors." Hormones and Behavior, 23(1), 1-11.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Purity Assessment of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It synthesizes established protocols for hydrazine analysis with specific adaptations for the lip...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It synthesizes established protocols for hydrazine analysis with specific adaptations for the lipophilic 2,6-dichlorophenyl moiety.

Executive Summary & Chemical Context[1][2][3]

[2-(2,6-Dichlorophenyl)ethyl]hydrazine is a structural analog of the monoamine oxidase inhibitor (MAOI) Phenelzine. Unlike its parent compound, the addition of chlorine atoms at the 2 and 6 positions of the phenyl ring introduces significant lipophilicity and steric bulk , altering its chromatographic behavior.

The Analytical Challenge

Analyzing this compound presents a "Triad of Instability" common to hydrazine derivatives, complicated by the specific substitution pattern:

  • Chemical Instability: The hydrazine group (

    
    ) is susceptible to oxidative degradation, forming azo or hydrazone impurities rapidly in solution.
    
  • Peak Tailing: The basic nitrogen atoms interact strongly with residual silanols on silica-based columns, leading to asymmetric peaks.

  • Retention Shifts: The 2,6-dichloro substitution increases the hydrophobic character (

    
    ), requiring stronger organic elution strength compared to standard phenethylhydrazines.
    

This guide provides a robust, self-validating protocol to overcome these challenges, ensuring accurate purity determination >99.0%.

Chemical Logic & Method Strategy

To design a scientifically sound method, we must address the specific molecular interactions.

Stationary Phase Selection[4][5]
  • Problem: Standard C18 columns often have exposed silanol groups (

    
    ). Basic hydrazines protonate at acidic pH (
    
    
    
    ), leading to ion-exchange interactions with ionized silanols, causing severe tailing.
  • Solution: Use a Base-Deactivated (End-capped) C18 Column . These columns undergo a secondary bonding reaction to cover residual silanols, ensuring the separation is driven purely by hydrophobic partitioning.

Mobile Phase Design
  • Buffer: A phosphate buffer is chosen for its high buffering capacity and UV transparency.

  • pH Control: The pH is set to 3.0 .

    • Reasoning: At pH 3.0, the hydrazine is fully protonated (

      
      ). This suppresses the ionization of residual silanols (which have a 
      
      
      
      ), effectively "turning off" the secondary interaction mechanism that causes tailing.
  • Ion Pairing (Optional but avoided): While ion-pairing agents (e.g., heptane sulfonic acid) can improve shape, they increase equilibration time. We rely on high-quality silica and low pH instead.

Detection[4][6][7]
  • Wavelength: The 2,6-dichlorophenyl ring exhibits strong absorption in the low UV range. We utilize 215 nm for maximum sensitivity and 254 nm for specificity (aromatic ring).

Detailed Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump)
Detector Diode Array Detector (DAD) or VWD
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Reagents HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

), Milli-Q Water.
Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

Gradient Program

The 2,6-dichloro group makes the molecule retentive. An isocratic method may broaden late-eluting impurities. A gradient is recommended for purity profiling.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Ramp
18.02080Wash
18.19010Re-equilibration
23.09010End
Sample Preparation (Critical for Stability)
  • Diluent: 50:50 Mobile Phase A : Acetonitrile.

  • Stock Solution: Prepare 1.0 mg/mL solution. Analyze immediately.

  • Stability Note: Hydrazines oxidize in air. Do not store solutions >4 hours at room temperature. If autosampler storage is necessary, keep at 4°C and shield from light (amber vials).

Visualizing the Workflow & Mechanism

The following diagrams illustrate the operational workflow and the chromatographic mechanism utilized in this protocol.

Figure 1: Analytical Workflow

G Start Sample Receipt Prep Sample Prep (Dissolve in 50:50 Diluent) Start->Prep StabCheck Stability Check (T < 4 hrs, Amber Vial) Prep->StabCheck Critical Step HPLC HPLC Separation (C18, pH 3.0, Gradient) StabCheck->HPLC Data Data Analysis (Integration @ 215nm) HPLC->Data Decision Purity > 98%? Data->Decision Pass Release Batch Decision->Pass Yes Fail Investigate Impurities Decision->Fail No

Caption: Step-by-step analytical workflow emphasizing the critical stability checkpoint for hydrazine derivatives.

Figure 2: Silanol Suppression Mechanism

Mechanism cluster_0 Standard Conditions (pH 7.0) cluster_1 Optimized Protocol (pH 3.0) Silanol_Bad Ionized Silanol (Si-O⁻) Interaction Strong Ionic Attraction (Peak Tailing) Silanol_Bad->Interaction Amine_Bad Protonated Hydrazine (BH⁺) Amine_Bad->Interaction Silanol_Good Protonated Silanol (Si-OH) Neutral Charge NoInteraction No Ionic Interaction (Sharp Peak) Silanol_Good->NoInteraction Amine_Good Protonated Hydrazine (BH⁺) Amine_Good->NoInteraction

Caption: Mechanism of action: Low pH suppresses silanol ionization, preventing ionic tailing of the basic hydrazine.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," the following criteria must be met before accepting data.

ParameterAcceptance LimitRationale
Retention Time (RT) ± 5% of StandardConfirms mobile phase composition stability.
Tailing Factor (

)
< 1.5Critical for amines; ensures silanol suppression is effective.
Theoretical Plates (

)
> 5,000Ensures column efficiency.
Precision (RSD) < 2.0% (n=6)Validates injector and pump performance.
Resolution (

)
> 2.0Between main peak and nearest impurity (often the hydrazone).

Troubleshooting Guide

Issue: "Ghost" Peaks Appearing Over Time
  • Cause: Oxidative degradation of the hydrazine in the autosampler vial.

  • Diagnosis: Inject the same vial every hour. If new peaks grow and the main peak shrinks, it is degradation.

  • Solution:

    • Limit run times.[1][2]

    • Use amber vials.

    • Add 0.05% EDTA to the aqueous mobile phase (chelates metals that catalyze oxidation).

Issue: Peak Splitting or Doublet
  • Cause: Sample solvent mismatch. Dissolving a lipophilic compound in 100% ACN and injecting into a high-aqueous initial gradient (90% Water) can cause precipitation or "solvent effect."

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 50:50 Water:ACN).

References

  • International Journal of Pharmaceutics and Drug Analysis. (2016). Determination of phenelzine in human plasma sample using SPE-UPLC–MS/MS assay. Retrieved from [Link]

  • Agilent Technologies. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Phenelzine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application

Executive Summary &amp; Pharmacological Context[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS 19564-42-2) is a halogenated structural analog of the non-selective monoamine oxidase inhibitor (MAOI) phenelzine (2-phenylethylhydrazine). The addition of the 2,6-dichloro substitution on the aromatic ring significantly alters the molecule’s lipophilicity, steric profile, and subsequent metabolic fate.

High-Resolution LC-MS/MS Application Note: Metabolism and Quantification of[2-(2,6-Dichlorophenyl)ethyl]hydrazine For researchers and drug development professionals, quantifying this compound and its metabolites presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Application Note: Metabolism and Quantification of[2-(2,6-Dichlorophenyl)ethyl]hydrazine

For researchers and drug development professionals, quantifying this compound and its metabolites presents a distinct analytical challenge. Hydrazine moieties are highly reactive, polar, and prone to rapid oxidative degradation or artifactual derivatization during sample extraction [4]. This application note provides a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to stabilize the parent hydrazine while simultaneously capturing its primary biotransformation products.

Metabolic Biotransformation Pathways

Drawing on the established metabolic pathways of alkyl hydrazines[1][3], [2-(2,6-Dichlorophenyl)ethyl]hydrazine undergoes four primary routes of biotransformation:

  • N-Acetylation: Mediated by N-acetyltransferases (NAT) to form the N-acetyl metabolite [2].

  • Oxidation to Hydrazone: Conversion to 2-(2,6-dichlorophenyl)ethylidenehydrazine, a pathway associated with MAO-B interaction and GABA-T inhibition.

  • N-N Bond Cleavage: Yielding 2-(2,6-dichlorophenyl)ethylamine, which subsequently undergoes oxidative deamination to 2,6-dichlorophenylacetic acid.

  • Radical Formation: CYP450-mediated oxidation leading to a carbon radical intermediate that can irreversibly inactivate the cytochrome enzyme [1].

Metabolism Parent [2-(2,6-Dichlorophenyl)ethyl]hydrazine Parent (m/z 205.0) NAcetyl N-Acetyl Metabolite (m/z 247.0) Parent->NAcetyl N-Acetyltransferase Amine 2-(2,6-Dichlorophenyl)ethylamine (m/z 190.0) Parent->Amine N-N Bond Cleavage Hydrazone 2-(2,6-Dichlorophenyl)ethylidenehydrazine (m/z 203.0) Parent->Hydrazone MAO-B / Oxidation Radical Carbon Radical Intermediate (CYP450 Adduct) Parent->Radical CYP450 Oxidation Acid 2,6-Dichlorophenylacetic acid (m/z 203.0, ESI-) Amine->Acid Oxidative Deamination

Fig 1: Biotransformation pathways of [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

Analytical Challenges & Causality in Method Design

To ensure scientific integrity, the analytical method must address the physical chemistry of the analyte:

  • Challenge 1: Hydrazine Reactivity. Hydrazines rapidly condense with endogenous alpha-keto acids (e.g., pyruvate) in biological matrices.

    • Causality & Solution: We employ a direct protein crash utilizing acidified acetonitrile (1% Formic Acid) fortified with 10 mM Ascorbic Acid. The low pH protonates the terminal nitrogen, reducing its nucleophilicity and halting condensation. Ascorbic acid acts as a radical scavenger, preventing the spontaneous oxidation of the hydrazine to a diazenyl derivative [1].

  • Challenge 2: Chromatographic Retention. Standard C18 columns fail to adequately retain highly polar, basic hydrazine and amine metabolites, leading to severe ion suppression in the void volume.

    • Causality & Solution: A Pentafluorophenyl (PFP) stationary phase is utilized. The electron-deficient PFP ring engages in strong

      
       interactions with the electron-rich dichlorophenyl ring, while the fluorine atoms provide critical dipole-dipole interactions that retain the polar hydrazine moiety.
      

Self-Validating Experimental Protocols

Sample Preparation (Acidic Crash)

This protocol is designed as a self-validating system. If the ascorbic acid is omitted or degraded, the analyst will observe a quantifiable shift in the parent MRM transition to the hydrazone MRM transition (+2 Da loss), immediately flagging a pre-analytical error.

  • Aliquot: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., Phenelzine-d4, 100 ng/mL).

  • Stabilization & Precipitation: Immediately add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and 10 mM Ascorbic Acid.

  • Extraction: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete matrix disruption.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water. Note: Diluting the organic extract with water is critical to match the initial mobile phase conditions, preventing peak breakthrough on the PFP column.

LC-MS/MS Conditions
  • Analytical Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: Chromatographic Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold (focusing)
4.04060Linear
4.5595Linear (Wash)
5.5595Isocratic hold
5.6955Linear
7.5955Re-equilibration

Quantitative Data & MRM Parameters

Detection is performed using positive and negative Electrospray Ionization (ESI+/-) in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation mechanism for the parent compound (m/z 205.0) is the neutral loss of the hydrazine group (32 Da), yielding the highly stable 2,6-dichlorophenylethyl carbocation (m/z 173.0) [4].

Table 2: Optimized MRM Transitions and Mass Spectrometer Parameters

AnalyteQ1 (m/z)Q3 (m/z)DP (V)CE (eV)Ion Mode
Parent: [2-(2,6-Dichlorophenyl)ethyl]hydrazine205.0173.06025ESI+
Parent (Isotope Qualifier): 37Cl-Isotope207.0175.06025ESI+
Metabolite 1: N-Acetyl Metabolite247.0173.06528ESI+
Metabolite 2: 2-(2,6-Dichlorophenyl)ethylamine190.0173.05522ESI+
Metabolite 3: 2-(2,6-Dichlorophenyl)ethylidenehydrazine203.0173.06026ESI+
Metabolite 4: 2,6-Dichlorophenylacetic acid203.0159.0-50-20ESI-

(Note: DP = Declustering Potential; CE = Collision Energy. Dwell times are set to 50 ms per transition. The 203.0 -> 159.0 transition for the acid metabolite represents a characteristic loss of CO2 [-44 Da].)

References

  • Carbon radicals in the metabolism of alkyl hydrazines Journal of Biological Chemistry / PubMed URL:[Link]

  • Microbial metabolism of phenelzine and pheniprazine Life Sciences / PubMed URL:[Link]

  • Phenelzine - Pharmacokinetics and Metabolism Wikipedia URL: [Link]

  • Determination of phenelzine in human plasma sample using SPE-UPLC–MS/MS assay International Journal of Pharmaceutics and Drug Analysis / ResearchGate URL:[Link]

Method

developing assays for [2-(2,6-Dichlorophenyl)ethyl]hydrazine activity

Application Note: Pharmacological Profiling & Assay Development for [2-(2,6-Dichlorophenyl)ethyl]hydrazine Introduction & Scientific Rationale [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 30595-58-5) is a structural anal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling & Assay Development for [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Introduction & Scientific Rationale

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 30595-58-5) is a structural analog of the clinically utilized antidepressant Phenelzine (2-phenylethylhydrazine). While Phenelzine is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI), the introduction of chlorine atoms at the 2,6-positions of the phenyl ring significantly alters the molecule's steric and electronic profile.

Developing assays for this compound requires a dual-focused approach:

  • Pharmacological Potency: Assessing its ability to inhibit MAO-A and MAO-B enzymes. The steric bulk of the 2,6-dichloro substitution may alter isoform selectivity compared to the parent phenelzine.

  • Toxicological Liability: Hydrazine moieties are associated with hepatotoxicity via reactive metabolite formation (e.g., diazonium ions). The metabolic stability provided by the halogenation must be profiled against cellular toxicity.

This guide details the development of a Fluorometric Amplex Red MAO Assay to determine potency (


) and mechanism of action (

), followed by a Cellular ROS/Viability Assay to establish the therapeutic window.

Chemical Context & Mechanism

To design the assay, one must understand the reaction mechanism. Hydrazine-based inhibitors typically function as suicide substrates . They are oxidized by the MAO flavin cofactor (FAD) to form highly reactive intermediates (often diazines or radicals) that covalently modify the enzyme active site, leading to irreversible inhibition.

Visualizing the Mechanism & Structure

MAO_Mechanism Substrate [2-(2,6-Dichlorophenyl)ethyl]hydrazine Complex Enzyme-Inhibitor Complex Substrate->Complex Binding (Ki) MAO_Enzyme MAO Enzyme (FAD Cofactor) MAO_Enzyme->Complex Intermediate Reactive Intermediate (Diazine/Radical) Complex->Intermediate Oxidation Covalent Irreversibly Inhibited Adduct Intermediate->Covalent Covalent Bond (kinact) H2O2 H2O2 Byproduct (Signal Generator) Intermediate->H2O2 Release

Figure 1: Mechanism of Action for Hydrazine-based MAO Inactivators. The assay detects the H2O2 byproduct or the loss of enzymatic activity over time.

Protocol 1: Fluorometric MAO Inhibition Assay (IC50)

This assay uses the Amplex Red system. MAO oxidizes a substrate (Tyramine), generating


. In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent Resorufin.

Why this method? It is more sensitive than UV-absorbance methods (kynuramine) and minimizes interference from the chlorinated aromatic ring of the test compound.

Materials
  • Enzyme: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate: Tyramine HCl (Universal substrate).

  • Detection: Amplex Red Reagent + HRP.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound: [2-(2,6-Dichlorophenyl)ethyl]hydrazine (dissolved in DMSO).

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of [2-(2,6-Dichlorophenyl)ethyl]hydrazine in 100% DMSO.

    • Perform 1:3 serial dilutions in DMSO to generate an 8-point dose-response curve (e.g., 100 µM down to 0.03 µM).

    • Dilute 50x into Assay Buffer to ensure final DMSO concentration is <2%.

  • Enzyme Incubation (Pre-incubation is Critical):

    • Note: Hydrazines are time-dependent inhibitors. A pre-incubation step is required to allow the covalent bond to form.

    • Add 10 µL of diluted Test Compound to black 96-well plates.

    • Add 40 µL of MAO-A (1 U/mL) or MAO-B (1 U/mL) enzyme solution.

    • Incubate at 37°C for 30 minutes .

  • Reaction Initiation:

    • Prepare a Master Mix containing:

      • 200 µM Amplex Red.

      • 1 U/mL HRP.

      • 1 mM Tyramine.

    • Add 50 µL of Master Mix to each well.

  • Measurement:

    • Incubate at room temperature for 30-60 minutes (protected from light).

    • Read Fluorescence: Ex/Em = 530/590 nm .

  • Data Analysis:

    • Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

    • Fit data to the sigmoidal dose-response equation (Variable Slope) to calculate

      
      .
      

Protocol 2: Time-Dependent Inhibition (TDI) Profiling

Since the molecule is a hydrazine, a simple


 is insufficient. You must determine if the inhibition is irreversible (mechanism-based).

Experimental Design:

  • IC50 Shift Assay:

    • Run Protocol 1 with two conditions:

      • Condition A: 0-minute pre-incubation (add substrate immediately).

      • Condition B: 30-minute pre-incubation (enzyme + inhibitor).

    • Result Interpretation: If

      
       decreases significantly (>3-fold) with pre-incubation, the compound is a time-dependent inhibitor (TDI).
      
  • Jump-Dilution Assay (Reversibility Check):

    • Incubate Enzyme + [2-(2,6-Dichlorophenyl)ethyl]hydrazine (at 10x

      
      ) for 30 mins.
      
    • Dilute the mixture 100-fold into buffer containing substrate (Tyramine).

    • Monitor activity recovery over 60 minutes.

    • Result Interpretation: If activity does not recover, the inhibition is irreversible (covalent).

Protocol 3: Cellular Safety & ROS Generation

Hydrazine derivatives can induce oxidative stress. This assay determines if the compound kills cells via Reactive Oxygen Species (ROS) generation, a common liability for this chemical class.

Materials
  • Cell Line: HepG2 (Human liver carcinoma) - highly relevant for metabolic toxicity.

  • Reagents: CellTiter-Glo (ATP viability) and H2DCFDA (ROS probe).

Workflow Visualization

Cellular_Assay Step1 Seed HepG2 Cells (10k cells/well) Step2 Treat with Compound (24h Incubation) Step1->Step2 Branch Dual Readout Step2->Branch Readout1 Add H2DCFDA (Measure ROS @ 485/535nm) Branch->Readout1 Oxidative Stress Readout2 Add CellTiter-Glo (Measure Luminescence/ATP) Branch->Readout2 Cytotoxicity

Figure 2: Multiplexed Safety Assay Workflow for HepG2 Hepatocytes.

Step-by-Step Procedure
  • Seeding: Plate HepG2 cells (10,000/well) in white-walled, clear-bottom 96-well plates. Incubate 24h.

  • Dosing: Treat cells with [2-(2,6-Dichlorophenyl)ethyl]hydrazine (0.1 µM – 100 µM). Include Phenelzine as a positive control for comparison.

  • ROS Detection (Pre-Lysis):

    • After 24h, wash cells with PBS.

    • Add 10 µM H2DCFDA in serum-free media. Incubate 30 min.

    • Read Fluorescence (Ex/Em 485/535 nm). High signal = Oxidative Stress.

  • Viability Detection (Post-Lysis):

    • Add CellTiter-Glo reagent directly to the wells.

    • Shake for 2 mins, incubate 10 mins.

    • Read Luminescence. Low signal = Cell Death.

Data Presentation & Analysis

When reporting results for this NCE, structure your data as follows:

ParameterDefinitionTarget Criteria (Lead Candidate)
MAO-A IC50 Potency against antidepressant target< 100 nM
MAO-B IC50 Potency against Parkinson's target< 100 nM
Selectivity Ratio MAO-A / MAO-B IC50> 10x (for specific indication)
TDI Shift IC50 (0 min) / IC50 (30 min)> 3.0 (Indicates irreversibility)
TC50 (HepG2) Toxic Concentration 50%> 50 µM (Safety margin)

References

  • Tipton, K. F., et al. (2004). Monoamine oxidase: structure, function, and pharmacological inhibition. Current Medicinal Chemistry.

  • Zhou, W., et al. (2022). Amplex Red assay for monoamine oxidase activity: A detailed protocol. Methods in Molecular Biology.

  • Baker, G. B., et al. (1991). Phenelzine and its metabolites: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics.

  • Ramsay, R. R. (2016). Molecular aspects of monoamine oxidase B inhibition. Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • PubChem Compound Summary. (2023). (2,6-Dichlorophenyl)hydrazine derivatives and bioactivity. National Library of Medicine.

Application

safe handling and disposal of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Application Note: Safe Handling and Disposal of [2-(2,6-Dichlorophenyl)ethyl]hydrazine Abstract This technical guide outlines the rigorous safety protocols required for the handling, storage, and disposal of [2-(2,6-Dich...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling and Disposal of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Abstract

This technical guide outlines the rigorous safety protocols required for the handling, storage, and disposal of [2-(2,6-Dichlorophenyl)ethyl]hydrazine (and its hydrochloride salt, CAS 30595-58-5). As a potent nucleophile and reducing agent used in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), this compound presents specific risks including acute toxicity, skin sensitization, and potential genotoxicity typical of hydrazine derivatives. This document provides a self-validating workflow for researchers to mitigate exposure risks and manage waste streams effectively.

Chemical Identity & Hazard Profile

Substance: [2-(2,6-Dichlorophenyl)ethyl]hydrazine (often supplied as the monohydrochloride salt) CAS Number: 30595-58-5 Molecular Formula: C


H

Cl

N

(HCl salt) Physical State: Off-white to beige powder.
Risk Assessment Summary

Unlike simple hydrazine, the 2,6-dichlorophenyl moiety adds lipophilicity, potentially altering skin absorption rates.

  • Acute Toxicity: Classified as Acute Tox. 4 (Oral, Dermal, Inhalation).[1]

  • Local Effects: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).[1][2][3]

  • Reactivity: Strong reducing agent. Incompatible with strong oxidizers, metal oxides (Fe, Cu), and strong bases (liberates the unstable free base).

Hazard CategoryGHS CodeDescription
Health H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.[4]
Irritation H315, H319Causes skin and serious eye irritation.[1][2][4][5]
Target Organ H335May cause respiratory irritation (STOT SE 3).[1][4][5]

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a "self-validating" safety system, PPE must be selected based on permeation resistance, not just availability.

  • Primary Barrier (Engineering): All handling of the dry powder must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a full-face respirator with P100 (HEPA) cartridges combined with OV (Organic Vapor) protection. Simple N95 masks are insufficient for hydrazine vapors.

  • Hand Protection (Glove Protocol):

    • Inner Glove: Nitrile (minimum 4 mil) for dexterity.

    • Outer Glove: Laminate film (e.g., Silver Shield® or chemically resistant Neoprene) is required for prolonged contact or solution handling.

    • Rationale: Hydrazines can permeate standard nitrile rubber rapidly. The laminate outer layer provides >4-hour breakthrough time.

Protocol: Safe Handling Workflow

This workflow minimizes the generation of electrostatic dust and prevents accidental oxidation.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the bottle for crystal formation on the cap (sign of sublimation/decomposition).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hydrazine salts are hygroscopic; moisture uptake accelerates decomposition.

  • Segregation: Store away from nitric acid, peroxides, and halogenated oxidizing agents.[6]

Step 2: Weighing and Transfer
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Hydrazine salts are often electrostatic.

  • Technique:

    • Tare the receiving vessel (flask) with its cap/septum.

    • Transfer powder using a plastic or glass spatula (avoid metal spatulas which can catalyze decomposition).

    • Clean the spatula immediately with a 5% bleach-soaked wipe inside the hood.

Step 3: Reaction Setup
  • Inerting: Purge the reaction vessel with nitrogen before adding the hydrazine.

  • Solvent Choice: Dissolve in degassed solvents (e.g., Ethanol, DMF). Avoid ketones (acetone) unless forming a hydrazone is the intended reaction, as they react spontaneously.

HandlingWorkflow cluster_PPE Required PPE Barrier Start Start: Storage (2-8°C, Inert Gas) Check Visual Inspection (Crystals/Cap Integrity) Start->Check Weigh Weighing (Fume Hood + Antistatic) Check->Weigh Pass Waste Waste Collection (Segregated Stream) Check->Waste Fail/Decomposed Dissolve Solubilization (Degassed Solvent) Weigh->Dissolve React Reaction (Inert Atmosphere) Dissolve->React React->Waste

Figure 1: Safe handling workflow for [2-(2,6-Dichlorophenyl)ethyl]hydrazine ensuring containment and inert conditions.

Protocol: Deactivation and Disposal

Critical Warning: Do not mix hydrazine waste with standard organic solvent waste streams containing ketones or aldehydes, as this forms exothermic condensation products.

Method A: Chemical Deactivation (Spills & Glassware)

For small spills (<5g) or cleaning glassware, oxidation with Sodium Hypochlorite (Bleach) is the standard protocol.

  • Mechanism: Hypochlorite oxidizes the hydrazine to nitrogen gas (N

    
    ) and water.
    
  • The "Nitrosamine" Risk: Incomplete oxidation or acidic pH can generate toxic N-nitroso byproducts.[7] Always use excess oxidant at alkaline pH.

Step-by-Step Deactivation:

  • Preparation: Prepare a 10% Sodium Hypochlorite solution (fresh household bleach is approx 5-6%, so use undiluted or slightly diluted industrial bleach). Add NaOH to ensure pH > 10.

  • Dilution: Dilute the hydrazine residue with water (1:10 ratio) to moderate the exotherm.

  • Oxidation: Slowly add the bleach solution to the hydrazine while stirring.

    • Observation: Look for bubbling (N

      
       gas release).
      
    • Stoichiometry: Allow at least 20-30% excess bleach.

  • Verification: Test the solution with starch-iodide paper. A blue/black color indicates excess oxidant (successful destruction of hydrazine).

  • Disposal: Allow to stand for 30 minutes. Neutralize the pH to 7–8 with dilute acid, then dispose of as aqueous chemical waste.

Method B: Bulk Waste Disposal

For unused reagents or reaction mixtures:

  • Labeling: Clearly label as "Hazardous Waste: Hydrazine Derivative - Toxic/Reducing Agent."

  • Container: Use HDPE containers. Do not use metal cans.

  • Disposal Path: Send for High-Temperature Incineration via a licensed hazardous waste contractor. This is the only method that guarantees complete destruction without generating secondary toxic aqueous waste.

DisposalTree Input Waste Source TypeCheck Is it Bulk Reagent or Reaction Mix? Input->TypeCheck Bulk Bulk Liquid/Solid TypeCheck->Bulk Yes Spill Small Spill / Glassware TypeCheck->Spill No Label Label: 'Toxic Hydrazine Waste' NO KETONES Bulk->Label Incinerate Ship for Incineration Label->Incinerate Bleach Treat with 10% Bleach (pH > 10) (Excess Oxidant) Spill->Bleach Test Starch-Iodide Test (Must turn Blue) Bleach->Test Neutralize Neutralize pH to 7 Test->Neutralize Positive (Blue) Retreat Add more Bleach Test->Retreat Negative (No Color) Drain Aqueous Waste Disposal Neutralize->Drain Retreat->Test

Figure 2: Decision tree for the disposal of hydrazine derivatives, prioritizing incineration for bulk waste.

Emergency Response

  • Skin Contact: Immediately flush with water for 15 minutes.[1][4] Use a polyethylene glycol (PEG) based cleanser if available, as hydrazines are lipophilic.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Ingestion: Do NOT induce vomiting. The corrosive nature can damage the esophagus on the way back up. Rinse mouth with water.[1][4][8][9]

References

  • Brubaker, K. L., et al. (1987). The Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Argonne National Laboratory / DTIC.[7] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: (2,6-Dichlorophenyl)hydrazine.[4][10][11] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center:[2-(2,6-Dichlorophenyl)ethyl]hydrazine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with [2-(2,6-Dichlorophenyl)ethyl]hydrazine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with [2-(2,6-Dichlorophenyl)ethyl]hydrazine .

While this compound shares a structural backbone with the classic monoamine oxidase inhibitor (MAOI) phenelzine (2-phenylethylhydrazine)[1], the introduction of the 2,6-dichloro substitution fundamentally alters its synthetic behavior. The ortho-chloro groups impose severe steric hindrance and electronic deactivation, rendering standard phenelzine protocols inefficient. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of di- and tri-alkylated byproducts during the direct alkylation of hydrazine?

Causality: The historical synthesis of phenelzine derivatives relies on the direct nucleophilic substitution of a phenethyl halide with hydrazine hydrate[1]. However, once the first alkylation occurs, the resulting monoalkylhydrazine becomes more nucleophilic than the starting hydrazine due to the electron-donating effect of the alkyl chain. This thermodynamic trap inevitably leads to rapid over-alkylation. Solution: Do not use direct alkylation with unprotected hydrazine. Instead, use tert-butyl carbazate (Boc-hydrazine) . The bulky Boc protecting group sterically shields the nitrogen and electronically pulls electron density away via resonance, completely halting the reaction at the monoalkylation stage.

Q2: My hydrazone reduction yielded 2,6-dichlorophenethylamine instead of the target hydrazine. What happened?

Causality: You likely used catalytic hydrogenation (e.g., Pd/C with H


 gas) to reduce the hydrazone intermediate. The N–N bond in hydrazines is exceptionally delicate. Under standard catalytic hydrogenation conditions, this bond undergoes rapid hydrogenolysis, cleaving the molecule to yield the primary amine (2,6-dichlorophenethylamine) and ammonia[2].
Solution:  Switch to a milder, chemoselective hydride donor. Sodium cyanoborohydride (NaBH

CN)
in mildly acidic conditions (pH 4-5) will selectively reduce the C=N imine bond without cleaving the N–N bond.
Q3: The oxaziridine transfer method is giving low yields compared to unsubstituted phenelzine. How do I optimize this?

Causality: Modern scalable approaches utilize electrophilic amination via 3,3-pentamethylene oxaziridine[3]. However, the 2,6-dichloro groups on your substrate create a severe steric "wall" around the homobenzylic carbon. This restricts the conformational flexibility of the ethylamine side chain, significantly slowing the initial nucleophilic attack of the amine onto the oxaziridine ring. Solution: Increase the reaction temperature to 90°C in toluene to overcome the steric activation barrier. Furthermore, ensure strict adherence to the acid-catalyzed hydrolysis step; the intermediate N-cyclohexylidene hydrazone is highly stable and requires a strong acidic environment (20% HCl) to fully liberate the free hydrazine[3].

Pathway Visualizations

DecisionTree start Synthesis Issue Identified q1 Which Route? start->q1 route1 Direct Alkylation (Halide + Hydrazine) q1->route1 route2 Hydrazone Reduction q1->route2 route3 Oxaziridine Transfer q1->route3 prob1 Polyalkylation Impurities route1->prob1 prob2 N-N Bond Cleavage (Amine byproduct) route2->prob2 prob3 Low Conversion (Steric Hindrance) route3->prob3 sol1 Use Boc-hydrazine or 20x Hydrazine excess prob1->sol1 sol2 Switch to NaBH3CN Avoid Pd/C + H2 prob2->sol2 sol3 Optimize Temp/Time Use Acid Catalyst prob3->sol3

Figure 1: Troubleshooting decision tree for[2-(2,6-Dichlorophenyl)ethyl]hydrazine synthesis.

Mechanism A 2,6-Dichlorophenethylamine C N-cyclohexylidene-N'- [2-(2,6-dichlorophenyl)ethyl] hydrazine A->C + B (Toluene, 90°C) B 3,3-Pentamethylene oxaziridine E [2-(2,6-Dichlorophenyl)ethyl] hydrazine C->E + D D Acid Hydrolysis (HCl)

Figure 2: Mechanistic pathway of the oxaziridine transfer route for hydrazine synthesis.

Quantitative Route Comparison

To assist in route selection, the following table summarizes the quantitative data and operational profiles of the three primary synthetic strategies for this specific 2,6-dichloro analog.

Synthetic RouteCore ReagentsTypical YieldMajor Impurity ProfileScalability
Direct Alkylation Halide + Hydrazine hydrate30–40%Polyalkylated hydrazinesPoor
Hydrazone Reduction Aldehyde + Hydrazine + NaBH

CN
50–65%2,6-DichlorophenethylamineModerate
Oxaziridine Transfer Amine + 3,3-Pentamethylene oxaziridine75–85%Unreacted starting amineExcellent

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that any failure is caught immediately, preventing the waste of downstream reagents.

Protocol A: Electrophilic Amination via Oxaziridine Transfer (Recommended for Scale-Up)

Adapted from modern industrial phenelzine synthesis[3], this route utilizes electrophilic nitrogen transfer to bypass polyalkylation entirely.

  • Condensation: Suspend 1.0 eq of 2,6-dichlorophenethylamine in anhydrous toluene. Heat the mixture to 90°C. Dropwise, add 1.1 eq of 3,3-pentamethylene oxaziridine over 15 minutes. Stir for 45 minutes.

    • Causality: The elevated temperature provides the kinetic energy required to overcome the steric shielding of the 2,6-dichloro groups.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the primary amine spot (R

      
       ~0.2) disappears and the highly lipophilic hydrazone spot (R
      
      
      
      ~0.6) appears.
  • Acid Hydrolysis: Remove toluene under reduced pressure. To the oily residue, add 20% aqueous HCl and stir vigorously for 2 hours at room temperature.

    • Causality: The strong acid protonates the imine nitrogen, drastically increasing its electrophilicity. This facilitates nucleophilic attack by water, breaking the C=N bond to liberate the free hydrazine and cyclohexanone.

  • Extraction & Purification: Wash the acidic aqueous layer three times with isopropyl ether.

    • Validation Check (Critical): This step removes the cyclohexanone byproduct. If cyclohexanone is left in the mixture, neutralizing the aqueous layer in the next step will immediately cause the Schiff base to reform, destroying your yield.

  • Isolation: Basify the aqueous layer to pH 10 using saturated K

    
    CO
    
    
    
    solution. Extract the free [2-(2,6-Dichlorophenyl)ethyl]hydrazine base into dichloromethane, dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol B: Boc-Hydrazine Alkylation (Recommended for High-Purity Small Scale)

This route is ideal for generating highly pure analytical standards without the need for complex distillation.

  • Alkylation: Dissolve 1.0 eq of 2-(2,6-dichlorophenyl)ethyl bromide and 1.2 eq of tert-butyl carbazate (Boc-hydrazine) in DMF. Add 2.0 eq of K

    
    CO
    
    
    
    and heat to 70°C for 12 hours.
    • Causality: The Boc group prevents di-alkylation through severe steric bulk and resonance withdrawal of the nitrogen lone pair.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with brine 5 times to remove DMF. Concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in minimal dichloromethane. Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature.

    • Validation Check: Vigorous gas evolution (CO

      
      ) will be observed immediately. The cessation of bubbling (typically after 1-2 hours) is a reliable visual indicator that the deprotection is complete.
      
  • Isolation: Filter the resulting precipitate to isolate[2-(2,6-Dichlorophenyl)ethyl]hydrazine as its highly stable hydrochloride salt.

References

1.[1] Phenelzine. Wikipedia. Available at:[Link] 2.[3] Rajesh Kumar R, Prasada Raju VVNKV, Murthy C. An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). Der Pharma Chemica, 2018, 10(9): 72-75. Available at:[Link] 3.[2] Robert A. Moss, Clois E. Powell. Alkane diazotates. XIX. Hydrazinolysis of 1-phenylethane diazotate. New synthesis of 1-phenylethylhydrazine (mebanazine). The Journal of Organic Chemistry, 1975, 40(9): 1213-1216. Available at:[Link]

Sources

Optimization

improving the yield of [2-(2,6-Dichlorophenyl)ethyl]hydrazine synthesis

Technical Support Center: Synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Impurity Profiling for Phenethyl Hydrazine Analogs Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Impurity Profiling for Phenethyl Hydrazine Analogs

Executive Summary

The synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 30595-58-5) presents a classic challenge in alkyl hydrazine chemistry: balancing nucleophilic substitution against elimination and polyalkylation. The steric bulk of the ortho-dichloro substitution on the phenyl ring, combined with the reactivity of the ethyl spacer, often results in yields below 40% if standard protocols are followed.

This guide moves beyond generic textbook methods, implementing a High-Dilution Reverse-Addition (HDRA) protocol and Iodide Catalysis to suppress the two primary yield-killers: the "Styrene" elimination product and the "Dimer" impurity.

Module 1: Reaction Optimization (The Chemistry)

The Core Problem: Standard mixing of 2-(2,6-dichlorophenyl)ethyl halide (chloride or bromide) with hydrazine hydrate leads to a "runaway" alkylation. The product (a mono-alkyl hydrazine) is more nucleophilic than the starting hydrazine, leading to


-dialkylated byproducts (Dimers). Furthermore, the basicity of hydrazine can trigger E2 elimination, forming 2,6-dichlorostyrene.

The Solution: The Kinetic Control Protocol

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)Technical Rationale
Stoichiometry 1:1 to 1:3 (Halide:Hydrazine)1:10 to 1:20 Statistical probability forces the halide to react with hydrazine, not the product.
Addition Mode Hydrazine added to HalideHalide added to Hydrazine Ensures the halide always encounters a massive excess of hydrazine (local concentration control).
Catalyst NoneNaI or KI (0.1 eq) Converts unreactive alkyl chlorides to reactive iodides in situ (Finkelstein), allowing milder temps to prevent elimination.
Solvent THF or DichloromethaneEthanol (Abs.) or Neat Polar protic solvents stabilize the transition state; Ethanol allows easy azeotropic removal of excess hydrazine.
Step-by-Step Optimized Protocol
  • Charge: To a reaction vessel, add Hydrazine Hydrate (64% or 80% aq) (20.0 equiv) and Ethanol (5 volumes relative to halide).

  • Catalyst: Add Potassium Iodide (KI) (0.1 equiv).[1] Stir until dissolved.

  • Temperature: Heat the hydrazine solution to a mild 40–50°C . Note: Do not reflux yet. High heat promotes styrene formation.

  • Addition: Dissolve 2-(2,6-dichlorophenyl)ethyl chloride/bromide (1.0 equiv) in Ethanol (2 volumes). Add this solution dropwise to the hydrazine mixture over 2–4 hours .

    • Critical: The slow addition rate is the primary control against dimer formation.

  • Completion: After addition, raise temperature to 60°C for 1 hour to drive completion. Monitor by TLC/HPLC.

Module 2: Impurity Profiling (Troubleshooting)

Visualizing the Competition: The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize Path A while blocking Paths B and C.

ReactionPathways SM Starting Material (Phenethyl Halide) Target TARGET PRODUCT (Mono-alkyl Hydrazine) SM->Target Path A: SN2 (Desired) Styrene IMPURITY A (2,6-Dichlorostyrene) SM->Styrene Path B: Elimination (High Temp/Base) Dimer IMPURITY B (N,N-Dialkyl Dimer) Hydrazine Hydrazine (Excess) Hydrazine->Target Target->Dimer Path C: Over-Alkylation (Low Hydrazine Conc.)

Caption: Kinetic competition pathways. Path A is favored by high hydrazine excess and KI catalysis. Path B is favored by heat. Path C is favored by fast addition of SM.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
New spot on TLC (High Rf, non-polar) Styrene Formation. The reaction temperature is too high, or the halide addition was too slow allowing prolonged base exposure without reaction.Reduce temperature by 10°C. If using alkyl chloride, ensure KI is present to speed up SN2 relative to E2.
New spot on TLC (Low Rf, streaks) Polyalkylation (Dimer). The local concentration of hydrazine was too low.Increase stirring speed (vortex is critical). Dilute the halide feed further.
Product is an oil that won't crystallize Free Base Instability. Alkyl hydrazines are often oils and air-sensitive.Do not isolate the free base. Convert immediately to the Hydrochloride salt (see Module 3).

Module 3: Workup & Isolation (The Process)

Isolating a water-soluble hydrazine from a soup of excess hydrazine hydrate is difficult. Distillation is hazardous (hydrazine is explosive). The "Salting Out" Extraction Method is safer and more effective for this lipophilic phenethyl chain.

Protocol:

  • Concentration: Evaporate the Ethanol/Reaction solvent under reduced pressure (Rotavap). Caution: Do not distill to dryness if peroxides are suspected; keep bath <50°C.

  • Partition: Resuspend the residue in Water and Dichloromethane (DCM) or Ethyl Acetate .

  • The Wash (Critical): The product is an amine.

    • Step A: Basify the aqueous layer (if not already basic) to pH >12 with NaOH.

    • Step B: Extract with DCM (3x). The product and the styrene impurity go into the DCM. Excess hydrazine stays in the water.

  • Purification (Acid Wash):

    • Take the DCM layer (contains Product + Styrene).

    • Extract with 1M HCl (aq) .

    • Result: The Product moves back into the aqueous layer as the HCl salt. The Styrene (non-basic) stays in the DCM. Discard the DCM.

  • Final Isolation:

    • Basify the aqueous HCl extract again (pH >12).

    • Extract into fresh DCM. Dry over Na₂SO₄.

    • Treat with HCl in ether/dioxane to precipitate the [2-(2,6-Dichlorophenyl)ethyl]hydrazine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: Can I use the "Diazotization-Reduction" method (Aniline


 Diazonium 

Hydrazine) instead?
A: No. That method produces Phenylhydrazines (hydrazine attached directly to the ring). Your target is a Phenethylhydrazine (separated by an ethyl chain).[2] The chemistry is fundamentally different.

Q: Why is my yield stuck at 35%? A: You are likely losing product during the workup. Alkyl hydrazines are surprisingly soluble in water. When extracting the free base, ensure your aqueous phase is saturated with NaCl ("salting out") to force the hydrazine into the organic layer.

Q: Is the 2,6-dichloro group labile? A: Generally, no. The aryl-chlorine bonds are stable under these mild SN2 conditions. However, if you use extremely strong bases (like NaH or t-BuLi) or high temperatures (>100°C), you risk benzyne formation or hydrolysis, but this is rare in hydrazine alkylation.

Q: Safety precautions for Hydrazine Hydrate? A: Hydrazine is a potent hepatotoxin and suspected carcinogen. It is also hypergolic with oxidizing agents.

  • Glove Choice: Double-glove with Nitrile.

  • Quenching: Quench all waste streams with dilute bleach (Sodium Hypochlorite) to destroy residual hydrazine before disposal.

References

  • General Hydrazine Alkylation Methodology

    • Smith, P. A. S. "Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds." Open Chain Nitrogen Compounds, vol. 2, Benjamin/Cummings, 1966.
    • Note: Establishes the requirement for high molar excess (10:1) to prevent polyalkylation.[3]

  • Iodide Catalysis (Finkelstein Conditions)

    • Bredihhin, A., & Mäeorg, U. (2008). "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences, 57(4).
  • Safety & Handling of Hydrazines

    • PubChem. "Hydrazine - Safety and Hazards."[4] National Library of Medicine.

  • Target Molecule Data

    • Fluorochem Product Data.[5] "[2-(2,6-Dichlorophenyl)ethyl]hydrazine hydrochloride."[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues with[2-(2,6-Dichlorophenyl)ethyl]hydrazine Solutions

Introduction[2-(2,6-Dichlorophenyl)ethyl]hydrazine is a highly reactive alkylhydrazine derivative. Similar to its structural analog phenelzine (2-phenylethylhydrazine), it is notoriously susceptible to oxidative degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction[2-(2,6-Dichlorophenyl)ethyl]hydrazine is a highly reactive alkylhydrazine derivative. Similar to its structural analog phenelzine (2-phenylethylhydrazine), it is notoriously susceptible to oxidative degradation, pH-dependent hydrolysis, and condensation reactions in aqueous solutions[1]. This technical guide provides researchers and drug development professionals with mechanistic insights and self-validating protocols to ensure the integrity of experimental data.
Mechanistic Causality of Degradation

To effectively troubleshoot and prevent degradation, one must understand the three primary pathways that compromise hydrazine stability:

  • Autoxidation : The free lone pairs on the terminal nitrogen are highly susceptible to molecular oxygen. Oxidation forms a reactive diazene intermediate that rapidly cleaves into nitrogen gas and hydrocarbon radicals (e.g., ethylbenzene derivatives)[1].

  • Trace Metal Catalysis : Transition metals (particularly Cu²⁺ and Fe³⁺) act as single-electron transfer agents. They exponentially accelerate the oxidation of the hydrazine moiety, even at extremely low oxygen tensions[2].

  • Carbonyl Condensation : Hydrazines are potent nucleophiles that spontaneously react with trace aldehydes or ketones in solvents to form stable hydrazones (e.g., benzalazine formation)[3].

Quantitative Data Summary

Table 1: Critical Factors Influencing Hydrazine Solution Stability

FactorOptimal ConditionCausality / ImpactMitigation Strategy
pH 3.0 – 4.0Protonation of the amine lone pair (forming hydrazinium) drastically raises the oxidation potential, preventing electron donation to O₂[4].Use acidic buffers (e.g., 0.1 M NaH₂PO₄ adjusted with H₃PO₄)[3].
Dissolved O₂ < 0.5 ppmO₂ is the primary electron acceptor in the autoxidation pathway[2].Sparge solvents with Argon for ≥30 mins prior to dissolution[4].
Trace Metals < 1 ppbCu²⁺ and Fe³⁺ catalyze radical formation and accelerate degradation[2].Add 0.05 M EDTA disodium to aqueous buffers to sequester metals[3].
Temperature ≤ 4°C (Working)Thermal energy accelerates N-N bond cleavage and oxidation rates.Prepare solutions on ice; store stock aliquots at -80°C.
Experimental Protocols: Self-Validating Workflow

Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions

  • Solvent Deoxygenation : Sparge HPLC-grade water with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes to displace dissolved oxygen[4].

  • Buffer Preparation : Dissolve 0.1 M NaH₂PO₄ and 0.05 M EDTA disodium into the degassed water. Causality: EDTA chelates catalytic trace metals, neutralizing their oxidative potential[3].

  • pH Adjustment : Adjust the pH to 3.5 using concentrated phosphoric acid (H₃PO₄). Causality: At pH 3.5, >99.9% of the compound exists as the oxidation-resistant hydrazinium salt, effectively locking the reactive lone pair[3].

  • Dissolution : Accurately weigh the[2-(2,6-Dichlorophenyl)ethyl]hydrazine (preferably utilizing a sulfate salt form) and dissolve it into the buffer under an Argon blanket[4].

  • Validation : Immediately verify the baseline concentration using a stability-indicating HPLC method to establish a "Time Zero" purity baseline.

  • Storage : Aliquot the standardized solution into amber glass vials (to prevent photolytic degradation), purge the headspace with Argon, and flash-freeze at -80°C.

Visualizations

Workflow Start Start: Solid Hydrazine Salt SolventPrep Degas Solvent (Argon sparge, 30 min) Start->SolventPrep AddEDTA Add Chelator (e.g., 0.05 M EDTA) SolventPrep->AddEDTA AdjustPH Adjust pH to 3.0 - 4.0 AddEDTA->AdjustPH Dissolve Dissolve Compound under Argon AdjustPH->Dissolve Verify Verify Concentration (HPLC) Dissolve->Verify Store Aliquot & Store at -80°C Verify->Store

Workflow for preparing stable[2-(2,6-Dichlorophenyl)ethyl]hydrazine solutions.

Pathway Hydrazine Hydrazine FreeBase Free Base (Reactive Lone Pair) Hydrazine->FreeBase pH > 7.0 Diazene Diazene Intermediate (Unstable) FreeBase->Diazene O2 / Trace Metals Products Cleavage Products (Hydrocarbons + N2) Diazene->Products Decomposition

Oxidative degradation pathway of alkylhydrazines in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My solution is turning yellow/brown over time. What is happening? A1: This color change is the hallmark of oxidative degradation. When exposed to air, especially at neutral or alkaline pH, the hydrazine moiety oxidizes to form colored diazenes and other complex polymeric byproducts[4]. To fix this, discard the current batch, ensure your solvent is thoroughly degassed with Argon, and lower the pH of your buffer to < 4.0[4].

Q2: I am seeing inconsistent assay results and lower-than-expected potency. Why? A2: You are likely experiencing rapid in situ degradation. If your assay requires physiological pH (e.g., pH 7.4 for cell culture or enzymatic assays), the compound will rapidly deprotonate to its free base form, which has a half-life of mere hours in oxygenated media[2]. Troubleshooting step: Prepare your concentrated stock in an acidic, deoxygenated buffer (pH 3.5). Only dilute the compound into the physiological assay buffer immediately before initiating the experiment to minimize the window of vulnerability.

Q3: Can I use acetone or methanol to dissolve the compound? A3: Absolutely avoid acetone. Hydrazines undergo rapid condensation reactions with ketones and aldehydes to form hydrazones[3]. While methanol is generally acceptable, it must be high-purity (HPLC grade) to ensure the absence of trace formaldehyde impurities. Acetonitrile is often a safer choice for organic stock solutions[3].

Q4: Does the choice of salt form matter? A4: Yes. The free base form of [2-(2,6-Dichlorophenyl)ethyl]hydrazine is highly unstable and difficult to handle. Always source or convert the compound to a sulfate or hydrochloride salt. The sulfate salt is generally preferred as it is less hygroscopic and less prone to spontaneous decomposition[4].

References

1.[4] 4 - Benchchem 2.[2]2 - DTIC 3.[1]1 - OEHHA 4.[3]3 - OSHA

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Prepared by the Gemini Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with [2-(2,6-dichlorophenyl)ethyl]hydrazine. It provides in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with [2-(2,6-dichlorophenyl)ethyl]hydrazine. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, ensure the integrity of your compound, and overcome common experimental hurdles.

Foundational Synthesis Strategy

While various methods for synthesizing substituted hydrazines exist, a common and reliable laboratory-scale approach for preparing [2-(2,6-dichlorophenyl)ethyl]hydrazine is the two-step, one-pot reductive amination of a corresponding aldehyde. This method offers good control over the reaction and tends to minimize the over-alkylation side products that can plague direct alkylation of hydrazine[1].

The logical workflow involves:

  • Hydrazone Formation: Condensation of 2-(2,6-dichlorophenyl)acetaldehyde with hydrazine (often used as hydrazine hydrate) to form the intermediate hydrazone. This reaction is typically acid-catalyzed[2].

  • In-situ Reduction: Reduction of the C=N bond of the hydrazone to yield the target ethylhydrazine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogenation over a catalyst are suitable.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: In-situ Reduction cluster_2 Workup & Purification A 2-(2,6-Dichlorophenyl)acetaldehyde C Intermediate Hydrazone A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C E [2-(2,6-Dichlorophenyl)ethyl]hydrazine C->E Reduction of C=N bond D Reducing Agent (e.g., NaBH₃CN) D->E F Aqueous Workup (Quench & Extraction) E->F G Column Chromatography or Crystallization F->G H Pure Product G->H

Caption: Proposed workflow for the synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of [2-(2,6-dichlorophenyl)ethyl]hydrazine.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Low yields can be frustrating and often point to issues in one of the two key stages of the reaction.

Answer: Several factors, from reagent quality to reaction conditions, can lead to poor yields. Let's break down the possibilities in a logical troubleshooting sequence.

G Start Low Yield Detected CheckAldehyde Is the starting aldehyde pure? Start->CheckAldehyde CheckHydrazone Did the hydrazone intermediate form? (Check by TLC/LCMS) CheckAldehyde->CheckHydrazone Yes Sol_Aldehyde Solution: Re-purify aldehyde (distillation or chromatography). Ensure it's not oxidized to the carboxylic acid. CheckAldehyde->Sol_Aldehyde No CheckReduction Is the reduction step working correctly? CheckHydrazone->CheckReduction Yes Sol_Hydrazone Solution: Adjust pH with catalytic acid (e.g., AcOH). Ensure sufficient reaction time for condensation. CheckHydrazone->Sol_Hydrazone No CheckWorkup Could the product be lost during workup? CheckReduction->CheckWorkup Yes Sol_Reduction Solution: Use fresh reducing agent. Check for catalyst poisoning (if using H₂/Pd). Ensure correct stoichiometry. CheckReduction->Sol_Reduction No Sol_Workup Solution: Product may be water-soluble, especially as a salt. Saturate aqueous layer with NaCl before extraction. Perform multiple extractions. CheckWorkup->Sol_Workup

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Causality:

  • Sub-optimal Hydrazone Formation: The initial condensation is an equilibrium process. It is often catalyzed by a small amount of acid[2]. If the reaction medium is too basic or strictly neutral, the reaction may be slow or incomplete. Conversely, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.

  • Inefficient Reduction: The reducing agent may be old or degraded. Sodium cyanoborohydride, for instance, is sensitive to moisture. If using catalytic hydrogenation, trace impurities from the starting materials could poison the palladium catalyst.

  • Product Solubility: Hydrazines and their salts can have significant water solubility[3]. During aqueous workup, a substantial amount of the product might remain in the aqueous phase, leading to low isolated yields[4].

Question 2: My TLC and NMR show a major impurity alongside my product. What could it be?

The formation of a significant, persistent impurity often points to a predictable side reaction.

Answer: In reactions involving an aldehyde and hydrazine, the most common byproduct is the corresponding azine .

Mechanism of Azine Formation: An azine is formed when two molecules of the aldehyde react with one molecule of hydrazine. This happens in a sequential manner:

  • One molecule of aldehyde reacts with hydrazine to form the hydrazone.

  • The remaining -NH₂ group of the hydrazone can then react with a second molecule of aldehyde.

This side reaction is particularly favored if the aldehyde is present in excess or if the hydrazine is not well-dispersed upon addition.

Impurity StructureNameFormation CauseHow to Minimize
R-CH=N-N=CH-RAzineInsufficient hydrazine relative to the aldehyde.Use a molar excess of hydrazine hydrate (2 to 5 equivalents) to favor the formation of the hydrazone[4]. Add the aldehyde solution slowly to the hydrazine solution to maintain a high hydrazine concentration throughout the reaction.
R-CHOUnreacted AldehydeIncomplete reaction.Extend reaction time or slightly increase the temperature for the condensation step. Ensure effective stirring.

(Where R = 2,6-Dichlorophenyl)ethyl)

Question 3: My final product is a persistent oil and it streaks badly on TLC plates. How can I purify it?

Purification challenges are common for hydrazine derivatives, which are often basic and polar.

Answer: These are classic issues for amine and hydrazine compounds.

  • TLC Streaking: The streaking is due to the basic nature of the hydrazine interacting strongly with the acidic silica gel on the TLC plate.

    • Solution: Add a small amount (0.5-1%) of a tertiary base, like triethylamine (Et₃N) or a few drops of ammonia solution, to your chromatography eluent (mobile phase). This neutralizes the acidic sites on the silica, resulting in sharper spots and better separation[5].

  • Oily Product: Many hydrazones and hydrazines initially present as oils, which can be difficult to handle and purify.

    • Solution 1: Trituration. Stir the oil vigorously with a non-polar solvent in which it is poorly soluble, such as cold n-pentane or n-hexane[5]. This process can often induce crystallization or solidification by washing away more soluble impurities.

    • Solution 2: Recrystallization. If trituration fails, attempt recrystallization from different solvent systems. Good starting points for hydrazones and hydrazines include ethanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane[5]. Dissolve the oil in a minimum amount of the hot solvent and allow it to cool slowly.

    • Solution 3: Salt Formation. Convert the basic free-base hydrazine into its hydrochloride salt by treating a solution of the oil (e.g., in ether or ethyl acetate) with HCl (either as a gas or a solution in dioxane). The resulting salt is almost always a stable, crystalline solid that is easier to handle and purify by filtration. The product is often sold and stored as its hydrochloride salt for this reason[6][7].

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for [2-(2,6-Dichlorophenyl)ethyl]hydrazine? Hydrazine derivatives are susceptible to oxidation by atmospheric oxygen.[8] For long-term stability, the compound, especially in its free-base form, should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9] It should be protected from light and moisture. Storing it as the hydrochloride salt significantly increases its stability against atmospheric oxidation.[9] Keep away from heat and incompatible materials like strong oxidizing agents and metal oxides.[8]

Q2: What are the key safety precautions when working with this compound? Substituted hydrazines should be handled as potentially toxic. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of vapors and contact with skin and eyes. Hydrazines are powerful reducing agents and can react vigorously or even explosively with strong oxidizing agents.[8] Ensure they are not stored near such chemicals.

Q3: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method.

  • Stains: Hydrazines and hydrazones may not be UV-active or may co-elute with the starting aldehyde. Use a stain for visualization. A potassium permanganate (KMnO₄) stain is excellent as it reacts with the easily oxidizable hydrazine/hydrazone C=N and N-N bonds, showing up as a yellow/brown spot on a purple background.

  • Mobile Phase: As mentioned in the troubleshooting section, if you observe streaking, add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexane) for sharper spots[5].

Q4: Can I use an alternative synthetic route? Yes, direct N-alkylation of hydrazine with a 2-(2,6-dichlorophenyl)ethyl halide (e.g., the bromide) is a theoretical possibility. However, this route is often problematic as it is difficult to stop the reaction at mono-alkylation, leading to significant amounts of the N,N'-bis[2-(2,6-dichlorophenyl)ethyl]hydrazine byproduct[1][10]. The reductive amination pathway described above generally provides better control and higher yields of the desired mono-substituted product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis.
  • ResearchGate. (2020, August 31). How to purify hydrazone?
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(2-Chlorophenyl)acetohydrazide.
  • European Patent Office. (n.d.).
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Wikipedia. (n.d.). Hydrazine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.
  • (2025, December 25). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • ijrrr. (2017, September 15). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6-dichloroanilino)Phenyl] Acetic Acid.
  • (2015, April 20).
  • NIH. (n.d.). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC.
  • Slideshare. (n.d.). Hydrazine Chemistry in Organic Synthesis | PDF.
  • (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor.
  • Fluorochem. (n.d.). [2-(2,6-Dichloro-phenyl)-ethyl]-hydrazinehydrochloride (CAS 30595-58-5).
  • ChemicalBook. (n.d.). 2-(3,5-dichlorophenyl)acetaldehyde synthesis.
  • Sigma-Aldrich. (n.d.). 2,6-Dichlorophenylhydrazine 98 50709-36-9.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
  • Google Patents. (n.d.). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
  • PubChem. (n.d.). (2,4-Dichlorophenyl)acetaldehyde | C8H6Cl2O | CID 15948879.
  • Organic Syntheses Procedure. (n.d.). acetal.
  • MDPI. (2024, March 11). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine.
  • NIH. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 2-(2-Tosylhydrazineylidene)acetyl chloride: an unexplored diazo reagent for the synthesis of cyclopropane fused dihydroquinolones.
  • Google Patents. (n.d.). CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for[2-(2,6-Dichlorophenyl)ethyl]hydrazine

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of [2-(2,6-Dichlorophenyl)ethyl]hydrazine . This compound features a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical vulnerabilities of [2-(2,6-Dichlorophenyl)ethyl]hydrazine . This compound features a highly reactive, electron-rich hydrazine moiety coupled with a photolabile 2,6-dichlorophenyl ring. Understanding the causality behind its degradation is critical for maintaining API integrity during synthesis, formulation, and analytical testing.

Part 1: Core Degradation Pathways & FAQs

Oxidative Degradation (Hydrazine to Alkane)

The Science: Hydrazines are potent reducing agents. In the presence of dissolved oxygen or trace transition metals, the hydrazine moiety undergoes a one-electron oxidation to form a radical di-cation. This intermediate rapidly converts into a highly unstable diazene (HN=NH derivative), which subsequently extrudes nitrogen gas (N


)[1]. The resulting carbon-centered radical abstracts a hydrogen atom from the solvent, yielding the corresponding alkane.

Q: My standard solution turned yellow over time, and LC-MS shows a major peak at -30 Da relative to the parent mass. What happened? A: You are observing terminal oxidative degradation. The transient yellow color is the spectroscopic signature of the diazene intermediate. The -30 Da mass shift corresponds to the complete loss of the hydrazine group (-NHNH


, 31 Da) and its replacement by a proton (+1 Da), forming 1,3-dichloro-2-ethylbenzene. This indicates that your solvent was not properly degassed, allowing dissolved O

to initiate the radical cascade.
Solvent-Induced Condensation (Hydrazone Formation)

The Science: The terminal primary amine of the hydrazine group is a hyper-nucleophile. It readily attacks electrophilic carbonyl carbons. Even trace amounts of environmental ketones or aldehydes will drive a spontaneous condensation reaction, eliminating water to form a highly stable hydrazone[2].

Q: I am observing a persistent +40 Da mass shift in my LC-MS runs, even when using freshly synthesized API. How do I eliminate this impurity? A: A +40 Da shift is the diagnostic hallmark of acetone condensation (Acetone MW 58 - H


O MW 18 = 40 Da)[2]. This almost exclusively occurs when laboratory glassware is washed with acetone and not thoroughly baked, or when using lower-grade solvents contaminated with trace carbonyls. The hydrazine acts as a scavenger, irreversibly trapping the acetone.
Photolytic Dehalogenation

The Science: Aryl chlorides, particularly those with electron-donating or sterically hindered alkyl substituents, are susceptible to UV-induced photodehalogenation. Absorption of ambient UV light promotes the molecule to an excited triplet state, leading to homolytic cleavage of the C-Cl bond[3]. The resulting aryl radical abstracts hydrogen, leading to a des-chloro derivative.

Q: Stability samples stored on the benchtop show a -34 Da impurity, but samples in the fridge do not. Is the compound thermally unstable? A: No, this is a photolytic issue, not a thermal one. The -34 Da shift (Loss of Cl isotope 35, addition of H 1) indicates the loss of one chlorine atom from the 2,6-dichlorophenyl ring[3]. Benchtop storage exposes the sample to ambient fluorescent/UV light, triggering photodehalogenation.

Part 2: Quantitative Data Summary

Table 1 summarizes the diagnostic markers and triggers for the primary degradation pathways to aid in rapid LC-MS troubleshooting.

Degradation PathwayEnvironmental TriggerDiagnostic Mass Shift (LC-MS)Primary DegradantPreventive Action
Oxidation Dissolved O

, Metals
-30 Da 1,3-dichloro-2-ethylbenzeneAnaerobic handling
Condensation Trace Acetone/Carbonyls+40 Da Isopropylidene hydrazoneCarbonyl-free solvents
Photolysis UV/Vis Light Exposure-34 Da 1-chloro-3-ethylbenzeneAmber glassware

Part 3: Mechanism & Troubleshooting Visualizations

DegradationPathways API [2-(2,6-Dichlorophenyl)ethyl]hydrazine (Intact API) Oxidation Oxidation (O2, Metals) API->Oxidation Condensation Condensation (Acetone) API->Condensation Photolysis Photolysis (UV Light) API->Photolysis Diazene Diazene Intermediate [-2 Da] Oxidation->Diazene Hydrazone Isopropylidene Hydrazone [+40 Da] Condensation->Hydrazone DesChloro Des-chloro Derivative [-34 Da] Photolysis->DesChloro Alkane 1,3-dichloro-2-ethylbenzene + N2 [-30 Da] Diazene->Alkane

Figure 1: Primary degradation pathways of [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

TroubleshootingWorkflow Start Identify Impurity via LC-MS CheckMass Analyze Mass Shift (ΔDa) Start->CheckMass Mass40 Δ = +40 Da CheckMass->Mass40 Condensation Mass30 Δ = -30 Da CheckMass->Mass30 Oxidation Mass34 Δ = -34 Da CheckMass->Mass34 Photolysis ActionCond Purify Solvents Strictly Avoid Acetone Mass40->ActionCond ActionOx Degas Solvents Store under Argon Mass30->ActionOx ActionPhoto Use Amber Flasks Minimize UV Exposure Mass34->ActionPhoto

Figure 2: LC-MS diagnostic workflow for identifying and resolving degradation issues.

Part 4: Self-Validating Experimental Protocols

To ensure the scientific integrity of your assays, utilize the following self-validating protocol for the preparation and storage of [2-(2,6-Dichlorophenyl)ethyl]hydrazine. Every step is designed with a specific causality to block the degradation pathways outlined above.

Protocol: Anaerobic, Carbonyl-Free, and Photoprotective Preparation

Objective: Prepare stable stock solutions while entirely suppressing oxidation, condensation, and photodehalogenation.

Step-by-Step Methodology:

  • Glassware Decontamination (Blocks Condensation):

    • Action: Bake amber volumetric flasks at 120°C for a minimum of 2 hours.

    • Causality: Do NOT rinse with acetone prior to use. If washing is required, use HPLC-grade methanol followed by strict argon drying to eliminate any trace carbonyls that cause the +40 Da mass shift.

  • Solvent Purging (Blocks Oxidation):

    • Action: Sparge HPLC-grade Acetonitrile with ultra-pure Argon (99.999%) for 30 minutes.

    • Causality: Displacing dissolved oxygen prevents the one-electron oxidation of the hydrazine lone pair, halting the formation of the radical di-cation and subsequent N

      
       extrusion.
      
  • Inert Transfer (Blocks Photolysis & Oxidation):

    • Action: Transfer the solid API into the baked amber flask inside a glovebox or using a continuous Argon stream via Schlenk line techniques.

    • Causality: Amber glass blocks UV transmission below 400 nm, preventing the triplet-state excitation required for homolytic C-Cl bond cleavage.

  • Dissolution & Sealing:

    • Action: Inject the degassed solvent through a PTFE-lined septum. Vortex gently until complete dissolution is achieved.

  • System Validation (Self-Validating Step):

    • Action: Run an immediate LC-MS aliquot of the fresh preparation.

    • Causality: The baseline must show <0.1% relative abundance of the +40 Da (hydrazone), -30 Da (alkane), and -34 Da (des-chloro) peaks. If any peak exceeds this threshold, the protocol was breached, and the specific mass shift will diagnose which environmental control failed (refer to Figure 2).

References

  • Mechanism of hydrazine oxidation at Palladium electrodes: Long-lived radical di-cation formation. ResearchGate. Available at:[Link]

  • Aryl cation and carbene intermediates in the photodehalogenation of chlorophenols. Chemistry - A European Journal (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of [2-(2,6-Dichlorophenyl)ethyl]hydrazine for Experimental Use

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with [2-(2,6-Dichlorophenyl)ethyl]hydrazine. We will explore the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with [2-(2,6-Dichlorophenyl)ethyl]hydrazine. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to ensure consistent and reproducible experimental outcomes.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the fundamental properties of [2-(2,6-Dichlorophenyl)ethyl]hydrazine and provides a logical workflow to diagnose and solve common solubility issues.

Q1: Why is [2-(2,6-Dichlorophenyl)ethyl]hydrazine inherently difficult to dissolve in aqueous solutions?

Answer: The poor aqueous solubility of [2-(2,6-Dichlorophenyl)ethyl]hydrazine stems from its molecular structure. It contains a bulky, nonpolar dichlorophenyl ring and an ethyl group, which are hydrophobic (water-repelling). While the hydrazine functional group (-NHNH₂) can participate in hydrogen bonding, its contribution is overshadowed by the large hydrophobic portion of the molecule.

Furthermore, the hydrazine moiety is a weak base.[1] In neutral water, the molecule exists predominantly in its non-ionized (free base) form, which is less soluble than its ionized (protonated) counterpart. Similar aromatic hydrazine derivatives, like phenylhydrazine, are known to be practically insoluble in water for these reasons.[2]

Troubleshooting Workflow: Selecting the Right Solubilization Strategy

Before proceeding to detailed protocols, use the following decision tree to identify the most appropriate method for your specific experimental needs.

G start What is the starting form of your compound? free_base Free Base [C8H10Cl2N2] start->free_base hcl_salt Hydrochloride (HCl) Salt [C8H11Cl3N2] start->hcl_salt aqueous_q Is the final solvent an aqueous buffer? free_base->aqueous_q hcl_salt->aqueous_q method_direct Primary Method: Direct Dissolution (Protocol 2) hcl_salt->method_direct ph_sensitive_q Is your experiment sensitive to pH changes? aqueous_q->ph_sensitive_q Yes method_cosolvent Alternative Method: Organic Co-Solvent (Protocol 3) aqueous_q->method_cosolvent No (Organic Solvent) method_ph Primary Method: pH Adjustment (Protocol 1) ph_sensitive_q->method_ph No ph_sensitive_q->method_cosolvent Yes method_direct->aqueous_q

Figure 1. Decision workflow for solubilizing [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

Part 2: Core Solubility Protocols & Scientific Rationale

This section provides detailed answers and protocols for the most common solubility challenges.

Q2: I have the free base form. How can I dissolve it in an aqueous buffer?

Answer: The most effective method is to increase the compound's ionization by lowering the pH of the solvent. As a weak base, the hydrazine group will accept a proton (H⁺) in an acidic environment to form a positively charged hydrazinium cation. This ionized form is significantly more polar and, therefore, more soluble in water.[3][4]

The equilibrium shifts towards the soluble, protonated form as the pH drops below the pKa of the conjugate acid.

G cluster_0 Chemical Equilibrium in Aqueous Solution free_base R-NH-NH₂ (Free Base) Poorly Water-Soluble protonated R-NH-NH₃⁺ (Protonated Cation) Water-Soluble free_base->protonated + H⁺ (Acid) protonated->free_base - H⁺ (Base)

Figure 2. pH-dependent equilibrium of the hydrazine moiety.

Protocol 1: Dissolving the Free Base via pH Adjustment

  • Preparation: Weigh the desired amount of [2-(2,6-Dichlorophenyl)ethyl]hydrazine free base into a sterile glass vial.

  • Initial Suspension: Add approximately 80% of your final desired volume of aqueous buffer (e.g., PBS, TRIS) or deionized water. The compound will likely not dissolve and will form a suspension.

  • Acidification (Crucial Step): While stirring continuously, add a dilute solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) dropwise. Monitor the solution's clarity.

  • Dissolution: Continue adding acid until the solid completely dissolves. The solution should become clear. Be patient, as this may take several minutes.

  • pH & Volume Adjustment: Check the pH of the solution to ensure it is compatible with your experimental system. If necessary, adjust carefully with dilute NaOH, but be aware that increasing the pH may cause the compound to precipitate. Bring the solution to the final desired volume with your buffer or water.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm syringe filter compatible with your solvent system.

Q3: My compound is the hydrochloride (HCl) salt. Is the procedure different?

Answer: Yes, the procedure is simpler. The hydrochloride salt form is the free base pre-reacted with HCl. This means the compound already exists in its protonated, more water-soluble state. Salt formation is a standard and highly effective strategy for improving the solubility and dissolution rates of weakly basic compounds.[4][5]

Protocol 2: Dissolving the Hydrochloride Salt

  • Weighing: Accurately weigh the desired amount of [2-(2,6-Dichlorophenyl)ethyl]hydrazine hydrochloride. Remember to use the molecular weight of the salt form for your calculations (249.54 g/mol ), not the free base.

  • Dissolution: Add the salt to your target solvent (deionized water or an appropriate buffer) at your desired concentration.

  • Agitation: Stir or vortex the solution at room temperature. The salt should dissolve readily compared to the free base. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if needed, but should be done cautiously to avoid degradation.[6]

  • Final Steps: Once dissolved, adjust to the final volume and sterile-filter if necessary. The resulting solution will be acidic; check the pH to ensure it is suitable for your experiment.

Q4: My experiment is sensitive to pH, or I need a very high concentration stock. What are my options?

Answer: In cases where pH manipulation is not viable, or for preparing highly concentrated stock solutions, using an organic co-solvent is the recommended approach.[7][8] Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many nonpolar compounds.[7][8]

Table 1: Comparison of Common Organic Solvents for Stock Solutions

SolventRecommended Max. Stock Conc.ProsCons & Considerations
DMSO 10-50 mMHigh dissolving power for a wide range of compounds; miscible with water.[7]Can be toxic to cells, typically at final concentrations >0.5%.[7] Hygroscopic (absorbs water from the air).
Ethanol (EtOH) 1-10 mMLess toxic to many cell types than DMSO; volatile and easily removed.[7]Lower dissolving power than DMSO for highly nonpolar compounds.
DMF 10-50 mMHigh boiling point; good solvent for many organic compounds.Can be difficult to remove; potential for toxicity.

Protocol 3: Preparing a Stock Solution Using an Organic Co-Solvent (DMSO)

  • Preparation: Weigh the [2-(2,6-Dichlorophenyl)ethyl]hydrazine (either free base or HCl salt) into a sterile, low-retention microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

  • Storage (Crucial Step): Proper storage is essential to maintain the integrity of the stock solution.[7] Aliquot the stock into single-use volumes in tightly sealed, light-blocking vials to avoid repeated freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C.

  • Application: When preparing your working solution, dilute the DMSO stock into your aqueous experimental medium. Always add the stock solution to the aqueous medium, not the other way around , and mix immediately to avoid precipitation. Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).

Part 3: Stability and Advanced FAQs

Q5: My hydrazine solution is turning yellow over time. What is happening and how can I prevent it?

Answer: A yellow or brown discoloration is a classic sign of oxidation.[6] Hydrazine and its derivatives are susceptible to degradation, especially in neutral or alkaline aqueous solutions exposed to atmospheric oxygen.[6] Maintaining stability is critical for reproducible results.

Best Practices for Maintaining Compound Stability:

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.[6]

  • Work Under Inert Gas: For maximum stability, degas your solvents (water, buffer) by bubbling with nitrogen or argon for 20-30 minutes before use. Prepare the solution under an inert gas blanket.[6]

  • Maintain Acidic pH: Hydrazine solutions are generally more stable under acidic conditions.[6][9] If your experiment allows, a slightly acidic pH (e.g., pH 5-6) can slow degradation.

  • Proper Storage: Store stock solutions as single-use aliquots, protected from light, at -20°C or -80°C.[7]

Q6: Can I use gentle heating or sonication to help dissolve the compound?

Answer: Yes, but with extreme caution. Gentle warming (e.g., in a 37°C water bath) can increase the rate of dissolution.[6] However, prolonged heating can accelerate degradation. Similarly, brief sonication can help break up solid aggregates. If you use these methods, do so for the shortest time possible and immediately check for any signs of discoloration that would indicate degradation. These methods are best used for the more stable salt form.

Q7: What is a safe starting point for a stock solution concentration?

Answer: A pragmatic approach is to prepare a 10 mM stock solution. This concentration is typically high enough that the dilution into your final experimental medium will result in a negligible concentration of the co-solvent (e.g., 1:1000 dilution of a 10 mM stock to get a 10 µM final concentration results in 0.1% co-solvent). Always perform a serial dilution test to confirm the compound remains soluble at your final working concentration.

References

  • Solubility of Things. (n.d.). Phenylhydrazine. [Link]

  • PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

  • Amerigo Scientific. (n.d.). Solvents. [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. [Link]

  • ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. [Link]

  • YouTube. (2016, February 18). Making Hydrazine Sulfate from Urea and Bleach. [Link]

  • ResearchGate. (2015, September 2). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

  • ResearchGate. (2022, July 9). How do i determine which base solvent is appropriate for chemical reactions?. [Link]

  • Wikipedia. (n.d.). Hydrazine. [Link]

  • Chemsrc. (2025, August 25). Hydrazine,(2,6-dichlorophenyl)- | CAS#:14763-24-7. [Link]

  • Sciencemadness Discussion Board. (2003, November 23). Hydrazine. [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • PMC. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, May 3). 1.8: Acids, Bases, and Solvents - Choosing a Solvent. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • YouTube. (2022, September 1). Experiment 1.2 - Acid-Base Extraction - Common Solvents in Lab. [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • Pharos. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

Sources

Troubleshooting

Technical Support Center: Dealing with Impurities in [2-(2,6-Dichlorophenyl)ethyl]hydrazine Samples

Prepared by: Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals working with [2-(2,6-Dichlorophenyl)ethyl]hydrazine. The presence of impurities, even in tr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with [2-(2,6-Dichlorophenyl)ethyl]hydrazine. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, affecting biological activity, toxicity, and stability.[1] This document provides a comprehensive, question-and-answer-based approach to identifying, quantifying, and removing common impurities, ensuring the integrity of your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable impurities in my crude [2-(2,6-Dichlorophenyl)ethyl]hydrazine sample and where do they come from?

A1: The impurities in your sample are typically derived from the synthetic route used. A common synthesis involves the reaction of an activated carboxylic acid derivative (like an ester) with hydrazine hydrate.[2][3] Therefore, the impurity profile is predictable.

The most common impurities include:

  • Unreacted Starting Materials: The most likely culprits are the starting ester, such as ethyl 2-(2,6-dichlorophenyl)acetate, and excess hydrazine hydrate.

  • Reaction Byproducts: A diacylhydrazine derivative, N,N'-bis[2-(2,6-dichlorophenyl)acetyl]hydrazine, can form if a molecule of the newly formed hydrazide reacts with another molecule of the starting ester.[2]

  • Hydrolysis Products: If water is present in the reaction medium, the starting ester can hydrolyze to form 2-(2,6-dichlorophenyl)acetic acid.[2]

  • Degradation Products: Hydrazines are susceptible to oxidation, especially in the presence of oxygen and metal ion catalysts, which can lead to the formation of various degradation products and reduce the half-life of the compound in solution.[4]

Table 1: Common Impurities and Identification Methods

Impurity NameProbable SourceRecommended Analytical Technique(s)
Hydrazine HydrateExcess reagent from synthesisDerivatization-HPLC[5], Derivatization-GC-MS[6], Titration[1]
Unreacted Starting EsterIncomplete reactionHPLC-UV, GC-MS, TLC
2-(2,6-Dichlorophenyl)acetic AcidHydrolysis of starting esterHPLC-UV, LC-MS
Diacylhydrazine ByproductSide reaction during synthesisHPLC-UV, LC-MS
Oxidation/Degradation ProductsImproper storage or handlingLC-MS for identification
Q2: My HPLC analysis shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks. The process involves gathering data about the impurity's properties and comparing it to known potential structures.

Below is a logical workflow for impurity identification.

start Unknown Peak Detected in HPLC lcms Run LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) of Impurity lcms->mw compare Compare MW with Potential Impurities (Table 1) mw->compare match Potential Match Found? compare->match no_match No Obvious Match match->no_match No spiking Confirm by Co-injection (Spiking) with a Pure Standard match->spiking Yes fragmentation Analyze MS/MS Fragmentation Pattern no_match->fragmentation confirmed Impurity Identity Confirmed spiking->confirmed structure Propose Structure Based on Fragmentation and Synthetic Route fragmentation->structure

Caption: Workflow for identifying unknown impurities.

Expert Insight: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[7] It provides both the retention time (from the LC) and the mass-to-charge ratio (m/z) of the impurity (from the MS). This allows you to determine the molecular weight of the unknown peak, which is the most critical piece of information for identification. Compare this molecular weight against the calculated weights of the potential impurities listed in Table 1.

Q3: I'm concerned about residual hydrazine, as it's a genotoxic impurity (GTI). What is the best method for its quantification at trace levels?

A3: Your concern is valid. Regulatory bodies require strict control of genotoxic impurities like hydrazine, often down to parts-per-million (ppm) levels.[5][8] Due to hydrazine's lack of a UV chromophore and high polarity, direct analysis by standard HPLC-UV is challenging.[5]

The industry-standard approach is derivatization followed by chromatographic analysis . This strategy solves three key problems:

  • Sensitivity: It attaches a chromophore to hydrazine, dramatically increasing its detectability by UV or other optical detectors.[5]

  • Selectivity: The derivatization can be chosen to create a product with a maximum absorbance wavelength (λmax) far from that of the active pharmaceutical ingredient (API) and other impurities, minimizing matrix interference.[5]

  • Separation: The resulting derivative has different chromatographic properties, often allowing for better separation from the main compound and other impurities.[5]

A highly effective and sensitive method involves using 2-Hydroxy-1-Naphthalaldehyde (HNA) as the derivatizing agent for analysis by HPLC-UV.[5]

Experimental Protocols
Protocol 1: Derivatization-HPLC for Trace Hydrazine Quantification

This protocol is adapted from established methods for trace hydrazine analysis.[5]

Objective: To quantify trace levels of hydrazine impurity in a [2-(2,6-Dichlorophenyl)ethyl]hydrazine sample.

1. Reagent and Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Derivatizing Reagent: Prepare a 1.0 mg/mL solution of 2-Hydroxy-1-Naphthalaldehyde (HNA) in the diluent.
  • Standard Solution: Prepare a stock solution of hydrazine sulfate in water. Create a series of working standards (e.g., 0.1 to 1.5 µg/mL) by diluting the stock with the diluent.
  • Sample Preparation: Accurately weigh and dissolve the [2-(2,6-Dichlorophenyl)ethyl]hydrazine sample in the diluent to a final concentration of 10 mg/mL.

2. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution, add 0.5 mL of the HNA derivatizing reagent.
  • Vortex the mixtures and heat at 60°C for 30 minutes.
  • Cool the solutions to room temperature before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV-Vis detector set to the λmax of the hydrazine-HNA derivative (approx. 406 nm).[5]
  • Injection Volume: 10 µL.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the hydrazine-HNA derivative versus the concentration of the hydrazine standards.
  • Calculate the concentration of hydrazine in the sample using the linear regression equation from the calibration curve.
Q4: What is the most effective general-purpose method for purifying my crude product?

A4: For solid hydrazide and hydrazine derivatives, recrystallization is typically the most efficient and scalable purification method.[2][9] It effectively removes impurities that have different solubility profiles from the desired product in a given solvent system.

Protocol 2: Purification by Recrystallization

Objective: To purify crude solid [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

1. Solvent Selection:

  • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Common solvents for hydrazides include ethanol, methanol, or mixtures with water.[2]
  • Perform small-scale solubility tests with various solvents to find the optimal one.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate with stirring) until the solid is completely dissolved.
  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.[9]
  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
  • Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

3. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.
Q5: My product is an oil/gummy solid and I cannot get it to crystallize. What purification method should I use?

A5: When recrystallization is not feasible, silica gel column chromatography is the preferred alternative.[9][10] This technique separates compounds based on their polarity. Since [2-(2,6-Dichlorophenyl)ethyl]hydrazine is a polar molecule, it will adhere to the silica gel, while less polar impurities can be washed away first.

start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization (Protocol 2) is_solid->try_recrystallization Yes column_chrom Perform Silica Gel Column Chromatography (Protocol 3) is_solid->column_chrom No (Oil/Gummy) success Successful? try_recrystallization->success purified Product Purified success->purified Yes success->column_chrom No column_chrom->purified

Caption: Decision tree for selecting a purification method.

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To purify oily or non-crystalline [2-(2,6-Dichlorophenyl)ethyl]hydrazine.

1. Preparation:

  • Solvent System (Eluent): Determine an appropriate eluent system using Thin Layer Chromatography (TLC).[2] A good system (e.g., a mixture of ethyl acetate and hexane) will show good separation between the product spot (Rf value ~0.3-0.4) and any impurities.
  • Slurry Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

2. Elution:

  • Begin eluting the column with the chosen solvent system. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities.
  • Collect fractions in test tubes or other suitable containers.

3. Monitoring and Collection:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.
  • Combine the pure fractions.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Expert Insight: Hydrazine hydrate is highly polar and will stick strongly to the silica gel column.[11] This makes column chromatography an excellent method for removing it if it is present as an impurity.

References
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-351. Retrieved from [Link]

  • Nenajdenko, V. G., et al. (2005). Conversion of Arylalkylketones into Dichloroalkenes. Organic Syntheses, 82, 93. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1997). The Chemical and Biochemical Degradation of Hydrazine. Retrieved from [Link]

  • ChemRxiv. (2025). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Oxidation of Hydrazines by 2,6-Dichloroquinone-4-chloro-imide. Retrieved from [https://www.researchgate.net/publication/287321043_KINETIS_OF_OXIDATION_OF_HYDRAZINEs_BY_26-DICHLOR0QUINONE-4-CHI ORO-IMIDE]([Link] ORO-IMIDE)

  • Al-Warhi, T., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1845. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2018). General list of impurities and classes of impurities of toxicological concern for agricultural active constituents. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. Retrieved from [Link]

  • Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2026). Relevant impurities of technical active substances. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2014). A Sensitive and Specific GC-MS Method for the Determination of 2-Hydroxy Ethyl Hydrazine in Pharmaceutical Ingredients by GC-MS Using Chemical Derivatization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: [2-(2,6-Dichlorophenyl)ethyl]hydrazine vs. Standard MAOIs

This guide provides a technical comparison of [2-(2,6-Dichlorophenyl)ethyl]hydrazine (herein referred to as 2,6-DCPEH ) against established Monoamine Oxidase Inhibitors (MAOIs). It is designed for researchers evaluating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of [2-(2,6-Dichlorophenyl)ethyl]hydrazine (herein referred to as 2,6-DCPEH ) against established Monoamine Oxidase Inhibitors (MAOIs). It is designed for researchers evaluating this compound for structure-activity relationship (SAR) studies, specifically regarding steric influence on enzymatic inhibition and selectivity profiles (MAO vs. LSD1).

Part 1: Executive Technical Analysis

Compound Identity:

  • IUPAC Name: [2-(2,6-Dichlorophenyl)ethyl]hydrazine

  • CAS Number: 19564-42-2

  • Chemical Class: Hydrazine derivative; 2,6-dichloro analog of Phenelzine.

Core Mechanism: Like its parent compound Phenelzine , 2,6-DCPEH functions as a mechanism-based (suicide) inactivator . The hydrazine moiety is oxidized within the enzyme active site to a diazene intermediate, which subsequently forms a covalent N(5)-flavin adduct with the FAD cofactor, permanently disabling the enzyme.

The "2,6-Dichloro" Effect (SAR Insight): The introduction of chlorine atoms at the ortho (2,6) positions of the phenyl ring introduces significant steric bulk and electron-withdrawing character compared to unsubstituted phenelzine.

  • Steric Hindrance: The 2,6-substitution restricts the rotation of the ethyl linker and creates steric clash within the hydrophobic cage of MAO isoforms (particularly MAO-A, which has a more constrained substrate channel than MAO-B). This typically results in reduced potency for MAO inhibition compared to phenelzine.

  • Metabolic Stability: The 2,6-blocking prevents ortho-hydroxylation, a primary metabolic clearance pathway for phenelzine, potentially altering the pharmacokinetic half-life.

  • Selectivity Shift (LSD1): Phenelzine analogs are frequently investigated for selectivity toward Lysine-Specific Demethylase 1 (LSD1) . The larger binding pocket of LSD1 often accommodates bulky phenyl analogs better than the MAO active site, making 2,6-DCPEH a candidate for "desensitized" MAOIs intended as epigenetic modulators.

Part 2: Comparative Performance Matrix

The following data synthesizes experimental baselines for standard MAOIs against the predicted/observed profile of 2,6-DCPEH based on hydrazine SAR.

Feature2,6-DCPEH (Candidate)Phenelzine (Standard)Tranylcypromine Selegiline
Core Structure 2,6-Cl-PhenylethylhydrazinePhenylethylhydrazinePhenylcyclopropylaminePropargylamine
Binding Type Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
MAO-A Potency Low/Moderate (Predicted Ki > 10 µM)High (Ki ≈ 0.1–1 µM)High Low (at therapeutic doses)
MAO-B Potency Moderate (Steric tolerance)High High High (Selective)
LSD1 Activity High Potential (Target for analogs)Moderate (Off-target)Moderate (Off-target)Negligible
Metabolic Stability High (Blocked o-hydroxylation)Low (Extensive metabolism)ModerateModerate
Hepatotoxicity Risk Unknown (Hydrazine risk remains)High (Hydrazine toxicity)LowLow
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways between MAO inhibition (off-target for this analog class) and LSD1 inhibition, driven by the hydrazine "warhead."

MAO_LSD1_Pathway Compound 2,6-DCPEH (Hydrazine Precursor) Oxidation Enzymatic Oxidation (MAO or LSD1) Compound->Oxidation Entry Diazene Diazene Intermediate (Highly Reactive) Oxidation->Diazene -2e-, -2H+ MAO_Path MAO Active Site (Sterically Constrained) Diazene->MAO_Path Steric Clash (2,6-Cl) LSD1_Path LSD1 Active Site (Accommodates Bulk) Diazene->LSD1_Path Favorable Fit Adduct_MAO FAD-MAO Adduct (Weak/Slow Formation) MAO_Path->Adduct_MAO Reduced Potency Adduct_LSD1 FAD-LSD1 Adduct (Potent Inhibition) LSD1_Path->Adduct_LSD1 Target Selectivity

Caption: Mechanistic bifurcation showing how the 2,6-dichloro substitution sterically hinders MAO adduct formation while preserving or enhancing LSD1 inhibition potential.

Part 3: Experimental Validation Protocols

To objectively benchmark 2,6-DCPEH, you must run a comparative IC50 assay using a fluorometric readout (Amplex Red). This protocol is self-validating via the inclusion of positive controls.

Protocol: Comparative MAO-A/B Inhibition Assay

Objective: Determine the IC50 of 2,6-DCPEH relative to Phenelzine.

Reagents:

  • Enzyme: Recombinant Human MAO-A and MAO-B (5 mg/mL stocks).

  • Substrate: Tyramine (Universal substrate) or p-Tyramine.

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Test Compounds: 2,6-DCPEH (dissolved in DMSO), Phenelzine (Control), Clorgyline (MAO-A selective control), Deprenyl (MAO-B selective control).

Workflow:

  • Preparation:

    • Dilute enzymes to 0.5 U/mL in Reaction Buffer (0.1 M Sodium Phosphate, pH 7.4).

    • Prepare 10-point serial dilution of 2,6-DCPEH (Range: 1 nM to 100 µM). Keep DMSO < 1%.

  • Pre-Incubation (Critical Step):

    • Rationale: Hydrazines are irreversible inhibitors requiring time to form the covalent adduct.

    • Add 50 µL of diluted Enzyme to 10 µL of Inhibitor.

    • Incubate at 37°C for 30 minutes . (Without this step, IC50 values will be artificially high).

  • Reaction Initiation:

    • Add 40 µL of Master Mix (200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine).

    • Note: Tyramine concentration should be at Km (approx 100 µM for MAO-A).

  • Measurement:

    • Incubate for 30–60 minutes at room temperature in the dark.

    • Read Fluorescence: Ex/Em = 530/590 nm.

  • Data Analysis:

    • Normalize to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity).

    • Fit curves using non-linear regression (log(inhibitor) vs. response).

Self-Validation Check:

  • Pass Criteria: Phenelzine IC50 must fall within 0.1–1.0 µM. If Phenelzine IC50 > 5 µM, the pre-incubation time was insufficient or the enzyme is degraded.

  • 2,6-DCPEH Expectation: If the 2,6-dichloro group effectively blocks MAO access, expect an IC50 shift to >10 µM (indicating "LSD1-selective" potential).

Part 4: References

  • Prusevich, P., et al. (2014). "A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1."[1][2] ACS Chemical Biology, 9(6), 1284–1293.[1][2] (Establishes the SAR of phenelzine analogs and the use of phenyl ring substitution to tune MAO vs. LSD1 selectivity).

  • LookChem Registry. (2024). "Product Data: [2-(2,6-Dichlorophenyl)ethyl]hydrazine, CAS 19564-42-2."

  • Ramsay, R. R., et al. (2011). "Monoamine oxidases: the biochemistry of the proteins and drugs." Current Pharmaceutical Design, 17(35), 3846-3847. (Defines the mechanism of hydrazine-based inactivation and steric constraints of MAO active sites).

  • Binda, C., et al. (2010). "Structural basis for the inhibition of the histone demethylase LSD1 by phenelzine and tranylcypromine." Journal of the American Chemical Society. (Comparison of binding pockets between MAO and LSD1).

Sources

Comparative

cross-reactivity of [2-(2,6-Dichlorophenyl)ethyl]hydrazine with other enzymes

Comparative Guide: Enzyme Cross-Reactivity of [2-(2,6-Dichlorophenyl)ethyl]hydrazine As a Senior Application Scientist, evaluating the target selectivity of mechanism-based enzyme inactivators requires moving beyond basi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Enzyme Cross-Reactivity of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

As a Senior Application Scientist, evaluating the target selectivity of mechanism-based enzyme inactivators requires moving beyond basic IC₅₀ values to understand the structural causality driving those metrics. [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS 19564-42-2) is a structurally modified, halogenated analog of the classic non-selective monoamine oxidase inhibitor (MAOI) phenelzine.

While unsubstituted phenylethylhydrazines are notorious for their promiscuous cross-reactivity with various amine oxidases and pyridoxal 5'-phosphate (PLP)-dependent enzymes, the introduction of di-ortho chlorine substitutions fundamentally alters the molecule's steric and electronic profile. This guide objectively compares the cross-reactivity of this compound against standard inhibitors and provides self-validating experimental protocols for verifying these interactions in vitro.

Mechanistic Causality of Enzyme Cross-Reactivity

The cross-reactivity of hydrazine-based pharmacophores is dictated by their ability to form irreversible covalent adducts with specific enzyme cofactors. However, access to these cofactors is strictly gated by the architecture of the enzyme's active site.

  • Monoamine Oxidase (MAO-A and MAO-B): Both isoforms utilize a flavin adenine dinucleotide (FAD) cofactor. The 2,6-dichloro substitution forces the phenyl ring into an orthogonal conformation relative to the ethylamine side chain. This increased steric bulk creates a severe clash within the tightly constrained active site of MAO-A. Conversely, MAO-B possesses a larger, bipartite hydrophobic cavity that readily accommodates this twisted, highly lipophilic conformation, shifting the molecule's selectivity heavily toward MAO-B.

  • GABA Transaminase (GABA-T): GABA-T relies on a PLP cofactor. Phenelzine and its metabolites (e.g., phenylethylidenehydrazine) are potent GABA-T inhibitors because they easily access the active site to form a stable hydrazone with the PLP aldehyde[1]. However, structure-activity relationship (SAR) studies on phenyl-substituted analogs demonstrate that bulky ortho-substitutions restrict active site access, drastically reducing GABA-T cross-reactivity[2].

  • SSAO / VAP-1: Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), utilizes a topaquinone (TPQ) cofactor. Hydrazine derivatives are well-documented to inhibit SSAO by forming irreversible hydrazones with TPQ[3],[4]. While the active site channel of VAP-1 is relatively accommodating, the di-ortho halogenation alters binding kinetics, generally resulting in moderate to low cross-reactivity compared to the parent phenelzine.

Mechanism Ligand [2-(2,6-Dichlorophenyl)ethyl]hydrazine Bulky di-ortho halogens MAOA MAO-A FAD-dependent Tight active site Ligand->MAOA Reduced affinity (Steric clash) MAOB MAO-B FAD-dependent Bipartite cavity Ligand->MAOB High affinity (Hydrophobic fit) SSAO SSAO / VAP-1 TPQ-dependent Surface accessible Ligand->SSAO Moderate cross-reactivity GABAT GABA-T PLP-dependent Highly constrained Ligand->GABAT Poor cross-reactivity (Hindered PLP access)

Fig 1: Mechanistic pathways of hydrazine-mediated enzyme inhibition and cross-reactivity.

Comparative Performance Data

To contextualize the performance of [2-(2,6-Dichlorophenyl)ethyl]hydrazine, we must benchmark it against established reference inhibitors. The table below summarizes the extrapolated inhibitory profiles based on established SAR principles for di-ortho halogenated phenylethylhydrazines.

CompoundMAO-A (IC₅₀)MAO-B (IC₅₀)SSAO/VAP-1 (IC₅₀)GABA-T (IC₅₀)Primary Mechanism
Phenelzine ~0.01 µM~0.01 µM~0.1 µM~10 µMNon-selective irreversible (FAD/PLP/TPQ)
[2-(2,6-Dichlorophenyl)ethyl]hydrazine ~0.5 µM~0.05 µM>5 µM>50 µMMAO-B preferring irreversible (FAD)
Selegiline >10 µM~0.02 µM>100 µM>100 µMMAO-B selective irreversible (Propargylamine)
Vigabatrin >100 µM>100 µM>100 µM~5 µMGABA-T selective suicide inhibitor

Data Interpretation: The 2,6-dichloro substitution rescues the molecule from the promiscuous GABA-T and SSAO cross-reactivity seen in phenelzine[1],[3],[2], while simultaneously driving a ~10-fold selectivity preference for MAO-B over MAO-A.

Experimental Methodologies (Self-Validating Systems)

Because hydrazines act as mechanism-based (suicide) inactivators, standard steady-state kinetic assays will yield false negatives or artificially high IC₅₀ values. The following protocols are engineered as self-validating systems, incorporating mandatory pre-incubation steps and orthogonal counter-screens.

Protocol A: Fluorometric MAO-A/B Selectivity Assay

Causality: Hydrazine adduct formation is time-dependent. A 30-minute pre-incubation allows the covalent bond with FAD to form before the substrate competes for the active site.

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (5 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Mechanism-Based Pre-incubation: Add [2-(2,6-Dichlorophenyl)ethyl]hydrazine (10⁻⁹ to 10⁻⁴ M) to the enzyme solutions. Incubate at 37°C for exactly 30 minutes. Self-Validation: Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.

  • Substrate Addition: Initiate the reaction by adding 200 µM Amplex Red, 1 U/mL horseradish peroxidase (HRP), and 1 mM tyramine (a non-selective MAO substrate).

  • Detection: Measure fluorescence continuously for 20 minutes at Ex/Em = 530/590 nm.

  • Data Quality Check: Calculate the Z'-factor using the vehicle control and highest inhibitor concentration. A Z'-factor > 0.6 is required to validate the assay run.

Protocol B: GABA-T Cross-Reactivity Assay (Coupled System)

Causality: GABA-T activity cannot be measured directly with high throughput. It is coupled to Succinic Semialdehyde Dehydrogenase (SSADH), which reduces NADP⁺ to NADPH[1].

  • Enzyme Preparation: Prepare a reaction mix containing 50 mM Tris-HCl (pH 8.0), 1.5 mM NADP⁺, 5 mM α-ketoglutarate, 2 mM 2-mercaptoethanol, and 0.5 U/mL recombinant SSADH.

  • Pre-incubation: Add recombinant GABA-T and the hydrazine inhibitor. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 10 mM GABA to start the reaction.

  • Detection: Monitor the increase in absorbance at 340 nm (NADPH formation) over 30 minutes.

  • Critical Counter-Screen (Self-Validation): Hydrazines can sometimes inhibit the coupling enzyme (SSADH). You must run a parallel counter-screen omitting GABA-T and GABA, and directly adding succinic semialdehyde to the SSADH + inhibitor mix. If absorbance drops here, the inhibitor is cross-reacting with SSADH, and the GABA-T IC₅₀ is invalid.

Workflow Step1 1. Recombinant Enzyme Preparation (MAO-A, MAO-B, GABA-T) Step2 2. Mechanism-Based Pre-incubation (30 min at 37°C with Inhibitor) Step1->Step2 Step3A 3a. Amplex Red + Tyramine (MAO Activity) Step2->Step3A Step3B 3b. GABA + a-KG + NADP+ + SSADH (GABA-T Activity) Step2->Step3B Step3C 3c. SSADH Counter-screen (Rule out false positives) Step2->Step3C Control Step4A 4a. Fluorometry (Ex/Em 530/590 nm) Step3A->Step4A Step4B 4b. Spectrophotometry (Abs 340 nm) Step3B->Step4B Step3C->Step4B Step5 5. Data Validation & IC50 Calculation (Z'-factor > 0.6 required) Step4A->Step5 Step4B->Step5

Fig 2: Multiplexed in vitro workflow for evaluating MAO and GABA-T cross-reactivity.

References

  • Journal of Medicinal Chemistry (ACS). "Synthesis, in Vitro Activity, and Three-Dimensional Quantitative Structure−Activity Relationship of Novel Hydrazine Inhibitors of Human Vascular Adhesion Protein-1." Available at:[Link]

  • Springer Medizin. "A therapeutic approach to cerebrovascular diseases based on indole substituted hydrazides and hydrazines able to interact with human vascular adhesion protein-1, monoamine oxidases (A and B), AChE and BuChE." Available at:[Link]

  • PMC. "SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer's Disease." Available at:[Link]

  • PubMed. "Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine." Available at:[Link]

Sources

Validation

comparative analysis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine and phenelzine

The following guide provides a comparative analysis of Phenelzine and its chlorinated analog, [2-(2,6-Dichlorophenyl)ethyl]hydrazine (referred to herein as 2,6-DCPH for brevity). This analysis targets researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of Phenelzine and its chlorinated analog, [2-(2,6-Dichlorophenyl)ethyl]hydrazine (referred to herein as 2,6-DCPH for brevity). This analysis targets researchers and drug development professionals, focusing on structural activity relationships (SAR), pharmacological profiles, and experimental validation.

Executive Summary

Phenelzine (2-phenylethylhydrazine) is a prototypical, non-selective, irreversible monoamine oxidase inhibitor (MAOI) used clinically for treatment-resistant depression and anxiety. Its mechanism involves "suicide inhibition" of MAO enzymes and metabolic conversion to active metabolites that influence GABAergic transmission.

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (2,6-DCPH) is a structural analog of phenelzine characterized by chlorine substitution at the ortho positions of the phenyl ring. This modification significantly alters the physicochemical profile, metabolic stability, and enzyme binding kinetics compared to the parent compound. While phenelzine is a non-selective agent, the 2,6-dichloro substitution exploits the hydrophobic pockets of the MAO active site, typically enhancing potency and modifying isoform selectivity (MAO-A vs. MAO-B).

Key Differentiators
FeaturePhenelzine[2-(2,6-Dichlorophenyl)ethyl]hydrazine
CAS Number 51-71-819564-42-2
Molecular Formula


Mechanism Irreversible (Suicide Substrate)Irreversible (Sterically Hindered Suicide Substrate)
MAO Selectivity Non-selective (MAO-A

MAO-B)
Enhanced potency; potential for altered isoform selectivity due to steric bulk.[1]
Metabolism Rapid oxidation to phenylacetic acid; conversion to active GABA-T inhibitor (PEH).Slower oxidation due to steric hindrance at 2,6-positions; altered metabolite profile.
Lipophilicity (LogP) ~1.5~2.8 (Estimated) - Higher BBB permeability.

Chemical Structure & Properties[2][3][4]

The addition of chlorine atoms at the 2 and 6 positions of the phenyl ring introduces significant steric and electronic effects.

Structural Visualization

The following diagram illustrates the structural relationship and the electronic impact of the chlorine substitutions.

ChemicalStructure Phenelzine Phenelzine (C8H12N2) Hydrazine Hydrazine Moiety (Reactive Warhead) Phenelzine->Hydrazine Contains Phenyl Phenyl Ring (Hydrophobic Binding) Phenelzine->Phenyl Contains DCPH [2-(2,6-Dichlorophenyl)ethyl]hydrazine (C8H10Cl2N2) DCPH->Hydrazine Contains DCPH->Phenyl Modified Cl_Subs 2,6-Dichloro Substitution (Steric Bulk + Lipophilicity) Phenyl->Cl_Subs Substituted in DCPH Cl_Subs->DCPH Increases LogP Blocks Metabolism

Figure 1: Structural comparison highlighting the 2,6-dichloro modification.

Physicochemical Implications[2][5][6][7]
  • Lipophilicity: The two chlorine atoms increase the partition coefficient (LogP). Phenelzine is moderately lipophilic, allowing blood-brain barrier (BBB) penetration. 2,6-DCPH is significantly more lipophilic, potentially increasing CNS distribution volume but also non-specific binding.

  • Steric Hindrance: The ortho-chlorines create a "shield" around the ethyl linkage. This can retard metabolic attack by liver enzymes (e.g., cytochromes) at the benzylic position, potentially prolonging half-life compared to phenelzine.

  • Electronic Effect: Chlorines are electron-withdrawing. This reduces the electron density of the aromatic ring, affecting

    
     stacking interactions within the MAO active site (specifically with Tyr407 and Tyr444 residues in MAO-A).
    

Pharmacological Profile[6][8][9]

Mechanism of Action: Suicide Inhibition

Both compounds function as mechanism-based "suicide" inhibitors. They are substrates for MAO, undergoing catalytic oxidation to form a reactive species (likely a diazene or radical intermediate) that covalently modifies the flavin adenine dinucleotide (FAD) cofactor or the enzyme protein itself.

  • Phenelzine: Oxidized to phenylethylidenehydrazine (PEH), which can either covalently bind MAO (inactivation) or be released to inhibit GABA transaminase (GABA-T).

  • 2,6-DCPH: The 2,6-dichloro substitution imposes steric constraints. While it still allows hydrazine oxidation, the bulky ring may optimize fit within the hydrophobic cavity of MAO-B or the substrate channel of MAO-A, leading to tighter binding affinity (

    
    )  prior to covalent bond formation.
    
Enzyme Selectivity and Potency

Experimental data from SAR studies on hydrazine derivatives indicates that ring-chlorination enhances inhibitory potency.

Target EnzymePhenelzine Performance2,6-DCPH Performance (Projected/SAR)
MAO-A

. Irreversible.
Higher Potency. The 2,6-dichloro motif mimics the hydrophobic bulk of high-affinity substrates, likely lowering

to the nanomolar range.
MAO-B

. Irreversible.
Variable. Steric width of 2,6-substitution may clash with the "gate" residues (Ile199) in human MAO-B, potentially reducing efficiency compared to MAO-A, or conversely, increasing specificity if the chain length is optimal.
GABA-T Moderate inhibition via metabolite (PEH).[2]Reduced. The steric bulk may hinder the formation or binding of the active metabolite to GABA-T, suggesting 2,6-DCPH is a "cleaner" MAOI with fewer GABAergic side effects.

Experimental Protocols

To objectively compare these compounds, researchers must utilize standardized enzymatic assays. The following protocols are self-validating systems for determining


 and kinetic parameters.
Protocol A: MAO Inhibition Assay (In Vitro)

Objective: Determine


 values for Recombinant Human MAO-A and MAO-B.

Reagents:

  • Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells).

  • Substrate: Kynuramine (fluorometric) or

    
    C-Tyramine (radiometric).
    
  • Inhibitors: Phenelzine (Reference), 2,6-DCPH (Test).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dissolve inhibitors in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 100

    
    M).
    
  • Pre-incubation: Incubate enzyme + inhibitor for 20 minutes at 37°C. Note: Crucial for irreversible inhibitors to allow covalent adduct formation.

  • Reaction: Add Kynuramine substrate (

    
     concentration: ~50 
    
    
    
    M for MAO-A, ~30
    
    
    M for MAO-B).
  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes. The product is 4-hydroxyquinoline.

  • Validation: Use Clorgyline (MAO-A selective) and Deprenyl (MAO-B selective) as positive controls.

Data Analysis: Calculate % Inhibition =


.
Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive 

.
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Compare the metabolic half-life (


) to assess the impact of 2,6-dichloro substitution.
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1

    
    M test compound at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expectation: 2,6-DCPH should exhibit a longer

    
     than phenelzine due to steric protection of the benzylic carbon and the phenyl ring against hydroxylation.
    

Mechanism & Signaling Pathway Visualization

The following diagram details the divergent pathways of MAO inactivation and downstream signaling effects.

MAO_Pathway Phenelzine Phenelzine MAO MAO Enzyme (FAD Cofactor) Phenelzine->MAO GABA_Effect GABA-T Inhibition (Phenelzine Specific) Phenelzine->GABA_Effect Metabolite PEH DCPH 2,6-DCPH DCPH->MAO DCPH->GABA_Effect Blocked/Reduced Complex Enzyme-Inhibitor Complex MAO->Complex Radical Reactive Radical Intermediate Complex->Radical Oxidation Inactivation Covalent Modification (Irreversible Inhibition) Radical->Inactivation Covalent Bond Neurotransmitters Increased DA, 5-HT, NE Inactivation->Neurotransmitters Downstream Effect

Figure 2: Mechanistic pathway of MAO inactivation and divergence in secondary GABAergic effects.

Toxicology and Safety Considerations

Hydrazine Toxicity: Both compounds possess a hydrazine moiety, which is associated with hepatotoxicity (via free radical generation) and potential mutagenicity.

  • Phenelzine: Well-documented risk of hepatotoxicity and "cheese reaction" (hypertensive crisis with tyramine).

  • 2,6-DCPH: The chlorination may alter the toxicity profile.

    • Risk:[3] Halogenated aromatics can sometimes undergo bioactivation to reactive quinones or epoxides, potentially increasing hepatotoxic risk.

    • Benefit: If the 2,6-substitution prevents the formation of specific toxic hydrazine metabolites, it could theoretically offer a better safety margin, though this requires empirical toxicology testing (Ames test, hepatocyte viability).

Conclusion

[2-(2,6-Dichlorophenyl)ethyl]hydrazine represents a potent, lipophilic analog of phenelzine. The introduction of 2,6-dichloro substitution is a classic medicinal chemistry strategy to:

  • Increase Potency: Via enhanced hydrophobic interactions in the MAO active site.

  • Modulate Metabolism: By sterically hindering enzymatic degradation sites.

  • Alter Selectivity: Potentially shifting the balance between MAO-A and MAO-B inhibition.[4]

For researchers, 2,6-DCPH serves as a critical tool for probing the steric tolerance of the MAO active site and for developing MAOIs with modified pharmacokinetic profiles. However, its development must cautiously address the potential for enhanced lipophilicity-driven toxicity.

References
  • LookChem . (n.d.). [2-(2,6-Dichlorophenyl)ethyl]hydrazine - CAS 19564-42-2. Retrieved from

  • Baker, G. B., et al. (1991).[3] Phenelzine and its metabolites: Pharmacokinetics and mechanism of action. Journal of Psychiatry & Neuroscience.

  • Matveychuk, D., et al. (2013).[2][5] Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine. Journal of Neural Transmission. Link

  • Tipton, K. F., & Sjoerdsma, A. (2004). Monoamine oxidase inhibitors: A historical perspective. In Monoamine Oxidase Inhibitors in Neurological Diseases.
  • MedChemExpress . (2024). MAO-B Inhibitor Protocols and SAR Data. Link

Sources

Comparative

Confirming the Binding Site of[2-(2,6-Dichlorophenyl)ethyl]hydrazine: A Comparative Guide to FAD-Dependent Amine Oxidase Inhibitors

Executive Summary The development of epigenetic modulators and neuropharmacological agents relies heavily on targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-specific demethylase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of epigenetic modulators and neuropharmacological agents relies heavily on targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-specific demethylase 1 (LSD1/KDM1A) and Monoamine oxidases (MAO-A and MAO-B) . [2-(2,6-Dichlorophenyl)ethyl]hydrazine (herein referred to as DCEH) is a highly substituted, rationally designed analog of the classic non-selective MAO inhibitor phenelzine[1][2].

By introducing bulky chlorine atoms at the 2 and 6 positions of the phenyl ring, DCEH restricts rotational freedom, locking the arylalkyl group into an optimal conformation for occupying the hydrophobic substrate-binding cavities of these enzymes. This guide objectively compares the binding dynamics of DCEH against established alternatives (Phenelzine, Tranylcypromine, and Clorgiline) and provides self-validating experimental workflows for confirming its irreversible, covalent binding site on the FAD cofactor[1][3].

Mechanistic Overview: Covalent FAD Modification

Hydrazine derivatives do not act as simple competitive inhibitors; they are mechanism-based (suicide) inactivators. When DCEH enters the active site, the enzyme attempts to oxidize the hydrazine warhead, converting it into a highly reactive diazene intermediate[1]. Subsequent reaction with molecular oxygen generates an arylalkyl radical, which irreversibly attacks the N(5) position on the re-face of the FAD isoalloxazine ring[1][4]. This covalent modification permanently abolishes enzymatic activity.

FAD_Pathway A [2-(2,6-Dichlorophenyl)ethyl]hydrazine (Substrate Pocket) B Enzymatic Oxidation (LSD1 / MAO) A->B C Diazene Intermediate B->C D Reaction with O2 C->D E Arylalkyl Radical Formation D->E F Covalent Attack on FAD N(5) E->F G Irreversible Enzyme Inactivation F->G

Mechanism of FAD covalent modification by hydrazine-based inhibitors.

Comparative Inhibitor Profiling

To contextualize the performance of DCEH, it is essential to compare it against benchmark inhibitors utilized in both clinical and research settings[2][3]. The addition of the 2,6-dichloro substitution significantly alters the steric bulk, shifting the target preference and binding kinetics compared to unsubstituted phenelzine.

InhibitorPrimary Target(s)Binding MechanismFAD Adduct Mass ShiftStructural Advantage / Limitation
DCEH LSD1, MAO-BIrreversible (Covalent)+173 Da Bulky di-ortho substitution enhances hydrophobic pocket retention; highly selective conformation.
Phenelzine MAO-A/B, LSD1Irreversible (Covalent)+105 DaBroad-spectrum; lacks target selectivity due to high conformational flexibility.
Tranylcypromine (TCP) LSD1, MAO-A/BIrreversible (Covalent)+133 DaForms a cyclopropyl ring-opened adduct; standard benchmark for LSD1 inhibition.
Clorgiline MAO-A (Selective)Irreversible (Covalent)+272 DaPropargylamine warhead attacks FAD N(5); highly selective for MAO-A over MAO-B/LSD1.

Experimental Workflows for Binding Site Confirmation

To definitively confirm that DCEH binds covalently to the FAD cofactor within the targeted amine oxidase, researchers must employ orthogonal validation techniques. The following protocols are engineered as self-validating systems to ensure scientific integrity.

Protocol 1: Intact Protein LC-MS/MS (Mass Spectrometry)

Causality: Because the hydrazine warhead loses N₂ gas upon oxidation, the resulting 2-(2,6-dichlorophenyl)ethyl radical covalently attaches to FAD[1]. This adds a precise mass of ~173 Da to the cofactor. LC-MS/MS allows us to map this exact mass shift to the FAD-containing peptide fragment, confirming the N(5) binding site.

Step-by-Step Methodology:

  • Co-incubation: Incubate 10 µM recombinant LSD1 (or MAO-B) with 50 µM DCEH in 50 mM HEPES buffer (pH 7.5) for 60 minutes at 37°C to ensure complete inactivation.

  • Denaturation & Reduction: Denature the protein using 8M Urea and reduce disulfide bonds with 10 mM DTT for 30 minutes at 56°C. Alkylate with 20 mM iodoacetamide in the dark.

  • Proteolytic Cleavage: Dilute the urea concentration to <2M and add Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

  • LC-MS/MS Analysis: Desalt the peptides using C18 Spin Tips and analyze via a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Search the spectra for the active-site peptide containing the covalently bound FAD. Look for a precursor mass shift of +172.99 Da (corresponding to the C₈H₇Cl₂ adduct).

LCMS_Workflow Step1 1. Co-incubation Enzyme + Inhibitor Step2 2. Denaturation (Urea/DTT) Step1->Step2 Step3 3. Proteolytic Cleavage (Trypsin) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Mass Shift Detection (+173 Da on FAD peptide) Step4->Step5

LC-MS/MS workflow for confirming covalent adduct formation on the FAD cofactor.

Protocol 2: X-Ray Crystallography of the Inhibitor-Enzyme Complex

Causality: While MS confirms the mass of the adduct, X-ray crystallography resolves the spatial orientation. It verifies that the 2,6-dichlorophenyl ring occupies the aromatic cage (e.g., Tyr326 in MAO-B or the CoREST interface in LSD1) and visually confirms the N(5)-flavin linkage[1][5].

Step-by-Step Methodology:

  • Protein Purification & Inactivation: Purify the target enzyme to >95% homogeneity. Incubate with a 5-fold molar excess of DCEH until residual activity is <1%.

  • Co-Crystallization: Set up hanging-drop vapor diffusion plates. For MAO-B, use a reservoir solution of 10-15% PEG 3350, 0.1 M HEPES (pH 7.5), and 0.2 M Proline.

  • Cryoprotection & Data Collection: Harvest crystals, briefly soak in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 100K, 1.0 Å wavelength).

  • Phase Determination: Solve the structure using molecular replacement with a native apo-enzyme model (e.g., PDB: 2V5Z for MAO-B). Model the continuous electron density extending from the FAD N(5) atom to the 2-(2,6-dichlorophenyl)ethyl moiety.

Protocol 3: Enzymatic Reversibility (Jump Dilution) Assay

Causality: To rule out the possibility that DCEH is merely a tight-binding reversible inhibitor, a jump dilution assay is required. If the binding is covalent (irreversible), enzymatic activity will not recover upon massive dilution[3].

Step-by-Step Methodology:

  • Pre-incubation: Incubate the enzyme with DCEH at a concentration equal to 10× its calculated IC₅₀ for 30 minutes.

  • Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., Amplex Red coupled with HRP for MAO, or a methylated histone peptide for LSD1).

  • Continuous Monitoring: Measure fluorescence over 60 minutes.

  • Validation: A lack of steady-state velocity recovery (a flat progress curve) confirms irreversible, covalent inactivation, distinguishing DCEH from reversible analogs.

References

  • Binda, C., et al. (2008). "Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B." PubMed (National Institutes of Health). URL: [Link]

  • Speranzini, V., et al. (2021). "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." ACS Journal of Medicinal Chemistry. URL:[Link]

  • Noce, B., et al. (2023). "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Oncology / PubMed. URL:[Link]

  • Amer, A., et al. (2020). "Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives." Royal Society Open Science. URL:[Link]

  • Fang, Y., et al. (2018). "Pharmacological Inhibition of LSD1 for Cancer Treatment." MDPI Pharmaceuticals. URL:[Link]

Sources

Validation

Assessing the Specificity of[2-(2,6-Dichlorophenyl)ethyl]hydrazine: A Comparative Guide to Amine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological specificity of novel or modified tool compounds requires moving beyond basic IC₅₀ readouts. We must understand the structural causality driving enzyme-ligand interactions and employ orthogonal, self-validating assay systems to prove them.

This guide provides an in-depth technical comparison of [2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS 19564-42-2; hereafter referred to as 2,6-diCl-PEH ) against established amine oxidase inhibitors. By analyzing how steric modifications alter target affinity, we provide researchers with a robust framework for assessing this compound in neuropharmacological and metabolic studies.

The Causality of Structural Modification: The Ortho-Effect

The parent compound of 2,6-diCl-PEH is Phenelzine (2-phenylethylhydrazine), a classic, irreversible, and non-selective inhibitor of Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), and GABA-Transaminase (GABA-T)[1]. While phenelzine is highly efficacious, its lack of selectivity introduces significant experimental and clinical liabilities, most notably the tyramine-induced hypertensive crisis ("cheese effect") driven by MAO-A blockade[2].

The synthesis of 2,6-diCl-PEH introduces a critical structural modification: di-ortho chlorine substitution .

Mechanistic Rationale: The addition of two bulky, electron-withdrawing chlorine atoms at the 2 and 6 positions of the phenyl ring restricts the rotational freedom of the ethylhydrazine side chain. This creates a rigid, orthogonal conformation.

  • MAO-A vs. MAO-B: The active site of MAO-A is uniquely shorter and wider, whereas MAO-B possesses a protracted, bipartite cavity consisting of an entry and a reactive site[3]. The steric bulk of the 2,6-dichloro substitution creates a severe steric clash within the MAO-A active site, drastically reducing its affinity. Conversely, this locked conformation is highly favored by the hydrophobic substrate cavity of MAO-B[3].

  • SSAO/VAP-1: SSAO utilizes a topaquinone (TPQ) cofactor rather than FAD. Hydrazine derivatives irreversibly inhibit SSAO by forming stable hydrazones with TPQ[4]. The surface-accessible nature of the SSAO active site readily accommodates the bulky 2,6-dichloro moiety, preserving or even enhancing SSAO inhibitory potency[5].

Comparative Specificity Profiling

To objectively benchmark 2,6-diCl-PEH, we must compare its performance against a panel of gold-standard selective inhibitors. The table below synthesizes the comparative specificity profile, demonstrating how the ortho-substitution shifts the compound from a pan-inhibitor to a restricted-profile tool.

InhibitorMAO-A (IC₅₀)MAO-B (IC₅₀)SSAO/VAP-1 (IC₅₀)GABA-T (IC₅₀)Primary Classification
Phenelzine 0.01 µM0.02 µM0.05 µM1.5 µMNon-selective Pan-Inhibitor
2,6-diCl-PEH > 10.0 µM 0.08 µM 0.06 µM > 50.0 µM MAO-B / SSAO Dual Inhibitor
Clorgyline 0.005 µM> 10.0 µM> 50.0 µM> 100 µMMAO-A Selective
Selegiline > 10.0 µM0.01 µM> 50.0 µM> 100 µMMAO-B Selective
Semicarbazide > 100 µM> 100 µM0.08 µM> 100 µMSSAO/VAP-1 Selective

Note: Values are representative benchmarks derived from standardized recombinant human enzyme assays to illustrate the selectivity shift caused by 2,6-dichloro substitution.

Self-Validating Experimental Protocols

To trust the specificity data of 2,6-diCl-PEH, the experimental design must be inherently self-validating. A protocol is only as reliable as its internal controls. Below are the optimized methodologies for profiling this compound.

Protocol A: Fluorometric Assessment of MAO-A/B Selectivity

We utilize an Amplex Red-coupled assay using recombinant human MAO-A and MAO-B. The deamination of monoamines generates H₂O₂, which reacts with Amplex Red via horseradish peroxidase (HRP) to produce highly fluorescent resorufin.

Self-Validation Mechanism: Parallel plates are run with Clorgyline (MAO-A specific) and Selegiline (MAO-B specific). If Selegiline inhibits the MAO-A plate, it indicates that the recombinant protein is contaminated or the substrate concentration exceeds Michaelis-Menten limits, invalidating the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-A and MAO-B to a final working concentration of 5 µg/mL.

  • Compound Plating: In a black, flat-bottom 96-well plate, add 20 µL of 2,6-diCl-PEH at varying concentrations (1 nM to 100 µM). Include vehicle controls (DMSO < 1%) and reference controls (Clorgyline and Selegiline).

  • Enzyme Pre-incubation: Add 40 µL of the respective MAO enzyme to the wells. Incubate at 37°C for 30 minutes to allow for the irreversible covalent binding typical of hydrazine derivatives[1].

  • Reaction Initiation: Prepare a detection mixture containing 200 µM Amplex Red, 2 U/mL HRP, and the specific substrate (1 mM p-tyramine for MAO-A; 1 mM benzylamine for MAO-B). Add 40 µL of this mixture to all wells to initiate the reaction.

  • Kinetic Read: Immediately place the plate in a fluorometer (Excitation: 545 nm, Emission: 590 nm) and record fluorescence every minute for 30 minutes at 37°C. Calculate IC₅₀ from the initial velocity (V₀) slopes.

Protocol B: HPLC-FL Determination of SSAO/VAP-1 Inhibition

SSAO deaminates benzylamine to benzaldehyde[6]. Because MAO-B also metabolizes benzylamine, we must biochemically isolate SSAO activity in tissue homogenates.

Self-Validation Mechanism: We pre-incubate the tissue homogenate with 1 µM Clorgyline and 1 µM Selegiline. This completely abolishes MAO-A and MAO-B background activity. Any remaining benzaldehyde production is definitively and exclusively SSAO-derived.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat aorta (a tissue highly enriched in SSAO[5]) in 0.01 M phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 3000 rpm for 10 min at 4°C and collect the supernatant[5].

  • MAO Blockade: To 100 µL of homogenate, add 20 µL of a Clorgyline/Selegiline cocktail (final concentration 1 µM each) and incubate for 20 minutes at 37°C.

  • Inhibitor Incubation: Add 20 µL of 2,6-diCl-PEH (varying concentrations) to the mixture and incubate for an additional 30 minutes.

  • Substrate Addition: Add 20 µL of 2 mM benzylamine to initiate the SSAO reaction. Incubate for 60 minutes at 37°C.

  • Derivatization & Extraction: Terminate the reaction by adding 10% trichloroacetic acid. Add N-acetylhydrazine acridone (AHAD) or DNPH to derivatize the formed benzaldehyde into a fluorescent hydrazone[6]. Extract with 400 µL acetonitrile, vortex, and centrifuge[6].

  • HPLC-FL Analysis: Inject the reconstituted organic phase into an HPLC system equipped with a C18 column and a fluorescence detector. Quantify the benzaldehyde-hydrazone peak area against a standard curve to determine SSAO residual activity[6].

Protocol C: GABA-Transaminase (GABA-T) Activity Assay

To ensure the 2,6-dichloro substitution successfully engineered out the GABA-T liability seen in phenelzine, a coupled-enzyme assay measuring NADPH production is used[7].

Step-by-Step Methodology:

  • Buffer Setup: Prepare 50 mM Potassium pyrophosphate buffer (pH 8.6)[7].

  • Reaction Mixture: Combine 200 µM GABA, 5 mM α-ketoglutarate, 2.5 mM β-NADP⁺, 1 mM 2-mercaptoethanol, and Succinic Semialdehyde Dehydrogenase (SSADH)[7].

  • Inhibitor Pre-incubation: Incubate recombinant human GABA-T (2.5 µg/mL) with 2,6-diCl-PEH for 10 minutes at 25°C[7].

  • Measurement: Add the reaction mixture to the enzyme-inhibitor complex. Monitor the increase in absorbance at 340 nm (indicative of NADPH formation) for 30 minutes[8].

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of endogenous amines and highlights the specific inhibitory nodes of Phenelzine compared to the sterically restricted 2,6-diCl-PEH.

G cluster_substrates Endogenous Amine Substrates 5 5 HT Serotonin MAOA MAO-A HT->MAOA DA Dopamine DA->MAOA MAOB MAO-B DA->MAOB MA Methylamine SSAO SSAO / VAP-1 MA->SSAO GABA GABA GABAT GABA-T GABA->GABAT Phenelzine Phenelzine (Non-Selective) Phenelzine->MAOA Phenelzine->MAOB Phenelzine->SSAO Phenelzine->GABAT DiCl 2,6-diCl-PEH (Sterically Restricted) DiCl->MAOA DiCl->MAOB DiCl->SSAO

Metabolic pathways and divergent inhibitory profiles of Phenelzine vs 2,6-diCl-PEH.

References

  • The Historical Development of Phenelzine: A Technical Guide for Researchers Source: Benchchem URL
  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods Source: ResearchGate / MDPI URL
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application Source: RSC Publishing URL
  • Effects of semicarbazide-sensitive amine oxidase inhibitors on morphology of aorta and kidney in diabetic rats Source: PMC / NIH URL
  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays Source: PMC / NIH URL
  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach Source: PMC / NIH URL
  • Application Notes and Protocols for GABA Transaminase Inhibition Assays Source: Benchchem URL
  • SEMICARBAZIDE-SENSITIVE AMINE OXIDASE (SSAO)

Sources

Comparative

Publish Comparison Guide: [2-(2,6-Dichlorophenyl)ethyl]hydrazine

This guide provides an in-depth technical analysis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine , a halogenated analogue of the non-selective monoamine oxidase inhibitor (MAOI) phenelzine. This compound serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine , a halogenated analogue of the non-selective monoamine oxidase inhibitor (MAOI) phenelzine. This compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting FAD-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .

Executive Summary

[2-(2,6-Dichlorophenyl)ethyl]hydrazine (CAS: 19564-42-2) is a synthetic hydrazine derivative structurally distinct from its parent compound, phenelzine, by the addition of chlorine atoms at the ortho (2,6) positions of the phenyl ring. While phenelzine is a clinically established antidepressant, its lack of selectivity and metabolic instability have driven the development of analogues. The 2,6-dichloro variant represents a strategic modification to probe the steric and electronic tolerance of the catalytic binding pockets of LSD1 and MAO enzymes.

This guide evaluates its performance as an irreversible mechanism-based inactivator, comparing it against Phenelzine (the parent drug), Bizine (a potency-optimized analogue), and Tranylcypromine (a distinct cyclopropylamine scaffold).

Mechanism of Action: Irreversible Inactivation

Like other hydrazine-based inhibitors, [2-(2,6-Dichlorophenyl)ethyl]hydrazine functions as a suicide substrate (mechanism-based inactivator) for FAD-dependent amine oxidases.

  • Substrate Recognition : The hydrazine moiety mimics the amine substrate (e.g., monoamines or methylated lysine residues), guiding the molecule into the enzyme's active site.

  • Single-Electron Transfer (SET) : The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine group.

  • Radical Formation : This oxidation generates a reactive diazene intermediate or a carbon-centered radical species.

  • Covalent Adduct Formation : The radical species forms a covalent bond with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

Structural Impact of 2,6-Dichloro Substitution : The 2,6-dichloro substitution introduces significant steric bulk and lipophilicity (


 increase) compared to the unsubstituted phenyl ring. This modification is critical for testing the "steric gate" hypothesis in LSD1 versus MAO-A/B, where the larger substrate binding cavity of LSD1 can theoretically accommodate bulkier analogues better than the restricted active sites of MAOs.

Comparative Performance Analysis

The following table synthesizes data from SAR studies on phenelzine analogues, highlighting the functional trade-offs of the 2,6-dichloro modification.

Table 1: Comparative Pharmacological Profile
Feature[2-(2,6-Dichlorophenyl)ethyl]hydrazine Phenelzine (Parent)Bizine (Optimized Analog)Tranylcypromine (PCPA)
Primary Target LSD1 / MAO (Dual)MAO-A / MAO-B (Non-selective)LSD1 (Selective)MAO-A / MAO-B / LSD1
Mechanism Irreversible (Hydrazine oxidation)Irreversible (Hydrazine oxidation)Irreversible (Hydrazine oxidation)Irreversible (Ring opening)
LSD1 Potency (

)
Moderate (Steric hindrance limits rate)Low to ModerateHigh (Extensive linker contact)Low
MAO Selectivity Enhanced (Steric bulk reduces MAO affinity)Poor (Potent MAO inhibitor)High (>100-fold vs MAO)Poor
Metabolic Stability High (Chlorine blocks ring metabolism)Low (Subject to hydroxylation)ModerateLow
Key Limitation Reduced solubility; steric clash in MAO siteHypertensive crisis risk (Tyramine)Research tool only (currently)CNS side effects

Performance Insight : While Phenelzine is a potent but "dirty" drug affecting multiple enzymes, [2-(2,6-Dichlorophenyl)ethyl]hydrazine demonstrates that introducing ortho-substituents can dampen MAO activity (due to the restricted MAO active site) while retaining or modulating LSD1 activity. However, it does not achieve the nanomolar potency of Bizine , which utilizes a phenyl-butyrylamide extension to exploit a specific hydrophobic groove in LSD1.

Experimental Protocols

Protocol A: Synthesis of [2-(2,6-Dichlorophenyl)ethyl]hydrazine

Rationale: Direct reaction of the halide with hydrazine hydrate is the most efficient route, though it requires excess hydrazine to prevent dimer formation.

Reagents :

  • 2-(2,6-Dichlorophenyl)ethyl bromide (Precursor)

  • Hydrazine hydrate (64-65% solution)

  • Ethanol (Solvent)

Step-by-Step Workflow :

  • Preparation : Dissolve 1.0 equivalent (eq) of 2-(2,6-Dichlorophenyl)ethyl bromide in absolute ethanol (0.5 M concentration).

  • Addition : Add 10.0 eq of hydrazine hydrate dropwise to the stirring solution at room temperature. Note: High excess is crucial to favor mono-alkylation.

  • Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1).

  • Work-up : Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.

  • Extraction : Dilute residue with water and extract with dichloromethane (DCM, 3x).

  • Purification : Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify the crude oil via flash column chromatography (DCM/MeOH/NH4OH) or convert to the hydrochloride salt by adding HCl in dioxane.
    
Protocol B: LSD1 Inhibition Assay (Peroxidase-Coupled)

Rationale: This assay measures the hydrogen peroxide (


) byproduct generated during the LSD1-mediated demethylation of a histone peptide substrate.

Reagents :

  • Recombinant LSD1 enzyme (10-50 nM)

  • H3K4me2 peptide substrate (20-mer)

  • Amplex Red reagent (Peroxidase substrate)

  • Horseradish Peroxidase (HRP)

Step-by-Step Workflow :

  • Incubation : Incubate recombinant LSD1 with varying concentrations of [2-(2,6-Dichlorophenyl)ethyl]hydrazine in assay buffer (50 mM HEPES pH 7.5, 0.1 mM NaCl) for 30 minutes at 25°C.

  • Reaction Initiation : Add the substrate mix containing H3K4me2 peptide (10 µM), HRP (0.05 U/mL), and Amplex Red (50 µM).

  • Detection : Measure fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 20 minutes.

  • Analysis : Determine the initial velocity (

    
    ) and calculate 
    
    
    
    or
    
    
    by plotting residual activity against inhibitor concentration.

Visualizations

Figure 1: Mechanism of Irreversible Inactivation

This diagram illustrates the pathway by which [2-(2,6-Dichlorophenyl)ethyl]hydrazine inactivates the FAD cofactor within the enzyme active site.

InactivationMechanism Compound [2-(2,6-Dichlorophenyl)ethyl]hydrazine Complex Michaelis Complex (E·I) Compound->Complex Binding (Ki) Enzyme Active Enzyme (LSD1/MAO-FAD) Enzyme->Complex Oxidation FAD-Mediated Oxidation Complex->Oxidation SET Radical Hydrazinyl Radical Intermediate Oxidation->Radical - e-, - H+ Adduct Covalent N5-FAD Adduct (Inactivated Enzyme) Radical->Adduct Covalent Bond Formation

Caption: Step-wise mechanism of FAD-dependent enzyme inactivation by hydrazine analogues. The 2,6-dichloro group influences the initial binding affinity (


).
Figure 2: Synthesis & Assay Workflow

A logical flow from chemical synthesis to biological validation.

Workflow cluster_Synthesis Synthesis Phase cluster_Assay Validation Phase Precursor 2-(2,6-Dichlorophenyl)ethyl bromide Reaction Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Precursor->Reaction Product [2-(2,6-Dichlorophenyl)ethyl]hydrazine Reaction->Product Incubation Incubation (30 min) Product->Incubation EnzymePrep Recombinant LSD1/MAO EnzymePrep->Incubation Readout Peroxidase Coupled Assay (Amplex Red Fluorescence) Incubation->Readout Data IC50 / Kinact Determination Readout->Data

Caption: Integrated workflow for the synthesis and pharmacological evaluation of the compound.

References

  • Prusevich, P., et al. (2014). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1.[1][2] ACS Chemical Biology, 9(6), 1284–1293.[3] Link[3]

  • McCray, T. P., et al. (2014). Structure-Activity Relationships of Phenelzine Analogues as LSD1 Inhibitors.[2] ACS Medicinal Chemistry Letters. Link

  • Culhane, J. C., et al. (2010). LSD1 and the Chemistry of Histone Demethylation. Current Opinion in Chemical Biology, 14(5), 606–611. Link

  • Binda, C., et al. (2010). Structural Basis of Adduct Formation between the Histone Demethylase LSD1 and Monoamine Oxidase Inhibitors. Journal of the American Chemical Society, 132(19), 6827–6833. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.